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  • Product: 3-(Pyrrolidin-1-yl)phenol hydrochloride
  • CAS: 1071549-62-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-(Pyrrolidin-1-yl)phenol Hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Pyrrolidine-Phenol Scaffold The pyrrolidine ring is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrrolidine-Phenol Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to introduce three-dimensional complexity into molecular structures, which is crucial for specific interactions with biological targets.[1] When combined with a phenol group, the resulting scaffold, as seen in 3-(Pyrrolidin-1-yl)phenol hydrochloride, presents a pharmacologically attractive molecule with potential for a wide range of biological activities. Derivatives of this core structure have shown promise as anticancer, anti-inflammatory, antiseizure, and antibacterial agents, often through the modulation of key signaling pathways.[2][3][4][5]

This guide provides a comprehensive framework for the in vitro investigation of the mechanism of action of 3-(Pyrrolidin-1-yl)phenol hydrochloride. As a Senior Application Scientist, the following sections are structured not as a rigid protocol, but as a logical, hypothesis-driven workflow designed to unveil the compound's primary molecular targets, characterize its functional activity, and map its downstream signaling effects.

Part 1: Hypothesis-Driven Target Identification - A Broad-Spectrum Approach

Given the structural alerts within 3-(Pyrrolidin-1-yl)phenol hydrochloride—a tertiary amine and a phenol group—it is plausible to hypothesize that the compound interacts with one or more G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of physiological processes. Many centrally acting drugs share this scaffold. Therefore, an initial broad-spectrum screening is the most scientifically sound starting point.

Experimental Workflow for Primary Target Screening

The initial phase of investigation should involve screening the compound against a panel of common CNS receptors to identify potential binding partners. A commercially available receptor profiling service is often a cost-effective and time-efficient first step.

G_1 cluster_screening Primary Target Screening compound 3-(Pyrrolidin-1-yl)phenol hydrochloride receptor_panel Broad Receptor Panel Screen (e.g., Adrenergic, Dopaminergic, Serotonergic, Opioid Receptors) compound->receptor_panel binding_assay Radioligand Binding Assay (Fixed Concentration of Test Compound) receptor_panel->binding_assay data_analysis Data Analysis: Identify Receptors with >50% Ligand Displacement binding_assay->data_analysis hit_validation Hit Validation and Prioritization data_analysis->hit_validation

Caption: Workflow for initial identification of potential molecular targets.

Part 2: Characterizing the Molecular Interaction - Binding Affinity and Kinetics

Once one or more "hit" receptors have been identified, the next critical step is to quantify the binding affinity of 3-(Pyrrolidin-1-yl)phenol hydrochloride for these targets. This is typically achieved through competitive radioligand binding assays.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibition constant (Ki) of a test compound for a specific receptor.

Principle: This assay measures the ability of the unlabeled test compound (3-(Pyrrolidin-1-yl)phenol hydrochloride) to compete with a high-affinity radiolabeled ligand for binding to the target receptor in a preparation of cell membranes.

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing the human dopamine D3 receptor).

  • Radiolabeled ligand (e.g., [³H]-Spiperone for the D3 receptor).

  • Unlabeled test compound: 3-(Pyrrolidin-1-yl)phenol hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor, e.g., haloperidol for the D3 receptor).

  • 96-well filter plates.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of 3-(Pyrrolidin-1-yl)phenol hydrochloride in assay buffer. The concentration range should span at least three orders of magnitude around the expected Ki.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the diluted test compound or vehicle control.

    • 50 µL of the radiolabeled ligand at a concentration close to its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold assay buffer.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Trustworthiness through Controls:

  • Total Binding: Wells with only the radioligand and membranes.

  • Non-specific Binding: Wells with the radioligand, membranes, and a saturating concentration of an unlabeled ligand. This ensures that the measured binding is specific to the receptor of interest.

  • Vehicle Control: To account for any effects of the solvent used to dissolve the test compound.

Part 3: Functional Characterization - Agonist, Antagonist, or Inverse Agonist?

Determining the binding affinity is only part of the story. It is crucial to understand the functional consequence of this binding. Does 3-(Pyrrolidin-1-yl)phenol hydrochloride activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the basal activity of the receptor (inverse agonist)?

Detailed Protocol: cAMP Accumulation Assay (for Gs- or Gi-coupled receptors)

Principle: This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a common second messenger produced upon the activation of Gs-coupled receptors or inhibited by the activation of Gi-coupled receptors.

Materials:

  • Whole cells expressing the target receptor (e.g., CHO-K1 cells).

  • Assay medium (e.g., DMEM/F12).

  • 3-(Pyrrolidin-1-yl)phenol hydrochloride.

  • A known agonist for the receptor (positive control).

  • A known antagonist for the receptor (for antagonist mode).

  • Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure (Agonist Mode):

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

  • Compound Addition: Treat the cells with varying concentrations of 3-(Pyrrolidin-1-yl)phenol hydrochloride or the known agonist for a specific time.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

Procedure (Antagonist Mode):

  • Pre-incubation: Pre-incubate the cells with varying concentrations of 3-(Pyrrolidin-1-yl)phenol hydrochloride.

  • Agonist Challenge: Add a fixed concentration (typically the EC80) of the known agonist to the wells.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels.

Data Analysis:

  • Agonist Mode: Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 (potency) and the maximum effect (efficacy).

  • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50.

Part 4: Delineating the Downstream Signaling Cascade

Beyond the initial second messenger generation, a thorough understanding of the mechanism of action requires mapping the downstream signaling pathways. For many GPCRs, this involves the activation of protein kinases such as ERK1/2 (extracellular signal-regulated kinases).

Signaling Pathway Analysis

G_2 cluster_pathway Hypothetical Signaling Pathway compound 3-(Pyrrolidin-1-yl)phenol hydrochloride receptor Target Receptor (e.g., Dopamine D3R) compound->receptor g_protein Gi/o Protein receptor->g_protein Antagonism ac Adenylyl Cyclase g_protein->ac Inhibition erk ↑ p-ERK1/2 g_protein->erk β-arrestin pathway camp ↓ cAMP ac->camp cellular_response Cellular Response camp->cellular_response erk->cellular_response

Caption: Hypothetical signaling pathway for an antagonist.

Detailed Protocol: Western Blotting for p-ERK1/2

Principle: This technique allows for the detection and quantification of the phosphorylated (activated) form of ERK1/2 in response to compound treatment.

Procedure:

  • Cell Treatment: Treat cells expressing the target receptor with 3-(Pyrrolidin-1-yl)phenol hydrochloride for various time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.

Summary of Quantitative Data

The data generated from these experiments should be compiled into a clear and concise table to facilitate comparison and interpretation.

ParameterReceptor SubtypeValueAssay
Binding Affinity (Ki) e.g., Dopamine D315 nM[³H]-Spiperone Competition
Functional Potency (IC50) e.g., Dopamine D350 nMcAMP Accumulation (Antagonist)
Functional Potency (EC50) e.g., Serotonin 5-HT1A>10 µMcAMP Accumulation (Agonist)

Conclusion

This in-depth technical guide outlines a systematic and robust approach to elucidating the in vitro mechanism of action of 3-(Pyrrolidin-1-yl)phenol hydrochloride. By progressing from broad-spectrum screening to detailed characterization of binding, function, and downstream signaling, researchers can build a comprehensive profile of the compound's pharmacological activity. The emphasis on appropriate controls and logical experimental design ensures the generation of high-quality, trustworthy data, which is essential for advancing our understanding of this and other novel chemical entities in drug discovery.

References

  • Synthesis and Pharmacological Evaluation of New 1-[3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one Derivatives with Anti-arrhythmic, Hypotensive, and α-Adrenolytic Activity. (2021). J MOL STRUCT.
  • 3-(pyrrolidin-1-yl)
  • Synthesis and Application of 4-(Pyrrolidin-1-yl)phenol Derivatives: A Guide for Researchers. Benchchem.
  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. (2010). PubMed.
  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC.
  • (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulphonyl)phenol hydrochloride ≥98% 5-HT7 receptor antagonist. Avantor.
  • 3-(1-Pyrrolidinyl)phenol. PubChem.
  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)
  • 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. (2005). Bioorg Med Chem Lett.
  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. (2019). MDPI.

Sources

Exploratory

Molecular Architecture and Physicochemical Profiling of 3-(Pyrrolidin-1-yl)phenol Hydrochloride: A Technical Guide

Executive Summary 3-(Pyrrolidin-1-yl)phenol hydrochloride (CAS: 1071549-62-6) is a highly versatile, bifunctional building block widely utilized in advanced organic synthesis, medicinal chemistry, and the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Pyrrolidin-1-yl)phenol hydrochloride (CAS: 1071549-62-6) is a highly versatile, bifunctional building block widely utilized in advanced organic synthesis, medicinal chemistry, and the development of fluorogenic probes[1][2]. Featuring both a hydrogen-bond donating phenolic hydroxyl group and a strongly electron-donating, conformationally restricted pyrrolidine ring, this compound serves as a privileged scaffold. This whitepaper provides an in-depth analysis of its physicochemical properties, conformational dynamics, and field-proven synthetic protocols, designed to equip drug development professionals and synthetic chemists with actionable, mechanistic insights.

Molecular Structure & Conformational Dynamics

The core architecture of 3-(pyrrolidin-1-yl)phenol consists of a meta-substituted aniline derivative where the nitrogen atom is tethered into a five-membered pyrrolidine ring.

Electronic Effects and Regioselectivity

The pyrrolidine moiety is a powerful π -electron donor. Unlike acyclic dialkylamines (e.g., diethylamine), the cyclic nature of pyrrolidine restricts the rotation around the Caryl​−N bond. This conformational rigidity maximizes the orbital overlap between the nitrogen lone pair and the aromatic π -system. Consequently, the aromatic ring is highly activated toward Electrophilic Aromatic Substitution (EAS).

While both the hydroxyl (-OH) and pyrrolidinyl (-NR2) groups are ortho/para directors, the pyrrolidinyl group is the dominant activating group. Therefore, incoming electrophiles are directed primarily to the position para to the pyrrolidine ring (which corresponds to the ortho position relative to the hydroxyl group). This predictable regioselectivity is critical for downstream scaffold derivatization[3].

The Causality of the Hydrochloride Salt Form

The free base of 3-(pyrrolidin-1-yl)phenol (CAS: 25912-16-7) is highly electron-rich and susceptible to rapid air oxidation, often degrading into dark, polymeric quinone imines. Converting the free base to the hydrochloride salt protonates the tertiary amine, temporarily withdrawing electron density from the ring.

  • Stability: This protonation acts as a protective mechanism against ambient oxidation, dramatically extending the shelf-life of the reagent.

  • Solubility: The salt form disrupts the planar crystal packing of the free base, lowering the lattice energy and significantly enhancing aqueous solubility, which is paramount for biological assays and formulation workflows[2].

Physicochemical Properties

Understanding the quantitative physicochemical parameters of 3-(pyrrolidin-1-yl)phenol is essential for predicting its pharmacokinetic behavior (ADME) and optimizing reaction conditions. The data below summarizes the computed and experimental properties of the scaffold[2][4].

PropertyValueSource / Methodology
IUPAC Name 3-(pyrrolidin-1-yl)phenol hydrochlorideNomenclature Standard
CAS Number 1071549-62-6 (HCl), 25912-16-7 (Free Base)Registry Data[1][2]
Molecular Formula C10​H14​ClNO Elemental Analysis
Molecular Weight 199.68 g/mol (HCl), 163.22 g/mol (Base)Computed[2][4]
XLogP3 3.2 (Free Base)Computed by XLogP3 3.0[4]
Topological Polar Surface Area 23.5 ŲComputed by Cactvs[4]
Hydrogen Bond Donors/Acceptors 1 Donor / 2 AcceptorsStructural Analysis[4]
Predicted pKa (Phenolic OH) ~9.5Hammett Equation Estimation
Predicted pKa (Conjugate Acid) ~5.5 - 6.5Based on N,N-dialkylaniline analogs

Synthetic Utility & Pharmacophore Applications

Development of Rigidized Fluorophores

3-(Pyrrolidin-1-yl)phenol is a direct precursor for synthesizing next-generation rhodamine and coumarin dyes. The restricted rotation of the pyrrolidine ring minimizes non-radiative decay pathways—specifically Twisted Intramolecular Charge Transfer (TICT). When condensed with phthalic anhydride or β -keto esters, the resulting fluorophores exhibit significantly higher quantum yields and photostability compared to their diethylamino counterparts[5].

Medicinal Chemistry & CNS Agents

In drug discovery, the meta-aminophenol motif is a known pharmacophore for central nervous system (CNS) agents. Derivatives of this scaffold have been patented as potent activators of the caspase cascade, acting as apoptosis inducers in oncology[3]. Furthermore, the structural geometry mimics the binding modalities required for acetylcholinesterase (AChE) inhibitors and specific dopaminergic ligands.

G Compound 3-(Pyrrolidin-1-yl)phenol HCl (Core Building Block) Structure Structural Features Compound->Structure Salt Hydrochloride Salt Form Compound->Salt Electronic Strong π-Donor (Pyrrolidine) Structure->Electronic Solubility Enhanced Aqueous Solubility Salt->Solubility Reactivity Activated Ortho/Para Positions Electronic->Reactivity MedChem Medicinal Chemistry (CNS Agents, Caspase Activators) Solubility->MedChem Improved Bioavailability EAS Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack) Reactivity->EAS Fluorophores Fluorescent Probes (Rhodamine/Coumarin Analogs) EAS->Fluorophores Condensation EAS->MedChem Scaffold Derivatization

Workflow illustrating the physicochemical properties and downstream applications of the compound.

Experimental Methodology: Vilsmeier-Haack Formylation

To demonstrate the synthetic utility of the compound, the following self-validating protocol details the formylation of 3-(pyrrolidin-1-yl)phenol to yield 4-(pyrrolidin-1-yl)-2-hydroxybenzaldehyde , a critical intermediate for fluorophore synthesis.

Causality of Reagents: Phosphorus oxychloride ( POCl3​ ) reacts with N,N-dimethylformamide (DMF) to generate the highly electrophilic chloroiminium ion (Vilsmeier reagent). The reaction is buffered during the quench to prevent the ionization of the phenolic hydroxyl, ensuring product precipitation.

Step-by-Step Protocol
  • Reagent Generation: Under a nitrogen atmosphere, cool 10 mL of anhydrous DMF to 0 °C. Add POCl3​ (1.2 equivalents) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the Vilsmeier complex.

  • Substrate Addition: Dissolve 3-(pyrrolidin-1-yl)phenol hydrochloride (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C. (Note: The HCl salt is well-tolerated as the reaction environment is inherently acidic).

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4–6 hours. Monitor the consumption of the starting material via TLC.

  • Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over vigorously stirred crushed ice. Adjust the pH to ~5.5 using a saturated aqueous solution of sodium acetate ( NaOAc ).

    • Mechanistic Note: NaOAc acts as a mild buffer, facilitating the hydrolysis of the iminium intermediate to the aldehyde without deprotonating the phenol (which would solubilize the product in the aqueous layer).

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Self-Validating Analytical Checks
  • TLC Validation: Run the crude mixture in 3:1 Hexanes/EtOAc. The desired product will exhibit a distinct yellow/green fluorescence under 365 nm UV light, characteristic of "push-pull" benzaldehydes.

  • 1 H NMR ( CDCl3​ ) Validation: Successful formylation is confirmed by the appearance of a sharp singlet at ~9.6–9.8 ppm (aldehyde proton) and a highly downfield singlet at ~11.5 ppm. The extreme downfield shift of the phenolic -OH is caused by strong intramolecular hydrogen bonding with the adjacent aldehyde carbonyl.

References

  • "3-(pyrrolidin-1-yl)phenol hydrochloride — Chemical Substance Information", NextSDS. URL: [Link]

  • "3-(1-Pyrrolidinyl)phenol | C10H13NO | CID 117664", PubChem, National Institutes of Health. URL: [Link]

  • "Substituted 4H-chromenes and analogs as activators of caspases and inducers of apoptosis and the use thereof", US Patent US7053117B2, Google Patents.
  • "Fluorogenic substrates using 7-amino-4-methylcoumarin and rhodamine analogs", Tetrahedron 62 (2006), ScienceDirect. URL: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 3-(Pyrrolidin-1-yl)phenol Hydrochloride: A Comprehensive Technical Guide

Executive Summary 3-(Pyrrolidin-1-yl)phenol hydrochloride is a highly versatile pharmacophore frequently utilized in the design of central nervous system (CNS) active agents, including acetylcholinesterase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Pyrrolidin-1-yl)phenol hydrochloride is a highly versatile pharmacophore frequently utilized in the design of central nervous system (CNS) active agents, including acetylcholinesterase inhibitors and sigma receptor ligands. Successful translation of this compound from discovery to clinical application requires a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This whitepaper provides an authoritative, step-by-step technical framework for the pharmacokinetic (PK) profiling of 3-(Pyrrolidin-1-yl)phenol hydrochloride. By integrating physicochemical causality with self-validating experimental protocols, this guide ensures that all generated data meets the stringent regulatory standards required for advanced drug development.

Part 1: Physicochemical Causality in ADME

A compound's macroscopic PK behavior is fundamentally dictated by its microscopic physicochemical properties. 3-(Pyrrolidin-1-yl)phenol (CID 117664)[1] possesses a dual-functional structure: a basic pyrrolidine ring and a weakly acidic phenolic hydroxyl group. Understanding the ionization state of these functional groups at physiological pH is the first step in predicting its ADME trajectory.

Table 1: Physicochemical Properties & ADME Implications
PropertyValueADME Implication / Causality
Molecular Weight 199.68 g/mol (HCl salt)Highly favorable for passive diffusion across biological membranes (Lipinski's Rule of 5).
pKa (Pyrrolidine) ~9.5 (Basic Amine)Predominantly protonated (cationic) at pH 7.4. Drives high tissue distribution (Vd) via binding to negatively charged cellular phospholipids.
pKa (Phenol) ~9.8 (Weak Acid)Largely unionized at pH 7.4. Serves as a primary site for Phase II hepatic metabolism (glucuronidation/sulfation).
LogP (Estimated) ~2.1Optimal lipophilicity balance; ensures sufficient aqueous solubility for systemic circulation while permitting blood-brain barrier (BBB) penetration.

Part 2: In Vitro ADME Profiling Workflow

Before initiating resource-intensive in vivo studies, in vitro profiling is utilized to establish the metabolic stability and permeability of the compound. This logical progression prevents late-stage attrition by identifying clearance liabilities early.

InVitro_InVivo_Translation Compound 3-(Pyrrolidin-1-yl)phenol HCl Physicochemical Input InVitro In Vitro ADME Assays Compound->InVitro MetStab Microsomal Stability (Hepatic Clearance) InVitro->MetStab Perm Caco-2 Permeability (Intestinal Absorption) InVitro->Perm InVivo In Vivo PK (Rodent Model) MetStab->InVivo Predicts CL Perm->InVivo Predicts F% IV Intravenous (IV) Determine Vd & CL InVivo->IV PO Oral (PO) Determine Cmax & F% InVivo->PO Bioanalysis LC-MS/MS Quantification IV->Bioanalysis PO->Bioanalysis

Fig 1. Logical workflow translating in vitro ADME data to in vivo PK profiling.

Protocol 1: In Vitro Microsomal Stability Assay

Hepatic clearance is the primary elimination route for phenolic compounds via Phase I (CYP450 oxidation of the pyrrolidine ring) and Phase II metabolism.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw rat liver microsomes (RLM) on ice. Prepare a 1 mM stock of 3-(Pyrrolidin-1-yl)phenol HCl in DMSO.

  • Incubation Mixture: Combine RLM (1 mg/mL final protein concentration), phosphate buffer (100 mM, pH 7.4), and the test compound (1 µM final concentration).

    • Causality: Maintaining DMSO below 0.1% is critical, as higher concentrations competitively inhibit CYP450 enzymes, artificially inflating metabolic stability.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation.

  • Sampling & Quenching: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold Acetonitrile (ACN) containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: ACN instantly denatures microsomal proteins, halting enzymatic activity and precipitating the protein matrix for clean downstream MS analysis.

  • Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Part 3: In Vivo Pharmacokinetic Study Design

To determine absolute bioavailability (F) and systemic clearance (CL), a parallel study design in rodent models is employed.

Protocol 2: In Vivo PK Profiling (Rat Model)
  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g) for 12 hours prior to Oral (PO) dosing. The Intravenous (IV) group may remain fed.

    • Causality: Food alters gastric pH and splanchnic blood flow. Fasting eliminates food-drug interactions, providing a standardized baseline for determining absolute bioavailability.

  • Dosing Formulation:

    • IV Cohort (1 mg/kg): Dissolve the compound in 0.9% sterile saline. Causality: The hydrochloride salt form provides excellent aqueous solubility, preventing micro-embolisms upon injection.

    • PO Cohort (5 mg/kg): Suspend the compound in 0.5% Methylcellulose. Causality: Ensures a uniform, viscous suspension for consistent gastrointestinal delivery via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via a jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

    • Causality: K2EDTA chelates calcium to prevent coagulation. Unlike heparin, EDTA does not cause significant ion suppression during electrospray ionization (ESI) in mass spectrometry.

  • Plasma Separation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Immediately transfer and store plasma at -80°C to prevent ex vivo phenolic degradation.

Part 4: Bioanalytical Method Validation (LC-MS/MS)

A pharmacokinetic protocol is only as reliable as its internal controls. The integrity of the PK data relies entirely on the robustness of the bioanalytical method. Validation must strictly adhere to the 2[2], which mandates a self-validating framework of quality control (QC) samples.

Bioanalytical_Validation Method LC-MS/MS Method Development Selectivity Selectivity (Blank Matrix) Method->Selectivity Accuracy Accuracy & Precision (QC Samples) Method->Accuracy Stability Stability (Benchtop & F/T) Method->Stability Matrix Matrix Effect (SIL-IS Correction) Method->Matrix Validated Validated Method (Ready for Study) Selectivity->Validated No interference Accuracy->Validated ±15% Bias/CV Stability->Validated <15% Degradation Matrix->Validated Consistent IS response

Fig 2. Self-validating matrix for LC-MS/MS bioanalytical method validation.

Protocol 3: LC-MS/MS Sample Preparation & Analysis
  • Protein Precipitation: Add 50 µL of study plasma to 150 µL of ACN containing the SIL-IS. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

    • Causality: ACN provides a tighter protein pellet than methanol, reducing the risk of LC column clogging and effectively disrupting plasma protein binding.

  • Chromatography: Inject 5 µL of supernatant onto a C18 column (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Causality: Formic acid acts as an ion-pairing agent and ensures the pyrrolidine nitrogen remains fully protonated. This prevents peak tailing on the silica column and dramatically enhances ionization efficiency in the positive electrospray ionization (ESI+) mode.

  • Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transition for the compound.

Table 2: Bioanalytical Validation Acceptance Criteria
ParameterFDA/EMA Regulatory CriterionSelf-Validating Rationale
Calibration Curve R² ≥ 0.99 (Linearity)Ensures a reliable dynamic range for accurate quantification across varying physiological concentrations.
LLOQ Accuracy ±20% of nominal concentrationDefines the absolute lower limit of reliable detection, critical for accurately mapping the terminal elimination phase.
QC Accuracy/Precision ±15% of nominal concentrationConfirms inter- and intra-day assay reproducibility. Failsafes against operator or instrument drift.
Matrix Factor (MF) CV < 15% across 6 lotsProves that the SIL-IS successfully corrects for endogenous ion suppression/enhancement caused by plasma phospholipids.

Part 5: Data Analysis & Pharmacokinetic Parameters

Following LC-MS/MS quantification, the concentration-time data is subjected to Non-Compartmental Analysis (NCA). To scale these findings from preclinical models to human clinical trials, population pharmacokinetic (PopPK) modeling is subsequently employed. As outlined in the 3[3], this approach utilizes non-linear mixed-effects modeling to quantify intrinsic and extrinsic covariates that influence drug exposure.

Table 3: Expected In Vivo PK Parameters (Simulated Rodent Data)
ParameterIV Admin (1 mg/kg)PO Admin (5 mg/kg)Mechanistic Interpretation
Cmax 450 ng/mL120 ng/mLHigh IV peak due to direct systemic entry; PO peak is blunted by hepatic first-pass metabolism.
Tmax N/A1.5 hModerate absorption rate indicative of gastric emptying dependence.
AUC(0-inf) 850 ng·h/mL1700 ng·h/mLTotal systemic exposure; used to calculate absolute bioavailability (F).
Clearance (CL) 1.17 L/h/kgN/AModerate systemic clearance driven by CYP450 oxidation and phenolic glucuronidation.
Volume of Distribution (Vd) 2.5 L/kgN/AHigh Vd (> Total Body Water) confirms extensive tissue penetration driven by the basic pyrrolidine moiety.
Bioavailability (F) 100%~40%Moderate oral bioavailability due to first-pass extraction.

If the compound advances to clinical development, formulation strategies such as modified-release dosage forms must be evaluated in accordance with the 4[4] to maintain therapeutic plasma concentrations while minimizing Cmax-driven toxicity.

References

  • PubChem - National Institutes of Health (NIH) . 3-(1-Pyrrolidinyl)phenol | C10H13NO | CID 117664. Available at:[Link][1]

  • U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. Available at: [Link][2]

  • U.S. Food and Drug Administration (FDA) . Guidance for Industry - Population Pharmacokinetics. Available at: [Link][3]

  • European Medicines Agency (EMA) . Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. Available at: [Link][4]

Sources

Exploratory

In vivo toxicity and safety profile of 3-(Pyrrolidin-1-yl)phenol hydrochloride

An In-Depth Technical Guide to the In Vivo Toxicity and Safety Profile of 3-(Pyrrolidin-1-yl)phenol Hydrochloride Abstract This document provides a comprehensive technical overview of the known and projected in vivo safe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Toxicity and Safety Profile of 3-(Pyrrolidin-1-yl)phenol Hydrochloride

Abstract

This document provides a comprehensive technical overview of the known and projected in vivo safety and toxicity profile of 3-(Pyrrolidin-1-yl)phenol hydrochloride (CAS No. 1071549-62-6). Due to the limited availability of specific in vivo studies on this compound, this guide synthesizes existing hazard classification data with a detailed toxicological assessment based on its primary chemical moieties: the phenol group and the pyrrolidine ring. We present a structured, scientifically-grounded strategy for a comprehensive in vivo safety evaluation, adhering to international regulatory guidelines. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the assessment of novel chemical entities.

Introduction and Current Knowledge

3-(Pyrrolidin-1-yl)phenol hydrochloride is a heterocyclic organic compound featuring a phenol ring substituted with a pyrrolidine group. While its specific applications are not widely documented in public literature, its structure is of interest in medicinal chemistry and materials science. An effective and ethical progression of any research involving this compound necessitates a thorough understanding of its potential biological hazards.

The current safety information is primarily derived from regulatory databases and Safety Data Sheets (SDS), which provide baseline hazard classifications but lack the detailed in vivo data required for a full risk assessment. This guide bridges that gap by proposing a systematic toxicological evaluation plan, underpinned by established principles of chemical analogy and standardized testing protocols.

Known Hazard Profile and Physicochemical Characteristics

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational safety information for 3-(Pyrrolidin-1-yl)phenol hydrochloride.

Hazard ClassCategorySignal WordHazard StatementSource
Skin Irritation2WarningH315: Causes skin irritation.Notified C&L
Eye Irritation2AWarningH319: Causes serious eye irritation.Notified C&L
Specific Target Organ Toxicity – Single Exposure3WarningH336: May cause drowsiness or dizziness.Notified C&L

Table 1: GHS Hazard Classification for 3-(Pyrrolidin-1-yl)phenol hydrochloride.[1]

These classifications suggest that the compound is an irritant and may have depressant effects on the central nervous system (CNS) upon a single exposure. However, this profile does not inform on the effects of repeated exposure or on more complex toxicological endpoints such as genotoxicity or carcinogenicity.

Toxicological Assessment by Chemical Analogy

To build a predictive safety profile, we must analyze the toxicological characteristics of the compound's core structural components.

The Phenol Moiety: A Precedent for Systemic Toxicity

Phenol and its derivatives are well-studied toxicophores. Their adverse effects are not limited to local irritation and can be systemic and severe.

  • Dermal Toxicity and Oxidative Stress: Topical exposure to phenolic compounds is known to cause significant skin inflammation, rashes, and necrosis.[2] Mechanistically, this is linked to the generation of free radicals and oxidative stress.[2] The phenol moiety can undergo metabolic oxidation to form highly reactive phenoxyl radicals and quinone intermediates, which can deplete cellular antioxidants (like glutathione) and bind covalently to essential macromolecules like proteins and DNA.[3]

  • Systemic Target Organs: Following absorption, phenols can exert toxicity in multiple organs. Chronic ingestion studies in rodents have shown effects on the gastrointestinal tract, cardiovascular system, and CNS, often manifesting as decreased body weight at higher doses.[4] The liver and kidneys are primary sites of metabolism and excretion, making them key potential target organs for phenol-induced toxicity.[5]

The Pyrrolidine Moiety: Implications for CNS and Genetic Toxicity

The pyrrolidine ring is a common feature in many biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[6]

  • Central Nervous System (CNS) Activity: The pyrrolidine ring is a key structural element in many CNS-active compounds, including synthetic cathinones (α-pyrrolidinophenones).[7] This moiety can increase lipophilicity, facilitating passage across the blood-brain barrier and potentially leading to CNS effects such as stimulation or, as suggested by the H336 classification, depression.[7] High doses of some pyrrolidine derivatives are associated with cardiovascular and CNS toxicities.[7]

  • Metabolic Activation and Genotoxicity: A significant toxicological concern for the pyrrolidine ring is its potential for metabolic bioactivation. Cytochrome P450 enzymes can oxidize the ring to form reactive electrophilic species, such as iminium ions and aminoaldehydes.[6] These reactive metabolites have the potential to form adducts with DNA, leading to mutagenicity and genotoxicity.[6][8]

Integrated Toxicological Hypothesis

Based on the analysis of its chemical moieties, we can formulate a predictive toxicological hypothesis for 3-(Pyrrolidin-1-yl)phenol hydrochloride:

  • Primary Target Organs: The skin (local contact), CNS, liver, and kidneys are the most probable target organs for toxicity.

  • Mechanisms of Toxicity: Key mechanisms may include oxidative stress (from the phenol moiety) and potential metabolic activation to reactive intermediates (from the pyrrolidine ring).

  • Key Endpoints for Investigation: A comprehensive evaluation must therefore include acute toxicity, repeated dose toxicity with a focus on hepato-renal and neurological endpoints, and a thorough assessment of genotoxic potential.

Proposed In Vivo Safety Evaluation Strategy

A tiered, guideline-compliant approach is recommended to systematically characterize the in vivo safety profile. The following strategy is based on internationally recognized OECD (Organisation for Economic Co-operation and Development) and ICH (International Council for Harmonisation) guidelines.

Tier 1: Acute Toxicity Assessment

The initial step is to determine the potential for toxicity from a single, high-dose exposure.

This method is chosen for its scientific robustness and its adherence to the principles of animal welfare by using fewer animals than traditional LD50 tests.[1][9]

Objective: To classify the substance into a specific toxicity category based on mortality and to identify signs of acute toxicity.

Methodology:

  • Animal Model: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain) are the recommended model.[9] A single sex is typically sufficient for this endpoint.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Dosing:

    • The test substance is administered orally by gavage. The vehicle should be inert (e.g., water, corn oil).

    • The procedure is stepwise, using 3 animals per step.

    • Starting doses are selected from fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[9] Given the lack of data, a conservative starting dose (e.g., 300 mg/kg) is prudent.

  • Observations:

    • Animals are closely observed for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[10]

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

    • Individual animal weights are recorded before dosing and at least weekly thereafter.

  • Endpoint: The number of mortalities within each step determines the subsequent step (e.g., dosing at a lower or higher level, or stopping the test). The results allow for classification according to GHS criteria.

  • Pathology: All animals (those that die during the study and survivors at termination) undergo a gross necropsy.[10]

Acute_Toxicity_Workflow cluster_prep Preparation cluster_dosing Stepwise Dosing & Observation cluster_decision Decision Logic cluster_final Finalization P1 Select Animal Model (Female Rats, OECD 423) P2 Acclimatize Animals (min. 5 days) P1->P2 P3 Prepare Dosing Formulations P2->P3 D1 Step 1: Dose 3 Rats at Starting Dose (e.g., 300 mg/kg) P3->D1 O1 Observe for 14 Days (Clinical Signs, Mortality, Body Weight) D1->O1 E1 Evaluate Outcome O1->E1 D2 Next Step: Dose 3 Rats at Higher Dose (e.g., 2000 mg/kg) E1->D2 0 or 1 Death D3 Next Step: Dose 3 Rats at Lower Dose (e.g., 50 mg/kg) E1->D3 3 Deaths ST Stop Test & Classify Substance E1->ST 2 Deaths D2->O1 D3->O1 F1 Perform Gross Necropsy on all Animals ST->F1 F2 Data Analysis & Reporting F1->F2

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Tier 2: Sub-chronic Toxicity and Genotoxicity Assessment

This tier investigates the effects of repeated exposure and the potential for the compound to damage genetic material.

A 90-day study (OECD 408) is generally preferred as it provides a more comprehensive dataset for risk assessment.[11]

Objective: To identify target organs of toxicity after repeated administration and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Methodology:

  • Animal Model: Rodents, typically rats. Both sexes are required. Groups usually consist of 10 males and 10 females.

  • Dose Selection: At least 3 dose levels plus a concurrent control group are used. Doses are selected based on the results of the acute toxicity study, aiming to establish a dose-response relationship. The highest dose should induce clear toxicity but not more than 10% mortality. The lowest dose should produce no evidence of toxicity.

  • Administration: The substance is administered orally (gavage, diet, or drinking water) daily for 90 days.

  • In-life Observations:

    • Daily clinical observations.

    • Weekly detailed clinical examinations, body weight, and food/water consumption.

    • Ophthalmological examination prior to the study and at termination.

  • Clinical Pathology: At termination, blood samples are collected for hematology and clinical biochemistry analysis. Urine samples are collected for urinalysis.

  • Terminal Procedures:

    • All animals are euthanized and subjected to a full gross necropsy.

    • Key organs are weighed.

    • A comprehensive list of tissues from all animals in the control and high-dose groups is preserved for histopathological examination. Tissues from lower-dose groups showing target organ toxicity are also examined.

Subchronic_Toxicity_Workflow cluster_setup Study Setup cluster_dosing 90-Day Dosing Phase cluster_analysis Terminal Phase & Analysis S1 Animal Selection (e.g., Rats, 10/sex/group) S2 Dose Selection (3 Levels + Control) Based on Acute Data S1->S2 D1 Daily Oral Administration S2->D1 O1 In-Life Observations: - Daily Clinical Signs - Weekly Body Weight - Weekly Food/Water Intake - Ophthalmology D1->O1 A1 Terminal Blood Collection (Hematology & Clinical Chemistry) O1->A1 A2 Urinalysis O1->A2 A3 Gross Necropsy & Organ Weights A1->A3 A2->A3 A4 Histopathology (Target Organs) A3->A4 A5 Data Interpretation (Identify Target Organs, Determine NOAEL) A4->A5

Caption: Workflow for a 90-Day Repeated Dose Toxicity Study.

A standard battery of tests is required to assess the potential for mutagenicity and clastogenicity.[12][13][14]

  • A test for gene mutation in bacteria (Ames test): This is an in vitro assay and serves as a primary screen.

  • An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay: To detect chromosomal damage or mutation in vitro.

  • An in vivo test for genotoxicity: This is critical to assess genotoxicity in a whole-animal system, which accounts for metabolic processes.[12] Based on the potential for metabolic activation of the pyrrolidine ring, a robust in vivo assessment is essential.

Recommended In Vivo Genotoxicity Tests:

  • In Vivo Micronucleus Test (Rodent Hematopoietic Cells, OECD 474): This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by measuring the formation of micronuclei in newly formed erythrocytes.[15] It is often integrated into repeated-dose toxicity studies to reduce animal usage.

  • In Vivo Comet Assay (OECD 489): This assay measures DNA strand breaks in cells from various tissues.[15][16] It is particularly valuable for this compound as it can be used to directly assess DNA damage in the potential target organs identified in the 90-day study, such as the liver.[15]

Tier 3: Chronic Toxicity and Carcinogenicity Assessment (ICH S1B)

These long-term studies are resource-intensive and are typically warranted if:

  • The intended use of the compound involves prolonged or frequent human exposure.

  • There are positive findings in the genotoxicity battery.

  • The repeated-dose studies show proliferative lesions in any organ.

  • The compound belongs to a chemical class with known carcinogenic members.

Study Design: Carcinogenicity studies involve dosing animals (typically rats and/or mice) for the major portion of their lifespan (e.g., 2 years).[17][18] Modern approaches also include the use of shorter-term studies in transgenic mouse models (e.g., the 6-month rasH2 mouse model), which can offer a more rapid assessment.[18][19][20]

Data Synthesis and Risk Characterization

The collective data from this tiered strategy would enable a comprehensive safety profile to be constructed.

Study TypeKey Data Output
Acute Oral Toxicity GHS Toxicity Classification, clinical signs of acute toxicity, potential target systems for acute effects.
90-Day Repeated Dose Toxicity Identification of target organs, characterization of the dose-response relationship, establishment of a NOAEL.
Genetic Toxicology Assessment of mutagenic and clastogenic potential.
Carcinogenicity Evaluation of tumorigenic potential upon chronic exposure.

Table 2: Summary of Data Output from Proposed In Vivo Studies.

The NOAEL derived from the most sensitive species and relevant endpoint in the 90-day study serves as the cornerstone for deriving health-based guidance values, such as a Permitted Daily Exposure (PDE), by applying appropriate safety factors.

Conclusion

While 3-(Pyrrolidin-1-yl)phenol hydrochloride has a defined hazard profile indicating skin/eye irritation and potential for acute CNS effects, a comprehensive in vivo safety assessment is currently lacking. Toxicological principles based on its phenol and pyrrolidine moieties suggest a potential for systemic toxicity targeting the liver, kidneys, and CNS, as well as a plausible risk of genotoxicity via metabolic activation.

The multi-tiered experimental strategy outlined in this guide, which progresses from acute to repeated-dose and genetic toxicity studies in accordance with international guidelines, provides a robust framework for thoroughly characterizing the in vivo toxicity and safety profile of this compound. The execution of such a strategy is paramount for any further development and for ensuring a scientifically sound human health risk assessment.

References

  • 3-(pyrrolidin-1-yl)phenol hydrochloride — Chemical Substance Information - NextSDS. (URL: [Link])

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (URL: [Link])

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987) - National Toxicology Program. (URL: [Link])

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare. (URL: [Link])

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 2 - GOV.UK. (URL: [Link])

  • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals - FDA. (URL: [Link])

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (URL: [Link])

  • IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 - Slideshare. (URL: [Link])

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])

  • ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Step 5 - EMA. (URL: [Link])

  • Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC. (URL: [Link])

  • Toxicological Profile for Phenol - Agency for Toxic Substances and Disease Registry | ATSDR. (URL: [Link])

  • Carcinogenicity Studies - Inotiv. (URL: [Link])

  • Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents | OECD. (URL: [Link])

  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed. (URL: [Link])

  • Quality and Study Design Considerations for Carcinogenicity Testing with the rasH2™ Mouse | Taconic Biosciences. (URL: [Link])

  • Toxicity, Mutagenicity and carcinogenicity of phenols and phenolic compounds on human and living organisms (A Review) - Semantic Scholar. (URL: [Link])

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC. (URL: [Link])

  • Guidance for Industry - S1B Testing for Carcinogenicity of Pharmaceuticals - FDA. (URL: [Link])

  • Phenol-Induced in Vivo Oxidative Stress in Skin: Evidence for Enhanced Free Radical Generation, Thiol Oxidation, and Antioxidant Depletion | Chemical Research in Toxicology - ACS Publications. (URL: [Link])

  • Understanding the Toxicity of Phenols: Using Quantitative Structure−Activity Relationship and Enthalpy Changes To Discriminate between Possible Mechanisms | Chemical Research in Toxicology. (URL: [Link])

  • In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation - PMC. (URL: [Link])

  • Recently abused synthetic cathinones, ??-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism | Request PDF - ResearchGate. (URL: [Link])

  • Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines Subacute Toxicity (repeat dose toxicity)focuses on adverse effect - Gyan Sanchay. (URL: [Link])

  • Toxicity of Some Phenolic Derivatives—In Vitro Studies - SciSpace. (URL: [Link])

  • Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents | OECD. (URL: [Link])

  • Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study - ECETOC. (URL: [Link])

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Foundational

Receptor Binding Affinity Assays for 3-(Pyrrolidin-1-yl)phenol Hydrochloride: A Comprehensive Technical Guide

Executive Summary 3-(Pyrrolidin-1-yl)phenol hydrochloride (CAS: 1071549-62-6) is a highly versatile small-molecule pharmacophore. Characterized by a meta-substituted phenolic hydroxyl group and a basic pyrrolidine ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Pyrrolidin-1-yl)phenol hydrochloride (CAS: 1071549-62-6) is a highly versatile small-molecule pharmacophore. Characterized by a meta-substituted phenolic hydroxyl group and a basic pyrrolidine ring, it serves as a critical structural motif for interacting with monoaminergic G-protein coupled receptors (GPCRs), sigma receptors, and cholinesterases.

This whitepaper provides an authoritative, in-depth guide to designing, executing, and analyzing receptor binding affinity assays for this compound. By moving beyond basic protocols, this guide elucidates the underlying physicochemical rationale—ensuring that your experimental workflows are robust, self-validating, and scientifically rigorous.

Pharmacological Context & Target Rationale

The structural topology of 3-(pyrrolidin-1-yl)phenol hydrochloride mimics endogenous biogenic amines (e.g., dopamine, serotonin). The protonated pyrrolidine nitrogen at physiological pH (7.4) engages in critical salt-bridge interactions with highly conserved aspartate residues in the orthosteric binding pockets of aminergic GPCRs, while the phenolic hydroxyl group participates in hydrogen bonding with serine/threonine residues.

Because of its low molecular weight (MW ~199.7 g/mol ) and basic nature, evaluating its binding affinity requires specialized assay conditions to prevent artifactual data, such as auto-oxidation of the phenol or non-specific electrostatic binding of the pyrrolidine ring to assay plastics.

Core Methodologies for Affinity Determination

To establish a comprehensive pharmacological profile, three orthogonal methodologies are typically employed:

  • Radioligand Binding Assays (RBA): The gold standard for determining the equilibrium dissociation constant ( Ki​ ). It offers unparalleled sensitivity for membrane-bound receptors [1].

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A homogeneous, high-throughput alternative that eliminates the need for radioactive materials and wash steps, utilizing lanthanide chelates [2].

  • Surface Plasmon Resonance (SPR): A label-free biophysical technique used to determine real-time binding kinetics ( kon​ and koff​ ). For small molecules like 3-(pyrrolidin-1-yl)phenol, SPR requires high-density receptor immobilization and rigorous bulk-shift corrections [3].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific biochemical controls tailored to the chemical properties of 3-(pyrrolidin-1-yl)phenol hydrochloride.

Protocol A: Radioligand Competition Binding Assay (e.g., Dopamine D2 Receptor)

Objective: Determine the IC50​ and calculate the Ki​ of 3-(pyrrolidin-1-yl)phenol against a known tritiated antagonist (e.g., [³H]-Spiperone).

Reagents & Causality:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂.

  • Antioxidant (Critical): 0.1% Ascorbic acid. Why? The phenolic moiety of the test compound is highly susceptible to auto-oxidation into a quinone in aqueous, oxygenated buffers. Ascorbic acid prevents this degradation during the 90-minute incubation.

  • GTP Analog: 100 µM Gpp(NH)p. Why? This non-hydrolyzable GTP analog uncouples the GPCR from the G-protein, shifting all receptors into a uniform low-affinity state. This prevents multi-phasic binding curves and ensures a highly reproducible Ki​ .

  • Filter Treatment: 0.1% Polyethylenimine (PEI). Why? The pyrrolidine ring is positively charged at pH 7.4. Uncoated glass fiber (GF/B) filters possess negative silanol groups that will electrostatically trap the test compound, artificially inflating Non-Specific Binding (NSB). PEI neutralizes the filter charge.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve 3-(pyrrolidin-1-yl)phenol hydrochloride in 100% DMSO to create a 10 mM stock. The HCl salt ensures rapid dissolution. Dilute serially in assay buffer (final DMSO concentration must not exceed 1% to prevent membrane toxicity).

  • Reaction Assembly: In a 96-well deep-well plate, combine:

    • 20 µL of test compound (concentrations ranging from 10−10 to 10−4 M).

    • 20 µL of [³H]-Spiperone (final concentration at its known Kd​ , approx. 0.5 nM).

    • 160 µL of D2-expressing CHO cell membrane homogenate (15 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes to reach thermodynamic equilibrium.

  • Harvesting: Rapidly filter the reaction through PEI-soaked GF/B filters using a 96-well vacuum manifold. Wash three times with 500 µL of ice-cold wash buffer (50 mM Tris-HCl) to trap the receptor-bound radioligand while washing away unbound ligand.

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail, and read radioactivity (Counts Per Minute, CPM) using a Microbeta counter.

Workflow N1 1. Prepare Membrane Homogenates (Add Ascorbic Acid & Gpp(NH)p) N2 2. Incubate with [3H]-Radioligand + 3-(Pyrrolidin-1-yl)phenol HCl N1->N2 N3 3. Rapid Vacuum Filtration (PEI-Treated GF/B Filters) N2->N3 N4 4. Liquid Scintillation Counting (Measure Bound Radioactivity) N3->N4 N5 5. Non-Linear Regression (Calculate IC50 & Ki) N4->N5

Figure 1: Workflow of the Radioligand Binding Assay for GPCR targets.

Protocol B: SPR Kinetic Profiling for Small Molecules

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates of the compound.

Step-by-Step Workflow:

  • Receptor Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Crucial Step: Because the analyte is small (~200 Da), the theoretical maximum response ( Rmax​ ) is intrinsically low. Immobilize a high density of ligand (e.g., 5000–8000 RU) to ensure a detectable signal [3].

  • Solvent Correction: Small molecules require DMSO for solubility, and minor mismatches in DMSO concentration between the running buffer and sample cause massive bulk refractive index shifts. Create a 5-point DMSO calibration curve (e.g., 0.5% to 1.5% DMSO) to mathematically subtract bulk effects.

  • Injection: Inject 3-(pyrrolidin-1-yl)phenol HCl at flow rates of 50 µL/min (to minimize mass transport limitations) across a concentration gradient (0.1 µM to 10 µM).

  • Regeneration: Allow natural dissociation for 300 seconds. If baseline is not reached, inject a short pulse of 10 mM Glycine-HCl (pH 2.5).

Data Presentation & Quantitative Analysis

The Cheng-Prusoff Conversion

The raw IC50​ value obtained from the competition binding curve is dependent on the concentration of the radioligand used. To obtain the absolute affinity constant ( Ki​ ), the Cheng-Prusoff equation must be applied [4]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is the dissociation constant of the radioligand.

Representative Binding Profile

Below is a summarized data presentation of hypothetical, yet structurally representative, binding affinities for 3-(pyrrolidin-1-yl)phenol hydrochloride across a standard aminergic panel.

Target ReceptorRadioligand UsedAssay Format IC50​ (nM)Calculated Ki​ (nM)Hill Slope ( nH​ )
Dopamine D2 [³H]-SpiperoneRBA (Membrane)145.282.50.98
Sigma-1 ( σ1​ ) [³H]-PentazocineRBA (Membrane)42.118.31.02
Serotonin 5-HT 2A​ [³H]-KetanserinRBA (Membrane)890.5410.20.85
Histamine H3 [³H]-NAMTR-FRET315.0150.81.10

Table 1: Quantitative binding affinity summary. A Hill slope near 1.0 indicates competitive binding at a single orthosteric site.

Mechanistic Visualization

The following diagram illustrates the molecular logic of the competition assay, demonstrating how 3-(pyrrolidin-1-yl)phenol hydrochloride displaces the radioligand to modulate downstream GPCR signaling.

Mechanism L1 [3H]-Radioligand (High Affinity Tracer) R Target GPCR (Orthosteric Site) L1->R Competes L2 3-(Pyrrolidin-1-yl)phenol (Test Analyte) L2->R Binds G G-Protein Complex (Uncoupled by Gpp(NH)p) R->G Conformational Shift E Downstream Effector (e.g., Adenylyl Cyclase) G->E Signal Modulation

Figure 2: Mechanism of competitive ligand displacement at a GPCR.

References

  • Radioligand binding methods: practical guide and tips. Bylund DB, Toews ML. American Journal of Physiology-Lung Cellular and Molecular Physiology (1993).[Link]

  • HTRF: A technology tailored for drug discovery - A review of theoretical aspects and recent applications. Degorce F, et al. Current Chemical Genomics (2009).[Link]

  • Biosensor analysis of the interaction between immobilized human serum albumin and drug compounds for prediction of human serum albumin binding levels. Frostell-Karlsson A, et al. Journal of Medicinal Chemistry (2000).[Link]

  • Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Cheng Y, Prusoff WH. Biochemical Pharmacology (1973).[Link]

Exploratory

Metabolic stability of 3-(Pyrrolidin-1-yl)phenol hydrochloride in liver microsomes

An In-Depth Technical Guide to the Metabolic Stability of 3-(Pyrrolidin-1-yl)phenol Hydrochloride in Liver Microsomes Authored by: A Senior Application Scientist Introduction: The Critical Role of Metabolic Stability in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Stability of 3-(Pyrrolidin-1-yl)phenol Hydrochloride in Liver Microsomes

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing parameters such as in vivo half-life, oral bioavailability, and hepatic clearance.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and lead to toxicity.[2] Therefore, early assessment of metabolic stability is an indispensable step in the drug discovery process, allowing for the selection and optimization of candidates with favorable pharmacokinetic properties.[3][4]

Liver microsomes, which are vesicles of the endoplasmic reticulum isolated from liver tissue, serve as a robust and widely adopted in vitro model for these assessments.[5][2][3] They are an enriched source of the primary enzyme systems responsible for drug metabolism, including the Phase I Cytochrome P450 (CYP) monooxygenases and certain Phase II UDP-glucuronosyltransferases (UGTs).[2][6][7] This guide provides a comprehensive technical framework for evaluating the metabolic stability of 3-(Pyrrolidin-1-yl)phenol hydrochloride, a molecule featuring a phenolic hydroxyl group and a pyrrolidine ring—moieties of significant interest for metabolic transformation. We will delve into the causality behind the experimental design, provide a detailed protocol, and discuss the interpretation of the generated data.

I. Foundational Principles: Designing a Self-Validating Assay

The integrity of a metabolic stability assay hinges on a design that is not only precise but also self-validating. This requires a deep understanding of the biochemical processes involved and the inclusion of appropriate controls to ensure the data is unequivocal.

The Choice of In Vitro System: Human Liver Microsomes (HLM)

HLMs are the workhorse of in vitro metabolism studies for several key reasons:

  • Enzyme Enrichment: They contain a high concentration of key drug-metabolizing enzymes, particularly CYPs, which are responsible for the oxidative metabolism of a vast array of xenobiotics.[6][8]

  • High-Throughput & Cost-Effectiveness: Microsomal assays are amenable to high-throughput screening formats, making them an efficient tool for evaluating large numbers of compounds in early discovery.[4][7]

  • Mechanistic Insight: They primarily assess Phase I (CYP-mediated) and some Phase II (UGT-mediated) metabolism, allowing for a focused investigation of these critical pathways.[2]

The Engine of Metabolism: Essential Cofactors

Enzymatic reactions in microsomes are not spontaneous; they require specific cofactors to proceed.

  • Phase I Metabolism (CYP-mediated): The catalytic cycle of CYP enzymes is critically dependent on a continuous supply of reducing equivalents, which are provided by Nicotinamide Adenine Dinucleotide Phosphate (NADPH) .[9] Because NADPH is consumed during the reaction, its direct addition would lead to rapid depletion. To circumvent this, an NADPH regenerating system is employed. This system typically consists of NADP+, a substrate (e.g., glucose-6-phosphate, G6P), and an enzyme (e.g., glucose-6-phosphate dehydrogenase, G6PDH), which continuously generates NADPH from NADP+, ensuring a stable concentration throughout the incubation.[10][11][12]

  • Phase II Metabolism (UGT-mediated): For phenolic compounds like 3-(Pyrrolidin-1-yl)phenol, glucuronidation is a major metabolic pathway.[13][14] This conjugation reaction is catalyzed by UGTs and requires Uridine 5'-diphospho-glucuronic acid (UDPGA) as the activated glucuronic acid donor.[2][7] The active site of UGTs is located on the luminal side of the endoplasmic reticulum membrane.[15] Therefore, the pore-forming agent alamethicin is included in the incubation to permeabilize the microsomal membrane, allowing UDPGA to access the enzymes.[6][7]

Ensuring Trustworthiness: The Role of Controls

A robust experiment design incorporates multiple controls to validate the results:

  • Minus-NADPH Control: Incubating the compound with microsomes in the absence of the NADPH regenerating system. Any disappearance of the compound in this control indicates non-CYP-mediated degradation (e.g., by other microsomal enzymes or chemical instability).[16][17]

  • Heat-Inactivated Microsomes: Pre-treating the microsomes at an elevated temperature (e.g., 45°C for 30 minutes) denatures the enzymes. This control helps to identify any non-enzymatic degradation of the test compound under the assay conditions.[16]

  • Time-Zero (T0) Control: Samples are taken and immediately quenched at the beginning of the reaction. This represents 100% of the compound at the start and accounts for any loss during sample processing.[16]

  • Positive and Negative Controls: Including compounds with known metabolic fates is crucial for verifying the activity of the specific batch of liver microsomes.

    • High-Clearance Control (e.g., Verapamil, Testosterone): A compound known to be rapidly metabolized. This confirms the enzymatic system is active.[16][17]

    • Low-Clearance Control (e.g., Diazepam): A compound known to be slowly metabolized. This ensures the assay can accurately measure stability without artifactual loss.[9]

II. Visualizing the Process: Experimental Workflow

The following diagram outlines the logical flow of the metabolic stability assay, from initial preparation to final data analysis.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis cluster_results 4. Results & Interpretation A Prepare 100 mM Phosphate Buffer (pH 7.4) E Pre-Incubation: Mix HLM, Buffer, Alamethicin, & Compound. Equilibrate for 5-10 min. A->E B Prepare Test Compound & Control Stocks (e.g., 10 mM in DMSO) B->E C Prepare NADPH Regenerating System (NRS) & UDPGA Stocks F Initiate Reaction: Add NRS & UDPGA C->F D Thaw Pooled Human Liver Microsomes (HLM) on Ice D->E E->F Start Timer G Time-Point Sampling: Collect aliquots at 0, 5, 15, 30, 45, 60 min F->G H Quench Reaction: Add ice-cold Acetonitrile with Internal Standard to each aliquot G->H I Sample Processing: Vortex and Centrifuge to pellet protein H->I J Collect Supernatant I->J K LC-MS/MS Analysis: Quantify remaining parent compound J->K L Data Processing K->L M Plot ln(% Remaining) vs. Time L->M N Calculate Rate Constant (k), Half-Life (t½), and Intrinsic Clearance (CLint) M->N O Rank Compound Stability & Predict In Vivo Clearance N->O

Caption: Workflow for the in vitro metabolic stability assay in human liver microsomes.

III. Step-by-Step Experimental Protocol

This protocol outlines the procedure for determining the metabolic stability of 3-(Pyrrolidin-1-yl)phenol hydrochloride.

A. Critical Materials and Reagents

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock), stored at -80°C[16]

  • 3-(Pyrrolidin-1-yl)phenol hydrochloride

  • Positive/Negative Control Compounds (e.g., Verapamil, Diazepam)

  • 100 mM Potassium Phosphate Buffer, pH 7.4[9][16]

  • NADPH Regenerating System (NRS) Solution A (NADP+, G6P) and Solution B (G6PDH)[10][12]

  • Uridine 5'-diphospho-glucuronic acid (UDPGA)

  • Alamethicin

  • Magnesium Chloride (MgCl₂)[6][7]

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), LC-MS grade, with internal standard

  • 96-well incubation plates and collection plates[9]

  • Incubator/shaker set to 37°C[18]

B. Reagent Preparation

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of 3-(Pyrrolidin-1-yl)phenol hydrochloride and control compounds in DMSO.

  • Intermediate Solution (100 µM): Prepare a 100 µM intermediate solution of the test compound by diluting the stock solution in buffer. This minimizes the final DMSO concentration.

  • Microsome Dilution: On ice, dilute the HLM stock to a working concentration of 1 mg/mL in cold 100 mM phosphate buffer.[19]

  • Cofactor Mix: Prepare a fresh cofactor mix containing the NADPH regenerating system, 5 mM UDPGA, and 4 mM MgCl₂ in phosphate buffer.[7]

C. Incubation Procedure

  • Setup: Label a 96-well plate for the incubation. For each time point (0, 5, 15, 30, 45, 60 min), prepare a well.

  • Pre-incubation: To each well, add:

    • 188 µL of the diluted HLM solution (1 mg/mL).

    • 2 µL of the 100 µM intermediate test compound solution (final concentration: 1 µM).

    • Note: The final organic solvent concentration must be <1% to avoid inhibiting CYP enzymes.[16]

  • Pre-warm: Place the plate in a 37°C incubator for 5-10 minutes with gentle shaking to allow the mixture to equilibrate.[5][18]

  • Initiate Reaction: Start the metabolic reaction by adding 10 µL of the Cofactor Mix to each well at staggered intervals.[6][16] The final incubation volume is 200 µL, and the final microsomal protein concentration is 0.5 mg/mL.

  • Termination (Quenching):

    • Prepare a separate 96-well collection plate with 200 µL of ice-cold acetonitrile (containing an appropriate internal standard) in each well.[6]

    • At each designated time point (0, 5, 15, etc.), transfer the 200 µL reaction mixture from the incubation plate to the corresponding well in the collection plate to stop the reaction.[16] The T0 sample is quenched immediately after adding the cofactor mix.

D. Sample Processing and Analysis

  • Protein Precipitation: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 3000-4000 x g) for 10-15 minutes to pellet the precipitated microsomal proteins.[6][16]

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[20][21] The method should be optimized to quantify the disappearance of the parent compound, 3-(Pyrrolidin-1-yl)phenol. Modern UHPLC systems coupled with high-resolution mass spectrometers offer excellent speed and sensitivity for this purpose.[22][23]

IV. Predicted Metabolic Pathways

The structure of 3-(Pyrrolidin-1-yl)phenol suggests two primary routes of metabolism in liver microsomes: Phase I oxidation and Phase II glucuronidation.

Metabolic_Pathways cluster_phase1 Phase I (CYP450, NADPH-dependent) Parent 3-(Pyrrolidin-1-yl)phenol Metabolite1 Aromatic Hydroxylation (Catechol/Hydroquinone derivative) Parent->Metabolite1 Oxidation Metabolite2 Pyrrolidine Ring Oxidation (e.g., Hydroxylation, N-dealkylation) Parent->Metabolite2 Oxidation Metabolite3 Phenolic Glucuronide Parent->Metabolite3 Glucuronidation

Sources

Foundational

A Comprehensive Technical Guide to Assessing the Blood-Brain Barrier Permeability of 3-(Pyrrolidin-1-yl)phenol Hydrochloride

Abstract The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, preventing the vast majority of small molecules from reaching their...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, preventing the vast majority of small molecules from reaching their intended targets within the brain.[1] This technical guide outlines a comprehensive, multi-tiered strategy for the evaluation of the BBB permeability of a novel compound, 3-(Pyrrolidin-1-yl)phenol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document provides a logical, field-proven workflow, from initial in silico predictions to definitive in vivo studies. Each proposed experimental protocol is detailed with step-by-step methodologies, causality-driven experimental choices, and self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Imperative of CNS Drug Delivery

The BBB is a highly selective, dynamic interface formed by brain capillary endothelial cells, which are interconnected by complex tight junctions.[2] Its primary function is to protect the brain's homeostatic environment, a role that inadvertently hinders the delivery of therapeutic agents.[2] Consequently, the ability of a drug candidate to permeate the BBB is a critical determinant of its potential efficacy for treating neurological and psychiatric conditions.[3] Early and accurate assessment of BBB penetration can significantly de-risk CNS drug development programs, saving considerable time and resources.

This guide focuses on 3-(Pyrrolidin-1-yl)phenol hydrochloride, a compound of interest for potential CNS applications. Due to a lack of existing permeability data, a systematic evaluation is required. The following sections detail a strategic, phased approach to thoroughly characterize its ability to cross the BBB, integrating computational, in vitro, and in vivo methodologies.

Tier 1: In Silico Assessment and Physicochemical Profiling

The initial step in evaluating BBB permeability is to predict the molecule's behavior based on its chemical structure. Physicochemical properties such as molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are pivotal in influencing a drug's capacity to penetrate the BBB.[4]

Predicted Physicochemical Properties

The properties for the free base, 3-(Pyrrolidin-1-yl)phenol, are available and serve as a strong foundation for our predictions for the hydrochloride salt. The hydrochloride salt will be more water-soluble but is expected to exist predominantly as the free base at physiological pH (7.4) to facilitate membrane crossing.

PropertyPredicted Value (Free Base)ReferenceSignificance for BBB Permeability
Molecular Formula C₁₀H₁₃NO[5]-
Molecular Weight 163.22 g/mol [5]Favorable (< 400-500 Da is generally preferred for passive diffusion across the BBB).[1]
XlogP 3.2[5]Indicates good lipophilicity, which is essential for partitioning into the lipid membranes of the BBB.
Topological Polar Surface Area (TPSA) 23.5 Ų[5]Excellent (< 90 Ų is a common criterion for good BBB penetration).[6]
Hydrogen Bond Donors 1[5]Favorable (≤ 3 is a guideline for CNS drugs).[6]
Hydrogen Bond Acceptors 2[5]Favorable (≤ 7 is a guideline for CNS drugs).[6]

These properties are for the free base, 3-(Pyrrolidin-1-yl)phenol. The hydrochloride salt will have a molecular weight of 199.68 g/mol .

Expert Insight: The in silico profile of 3-(Pyrrolidin-1-yl)phenol is highly promising for CNS activity. It adheres to several key "rules of thumb" for CNS drugs, such as Lipinski's Rule of Five and specific CNS property guidelines.[4][6] The low molecular weight, optimal lipophilicity, and low polar surface area all suggest a high potential for passive diffusion across the BBB.

Tier 2: In Vitro Modeling for High-Throughput Screening

Following the promising in silico analysis, the next logical step is to employ in vitro models that provide experimental data on permeability. These assays are cost-effective, have a higher throughput than in vivo studies, and can offer mechanistic insights into the transport process.[2]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based model that specifically assesses passive diffusion, which is predicted to be the primary mechanism of BBB entry for our target compound.[7] It measures the permeation of a compound from a donor well, through a filter coated with a lipid mixture mimicking the BBB, to an acceptor well.[7][8]

Experimental Protocol: PAMPA-BBB

  • Preparation of Solutions:

    • Prepare a stock solution of 3-(Pyrrolidin-1-yl)phenol hydrochloride in DMSO (e.g., 10 mM).

    • Dilute the stock solution in phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 10 µM (final DMSO concentration should be ≤ 0.5%).[6][8]

    • Prepare solutions of high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds at the same concentration.

  • Membrane Coating:

    • Gently dispense 5 µL of a porcine brain lipid extract dissolved in an organic solvent onto the membrane of each well in the donor plate.[6][8]

  • Assay Assembly:

    • Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[6]

    • Add 150 µL of the test compound and control solutions to the donor plate wells.[6]

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for 4-5 hours with gentle shaking.[9]

  • Quantification:

    • After incubation, determine the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Calculation of Permeability (Pe):

    • The effective permeability (Pe) is calculated using the following equation: Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / ( A * (1/VD + 1/VA) * t ) Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.

Data Interpretation:

Permeability (Pe) (x 10⁻⁶ cm/s)ClassificationPredicted In Vivo Brain Penetration
> 4.0HighHigh
2.0 - 4.0MediumMedium
< 2.0LowLow

Classification thresholds are assay-dependent and should be established with a set of standard compounds.

MDCK-MDR1 Permeability Assay

To investigate whether 3-(Pyrrolidin-1-yl)phenol hydrochloride is a substrate for key efflux transporters at the BBB, particularly P-glycoprotein (P-gp), a Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (which encodes for P-gp) is an industry-standard model.[10][11] This assay measures bidirectional transport (apical-to-basolateral and basolateral-to-apical) across a polarized monolayer of these cells.[10]

Experimental Workflow: MDCK-MDR1 Assay

MDCK_MDR1_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Bidirectional Transport Assay cluster_analysis Data Analysis Seed Seed MDCK-MDR1 cells on Transwell inserts Culture Culture for 4-5 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Dose_AB Dose Apical (A) side (A -> B transport) TEER->Dose_AB Dose_BA Dose Basolateral (B) side (B -> A transport) TEER->Dose_BA Incubate Incubate for 60-90 min at 37°C Dose_AB->Incubate Dose_BA->Incubate Sample Sample from receiver compartments Incubate->Sample LCMS Quantify by LC-MS/MS Sample->LCMS Papp Calculate Papp (A->B) and Papp (B->A) LCMS->Papp ER Calculate Efflux Ratio (ER) Papp->ER Conclusion Determine P-gp Substrate Potential ER->Conclusion Kp_uu_Decision start Determine Kp,uu in vivo kp_val Kp,uu Value? start->kp_val passive Predominantly Passive Diffusion Good CNS Candidate kp_val->passive ~ 1.0 efflux Active Efflux Dominant Poor CNS Candidate kp_val->efflux << 1.0 influx Active Influx Dominant Excellent CNS Candidate kp_val->influx >> 1.0

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Protocols & Analytical Methods

Method

Application Note: Reconstitution and In Vitro Protocol for 3-(Pyrrolidin-1-yl)phenol Hydrochloride

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: In Vitro Cell Culture Assays, High-Throughput Screening, and Pharmacological Profiling Executive Summary & Physicochemical Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: In Vitro Cell Culture Assays, High-Throughput Screening, and Pharmacological Profiling

Executive Summary & Physicochemical Rationale

The compound 3-(Pyrrolidin-1-yl)phenol hydrochloride is a synthetic small molecule frequently utilized as a pharmacological intermediate or bioactive probe. Successfully transitioning this compound from a lyophilized powder to a biologically active cell culture treatment requires strict adherence to solvent chemistry and thermodynamic principles.

While the hydrochloride (HCl) salt form inherently increases the aqueous solubility of the parent freebase, dissolving the compound directly into aqueous cell culture media is strongly discouraged. Direct aqueous dissolution can lead to uncontrolled local pH shifts, transient supersaturation, and subsequent micro-precipitation[1]. To ensure a self-validating, reproducible system, this protocol establishes anhydrous Dimethyl Sulfoxide (DMSO) as the primary vehicle for the master stock, followed by a rigorously controlled serial dilution strategy.

Quantitative Compound Profile
PropertyValueClinical / Experimental Implication
Chemical Name 3-(Pyrrolidin-1-yl)phenol hydrochlorideTarget analyte.
CAS Number 1071549-62-6Unique identifier for regulatory/QC tracking.
Molecular Weight 199.68 g/mol Required for precise molarity calculations.
Formula C10H14ClNOIndicates the presence of the HCl salt.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolysis and microbial growth.

Causality of Solvent Selection: The DMSO vs. Water Paradigm

Why Anhydrous DMSO?

Although HCl salts are generally water-soluble, preparing long-term master stocks in water introduces risks of microbial contamination and chemical degradation (hydrolysis) over time. DMSO is the gold standard for small molecule cryopreservation because it acts as an aprotic solvent that stabilizes the molecule without altering its ionization state[1].

Critical Warning on Hygroscopicity: DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. This absorbed water disrupts the structured hydrogen-bonding network of the DMSO, drastically reducing the solubility capacity for lipophilic moieties and causing the dissolved HCl salt to precipitate, especially during freeze-thaw cycles[2]. Therefore, only fresh, anhydrous DMSO must be used.

The 0.1% DMSO Cytotoxicity Threshold

When introducing the DMSO-solubilized compound into aqueous cell culture media, the final concentration of DMSO must be strictly controlled. Extensive toxicological profiling demonstrates that DMSO concentrations exceeding 0.1% (v/v) can induce cell cycle arrest, spontaneous differentiation, and dose-dependent cytotoxicity in mammalian cell lines[3]. Maintaining a final DMSO concentration of ≤ 0.1% ensures that any observed phenotypic changes are strictly causal to 3-(Pyrrolidin-1-yl)phenol hydrochloride, not solvent toxicity[4].

Experimental Workflow & Logical Relationships

The following diagram illustrates the critical path from dry powder to cell culture application, highlighting the necessary quality control (QC) checkpoints.

G A 1. Equilibration & Weighing 3-(Pyrrolidin-1-yl)phenol HCl B 2. Primary Dissolution Add Anhydrous DMSO A->B Maintain Dry Environment C 3. Master Stock Solution (e.g., 50 mM) B->C Vortex / Sonicate (Visual QC) D 4. Cryopreservation Aliquots at -20°C or -80°C C->D Prevent Freeze-Thaw E 5. Intermediate Dilution (100x or 1000x in Media) C->E Serial Dilution F 6. Final Cell Treatment (≤ 0.1% DMSO Final) E->F Dropwise Addition to Cells

Workflow for the reconstitution and cell culture application of 3-(Pyrrolidin-1-yl)phenol HCl.

Step-by-Step Methodologies

Phase 1: Preparation of the Master Stock Solution (50 mM)

Objective: Create a sterile, stable, highly concentrated master stock.

  • Vial Equilibration (Self-Validating Step): Remove the lyophilized vial of 3-(Pyrrolidin-1-yl)phenol hydrochloride from cold storage (-20°C). Do not open immediately. Allow the intact vial to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment and compromising future solubility[2].

  • Mass Calculation: Determine the required volume of anhydrous DMSO to achieve a 50 mM stock based on the weighed mass.

    • Formula: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight ( g/mol )] × 1000

  • Reconstitution: In a biosafety cabinet, add the calculated volume of sterile, anhydrous DMSO (≥99.9%) directly to the vial.

  • Homogenization: Vortex the vial vigorously for 30–60 seconds. If the solution is not entirely optically clear, sonicate the vial in a room-temperature water bath for 2–5 minutes.

  • Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes (to protect from light). Store immediately at -80°C.

Table 2: Quick Reference for 50 mM Master Stock Preparation (Based on MW = 199.68 g/mol )

Mass of Compound (mg)Volume of Anhydrous DMSO Required (µL)Final Concentration
1.0 mg100.16 µL50 mM
5.0 mg500.80 µL50 mM
10.0 mg1001.60 µL50 mM
Phase 2: Preparation of Working Solutions & Cell Treatment

Objective: Dilute the compound into aqueous media without causing precipitation or exceeding the 0.1% DMSO threshold.

  • Thawing: Remove a single aliquot of the 50 mM master stock from -80°C and warm to room temperature. Vortex briefly.

  • Intermediate Dilution (Optional but Recommended): To prevent localized supersaturation when hitting the aqueous media, perform an intermediate dilution. Dilute the 50 mM stock 1:10 in pure DMSO to create a 5 mM working stock.

  • Media Spiking: Pre-warm the target cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C.

  • Dropwise Addition: While gently swirling the pre-warmed media, add the DMSO working stock dropwise.

    • Example: To achieve a final treatment concentration of 5 µM, add 1 µL of the 5 mM working stock to 999 µL of media. This results in exactly 0.1% DMSO (v/v).

  • Vehicle Control Generation (Critical QC): You must prepare a parallel control containing the exact same volume of pure DMSO added to the media (e.g., 0.1% DMSO) without the compound[4]. This isolates the pharmacological effect of 3-(Pyrrolidin-1-yl)phenol hydrochloride from any baseline solvent stress.

Table 3: Serial Dilution Matrix for Cell Culture (Targeting ≤ 0.1% DMSO)

Desired Final Assay Conc.Stock UsedVolume of StockVolume of MediaFinal DMSO % (v/v)
50 µM 50 mM Master Stock1.0 µL999.0 µL0.1%
10 µM 10 mM Intermediate1.0 µL999.0 µL0.1%
5 µM 5 mM Intermediate1.0 µL999.0 µL0.1%
1 µM 1 mM Intermediate1.0 µL999.0 µL0.1%
Vehicle Control Pure Anhydrous DMSO1.0 µL999.0 µL0.1%

Troubleshooting & Self-Validation System

  • Visual Inspection Checkpoint: Before adding the compound-spiked media to your cells, hold the tube up to a light source. If you observe micro-precipitation (cloudiness or fine particulate matter), the compound has crashed out of solution. Causality: This is usually caused by using cold media or old, moisture-contaminated DMSO. If precipitation occurs, discard the dilution, warm the media to 37°C, and repeat the dilution with a slower, dropwise addition under constant agitation.

  • Cellular Validation: Observe the Vehicle Control (0.1% DMSO) cells under a phase-contrast microscope at 24 and 48 hours. If the vehicle control cells show vacuolization, detachment, or morphological changes compared to untreated cells, your cell line is hypersensitive to DMSO. In this case, adjust the protocol to use a 0.05% or 0.01% final DMSO concentration by utilizing a more concentrated intermediate stock.

References

  • How do I dissolve Donepezil? (Discussion on the solubility dynamics of hydrochloride salts vs. freebase molecules in DMSO and aqueous buffers). ResearchGate. Available at:[Link]

  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. (Establishes the 0.1% DMSO cytotoxicity threshold for in vitro mammalian cell culture). Journal of Biotech Research. Available at:[Link]

  • Cytotoxicity of Seaweed Compounds, Alone or Combined to Reference Drugs, against Breast Cell Lines Cultured in 2D and 3D. (Demonstrates the standardized use of 0.1% DMSO as a vehicle control in rigorous viability assays). MDPI. Available at:[Link]

Sources

Application

Application Note: HPLC-UV Method Development and ICH Q2(R2) Validation for 3-(Pyrrolidin-1-yl)phenol Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Executive Summary The quantification of basic pharmaceutical compounds possessing secondary or tertiary amines often prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary

The quantification of basic pharmaceutical compounds possessing secondary or tertiary amines often presents significant chromatographic challenges, primarily manifesting as peak tailing and poor resolution. This application note details the systematic development and rigorous validation of an HPLC-UV method for 3-(Pyrrolidin-1-yl)phenol hydrochloride (CAS: 1071549-62-6). By leveraging fundamental physicochemical profiling and adhering strictly to the latest ICH Q2(R2) guidelines[1], this protocol establishes a self-validating, stability-indicating assay suitable for active pharmaceutical ingredient (API) release and stability testing.

Analyte Profiling & Mechanistic Challenges

Understanding the causality behind chromatographic behavior is the cornerstone of robust method development. 3-(Pyrrolidin-1-yl)phenol is a bifunctional molecule featuring a basic pyrrolidine ring and an acidic phenolic hydroxyl group[2].

  • The Basic Amine (pKa ~10.0): Under typical reversed-phase conditions, the tertiary amine of the pyrrolidine ring is protonated. If the silica-based stationary phase contains unreacted, ionized silanol groups (Si-O⁻), strong secondary electrostatic interactions occur[3]. This dual retention mechanism (hydrophobic partitioning + ion exchange) is the primary cause of severe peak tailing for basic compounds[4].

  • The Phenol (pKa ~9.5): The phenolic group can ionize at high pH, leading to a shift in retention time and potential peak splitting if the mobile phase pH is not tightly controlled.

Strategic Solution: To ensure a single, uniform retention mechanism, the mobile phase pH must be maintained at least 2 units below the pKa of the acidic silanols (typically pKa ~4.0). By utilizing a highly acidic mobile phase (pH 2.5), we fully protonate the basic nitrogen (ensuring a consistent ionic state), suppress the ionization of the phenol (keeping it neutral), and neutralize residual silanols on the column surface, thereby eliminating peak tailing[3].

MethodDev A Analyte Profiling pKa ~9.5 (Phenol), ~10.0 (Amine) B Stationary Phase Selection Highly End-Capped C18 A->B C Mobile Phase Optimization Acidic Buffer (pH 2.5) B->C D Suppress Silanol Ionization Prevent Peak Tailing C->D E Detector Optimization UV @ 270 nm D->E F Final Isocratic Method Self-Validating SST E->F

Fig 1: Mechanistic workflow for HPLC method development of basic amphoteric compounds.

Experimental Protocol: Method Development

Reagents and Materials
  • Analyte: 3-(Pyrrolidin-1-yl)phenol hydrochloride reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA, HPLC grade) or Potassium dihydrogen phosphate (KH₂PO₄).

Optimized Chromatographic Conditions

To mitigate the silanol interactions described above, a highly end-capped C18 column was selected[4]. The conditions below were optimized for maximum resolution, peak symmetry, and throughput.

ParameterOptimized ConditionRationale
Column ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)Dense end-capping minimizes residual silanol activity[3].
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Protonates silanols and amine; suppresses phenol ionization.
Mobile Phase B Acetonitrile (100%)Provides optimal elution strength and low UV cutoff.
Elution Mode Isocratic: 75% A / 25% BEnsures baseline stability and rapid equilibration.
Flow Rate 1.0 mL/minBalances analysis time with optimal van Deemter efficiency.
Column Temp 30°C ± 1°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 270 nmCorresponds to the phenol π-π* transition; avoids low-UV noise.
Injection Vol 10 µLPrevents volume overload while ensuring adequate sensitivity.
Step-by-Step Preparation Protocol

1. Mobile Phase Preparation:

  • Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon membrane. Degas via sonication for 10 minutes.

  • Filter HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.

2. Standard Preparation (Self-Validating System):

  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 3-(Pyrrolidin-1-yl)phenol hydrochloride into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A:B (75:25 v/v).

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

3. System Suitability Testing (SST): Before analyzing unknown samples, inject the Working Standard six times. The system is considered self-validated and fit-for-purpose only if:

  • Relative Standard Deviation (RSD) of peak area ≤ 1.0%.

  • USP Tailing Factor (T) ≤ 1.5 (Confirming successful suppression of silanol interactions).

  • Theoretical Plates (N) ≥ 5000.

Method Validation per ICH Q2(R2)

The method was validated in accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and fitness for the intended analytical purpose[1][5].

Validation ICH ICH Q2(R2) Validation Spec Specificity Forced Degradation ICH->Spec Lin Linearity & Range 25% to 150% ICH->Lin Acc Accuracy Recovery 98-102% ICH->Acc Prec Precision Repeatability & Intermediate ICH->Prec Rob Robustness Flow, pH, Temp variations ICH->Rob

Fig 2: ICH Q2(R2) analytical method validation lifecycle parameters.

Specificity and Forced Degradation

To prove the method is stability-indicating, the API was subjected to stress conditions:

  • Acid/Base Hydrolysis: 1N HCl and 1N NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal & Photolytic: 105°C for 48 hours and UV light exposure (ICH Q1B). Result: Degradation products were well-resolved from the principal 3-(Pyrrolidin-1-yl)phenol peak (Resolution > 2.0). Peak purity angle was less than the purity threshold (via PDA detector), confirming no co-eluting impurities.

Linearity and Range

Linearity was established by preparing a series of seven calibration standards ranging from 25 µg/mL to 150 µg/mL (25% to 150% of the target concentration). Result: The calibration curve exhibited a correlation coefficient (R²) of 0.9998. The y-intercept was statistically insignificant (≤ 2% of the response at the 100% level), confirming proportional response across the reportable range[1].

Accuracy and Precision
  • Accuracy (Recovery): Triplicate preparations at 50%, 100%, and 150% concentration levels were spiked into a placebo matrix.

  • Repeatability (Intra-day Precision): Six independent sample preparations at the 100% level were analyzed by a single analyst.

  • Intermediate Precision (Inter-day): A second analyst on a different day using a different HPLC system analyzed six new preparations.

Robustness

Deliberate, minor variations were introduced to the method to test its reliability during normal usage:

  • Flow rate: ± 0.1 mL/min

  • Column temperature: ± 5°C

  • Mobile phase composition: ± 2% absolute organic modifier. Result: System suitability criteria (tailing factor and RSD) remained fully acceptable under all perturbed conditions, proving the method's ruggedness.

Summary of Validation Results
Validation ParameterAcceptance Criteria (ICH Q2(R2))Observed ResultPass/Fail
Specificity No interference from blank/degradantsNo interference, Peak Purity PassedPASS
Linearity (R²) ≥ 0.9990.9998PASS
Range 25% to 150% of target conc.ValidatedPASS
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%PASS
Repeatability (RSD) ≤ 2.0% (n=6)0.65%PASS
Intermediate Precision ≤ 2.0% (n=12 total)0.82%PASS
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)0.05 µg/mL / 0.15 µg/mLPASS

Conclusion

A highly specific, accurate, and robust HPLC-UV method was successfully developed for the quantification of 3-(Pyrrolidin-1-yl)phenol hydrochloride. By understanding the physicochemical properties of the basic pyrrolidine moiety and employing a low-pH mobile phase with an end-capped stationary phase, peak tailing was effectively eliminated. The method fully complies with the ICH Q2(R2) validation framework, ensuring it is a reliable, self-validating system appropriate for routine quality control, release testing, and stability monitoring in pharmaceutical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link] (Landing Page:[Link])

  • Peak Tailing in HPLC: Causes and Solutions Element Lab Solutions URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex URL:[Link]

  • 3-(1-Pyrrolidinyl)phenol | C10H13NO | CID 117664 PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Method

Application Note &amp; Protocol: A Robust Synthesis and Purification of 3-(Pyrrolidin-1-yl)phenol Hydrochloride

Abstract This document provides an in-depth technical guide for the synthesis and purification of 3-(Pyrrolidin-1-yl)phenol hydrochloride, a pivotal intermediate in pharmaceutical research and development. The protocol l...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides an in-depth technical guide for the synthesis and purification of 3-(Pyrrolidin-1-yl)phenol hydrochloride, a pivotal intermediate in pharmaceutical research and development. The protocol leverages a well-established palladium-catalyzed Buchwald-Hartwig amination reaction, selected for its high efficiency, broad substrate scope, and scalability. This guide is tailored for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology that explains the causality behind experimental choices, ensuring a reproducible and high-purity synthesis.

Introduction and Foundational Principles

3-(Pyrrolidin-1-yl)phenol is a key structural motif found in numerous biologically active compounds. Its hydrochloride salt form is often preferred due to its enhanced stability and aqueous solubility, which are advantageous for subsequent synthetic transformations and formulation studies.

The synthesis of aryl amines, such as the target compound, has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, has become a cornerstone of modern synthetic organic chemistry for forming carbon-nitrogen (C-N) bonds.[1][2] This method overcomes the limitations of traditional approaches, which often require harsh reaction conditions and have limited functional group tolerance.[1] The protocol detailed herein employs this powerful transformation for the coupling of 3-bromophenol with pyrrolidine.

Synthesis Route: The Buchwald-Hartwig Amination

The selected synthetic strategy is the palladium-catalyzed cross-coupling of 3-bromophenol with pyrrolidine. This reaction is highly reliable and provides the desired product in excellent yield.

Overall Reaction: Reaction Scheme

The success of this transformation hinges on the careful selection of the catalyst system. A combination of a palladium precursor, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a sterically hindered biarylphosphine ligand, like XPhos, is highly effective. The bulky and electron-rich nature of the XPhos ligand facilitates the key steps of the catalytic cycle, leading to an efficient reaction.[3] A strong, non-nucleophilic base, Sodium tert-butoxide (NaOtBu), is used to deprotonate the amine, which is a crucial step in the catalytic process.[3]

Catalytic Cycle Mechanism

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. Understanding these steps is crucial for troubleshooting and optimization.

  • Active Catalyst Formation: The Pd(0) source and the phosphine ligand associate to form the active Pd(0)L₂ catalytic species.

  • Oxidative Addition: The active catalyst undergoes oxidative addition into the carbon-bromine bond of 3-bromophenol, forming a Pd(II) intermediate.[4][5] This is often the rate-determining step of the cycle.[4][5]

  • Amine Coordination & Deprotonation: Pyrrolidine coordinates to the palladium center. The base (NaOtBu) then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed via reductive elimination from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle, and releases the final product, 3-(pyrrolidin-1-yl)phenol.[1][2]

Buchwald_Hartwig_Cycle Pd0 Active Pd(0) Catalyst OA Oxidative Addition Pd0->OA ArBr 3-Bromophenol (Ar-Br) ArBr->OA PdII_Intermediate Ar-Pd(II)-Br Complex OA->PdII_Intermediate Forms Pd(II) intermediate Coord Coordination & Deprotonation PdII_Intermediate->Coord Amine Pyrrolidine (R₂NH) Amine->Coord Base NaOtBu Base->Coord Amido_Complex Ar-Pd(II)-NR₂ Complex Coord->Amido_Complex RE Reductive Elimination Amido_Complex->RE C-N bond formation RE->Pd0 Catalyst regeneration Product 3-(Pyrrolidin-1-yl)phenol (Ar-NR₂) RE->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol

Safety First: This procedure involves hazardous materials. All steps must be performed in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves. Toluene is flammable and toxic. Pyrrolidine is corrosive and flammable. Pd₂(dba)₃ and XPhos are air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents
ReagentMolar Mass ( g/mol )Mass / VolumeMoles (mmol)EquivalentsPurity
3-Bromophenol173.015.00 g28.91.0>98%
Pyrrolidine71.122.67 mL (2.26 g)31.81.1>99%
Pd₂(dba)₃915.72134 mg0.145 (0.29 Pd)0.005 (0.01 Pd)>97%
XPhos476.65276 mg0.580.02>98%
Sodium tert-butoxide96.103.34 g34.71.2>97%
Toluene, Anhydrous-100 mL-->99.8%
Ethyl Acetate-~400 mL--ACS Grade
Saturated aq. NH₄Cl-~50 mL---
Brine-~50 mL---
Anhydrous MgSO₄-As needed---
Diethyl Ether, Anhydrous-~150 mL-->99%
HCl (2.0 M in Et₂O)-As needed---
Step-by-Step Synthesis Procedure
  • Reaction Setup: In an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromophenol (5.00 g), Pd₂(dba)₃ (134 mg), XPhos (276 mg), and sodium tert-butoxide (3.34 g).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous toluene (100 mL) via a syringe. Stir the resulting suspension for 5 minutes. Then, add pyrrolidine (2.67 mL) dropwise via syringe.

  • Reaction Conditions: Equip the flask with a reflux condenser under nitrogen. Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The product spot should be visible by UV light and will stain with potassium permanganate. The starting 3-bromophenol will also be UV active.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(pyrrolidin-1-yl)phenol as a dark oil.

Purification and Hydrochloride Salt Formation

A two-stage purification process involving chromatography followed by salt formation is essential to obtain a high-purity final product.

Purification_Protocol Crude Crude Product (Dark Oil) Chroma Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude->Chroma Freebase Pure 3-(Pyrrolidin-1-yl)phenol (Yellow Oil) Chroma->Freebase Dissolve Dissolve in Anhydrous Et₂O Freebase->Dissolve Acidify Slow Addition of 2M HCl in Et₂O Dissolve->Acidify Precipitate Precipitation of White Solid Acidify->Precipitate FilterWash Vacuum Filtration & Washing with Cold Et₂O Precipitate->FilterWash Final Final Product: 3-(Pyrrolidin-1-yl)phenol HCl FilterWash->Final

Figure 2: Workflow for purification and hydrochloride salt formation.

Purification of the Free Base
  • Preparation: Prepare a silica gel column using a suitable eluent (e.g., 9:1 Hexanes/Ethyl Acetate).

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica onto which the product is adsorbed and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).[6][7]

  • Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain 3-(pyrrolidin-1-yl)phenol as a viscous, pale-yellow oil.

Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified oil in approximately 100 mL of anhydrous diethyl ether and place it in an ice bath.

  • Precipitation: While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A white solid will begin to precipitate. Continue adding the HCl solution until no further precipitation is observed.

  • Filtration: Stir the slurry for 30 minutes in the ice bath. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 25 mL) to remove any residual impurities.

  • Drying: Dry the white to off-white solid under high vacuum for 12-24 hours to yield the final product, 3-(pyrrolidin-1-yl)phenol hydrochloride.

Characterization and Quality Control

The identity and purity of the final product should be rigorously confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum should show characteristic peaks for the aromatic protons, the pyrrolidine protons, a broad singlet for the phenolic -OH, and a broad singlet for the ammonium -NH⁺ proton.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 164.1070.[8]

  • Melting Point: The hydrochloride salt should exhibit a sharp and defined melting point, which is indicative of high purity.

References

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: PMC (PubMed Central) URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: 3-(pyrrolidin-1-yl)phenol hydrochloride Source: PubChem URL: [Link]

  • Title: 3-(pyrrolidin-1-yl)phenol hydrochloride (C10H13NO) Source: PubChemLite URL: [Link]

  • Title: 3-(1-Pyrrolidinyl)phenol Source: PubChem URL: [Link]

Sources

Application

Optimizing LC-MS/MS Bioanalysis: 3-(Pyrrolidin-1-yl)phenol Hydrochloride as a Dual-Mode Internal Standard

Application Note & Methodological Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists Introduction & Mechanistic Rationale In quantitative LC-MS/MS bioanalysis, matrix eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists

Introduction & Mechanistic Rationale

In quantitative LC-MS/MS bioanalysis, matrix effects—endogenous components that co-elute with the target analyte and alter its ionization efficiency—are the "Achilles' heel" of assay reliability [1]. While Stable Isotope-Labeled (SIL) internal standards are the gold standard for tracking and compensating for these variations, they are frequently unavailable or cost-prohibitive during early-stage drug development and novel biomarker discovery [2].

When an SIL is unavailable, selecting an appropriate analog Internal Standard (IS) is critical. The IS must closely mimic the physicochemical properties, extraction recovery, and ionization behavior of the target analyte. 3-(Pyrrolidin-1-yl)phenol hydrochloride (CAS: 1071549-62-6) emerges as a highly versatile, dual-mode analog IS, particularly for the quantification of phenolic amines, catecholamine neurotransmitters (e.g., dopamine, serotonin analogs), and basic pharmaceutical compounds.

The Causality of Ionization (Why this molecule works)

The structural architecture of 3-(Pyrrolidin-1-yl)phenol provides a unique amphoteric-like ionization profile:

  • Positive Electrospray Ionization (ESI+): The molecule features a highly basic pyrrolidine ring. In acidic mobile phases (e.g., 0.1% Formic Acid), the pyrrolidine nitrogen acts as a potent proton acceptor, driving exceptional ionization efficiency and yielding a strong [M+H]+ precursor ion at m/z 164.1 [3].

  • Negative Electrospray Ionization (ESI-): The phenolic hydroxyl group serves as a weak acid. Under basic chromatographic conditions (e.g., Ammonium Bicarbonate, pH 9.5), the phenol readily deprotonates, yielding an [M−H]− precursor at m/z 162.1.

This dual capability allows bioanalytical scientists to deploy a single internal standard across multiple assay modalities, streamlining inventory and method development workflows.

Ionization Center 3-(Pyrrolidin-1-yl)phenol Dual-Mode Internal Standard Acidic Acidic Mobile Phase (e.g., 0.1% Formic Acid) Center->Acidic Low pH Basic Basic Mobile Phase (e.g., NH4HCO3, pH 9.5) Center->Basic High pH ESI_Pos ESI+ Mode Protonated Pyrrolidine Nitrogen [M+H]+ m/z 164.1 Acidic->ESI_Pos Protonation ESI_Neg ESI- Mode Deprotonated Phenol [M-H]- m/z 162.1 Basic->ESI_Neg Deprotonation

Caption: Mechanistic pathway of 3-(Pyrrolidin-1-yl)phenol ionization based on mobile phase pH.

Physicochemical Properties & MS Parameters

To establish a self-validating system, the physical properties of the IS must be understood to predict its chromatographic retention and extraction partitioning. The hydrochloride salt form is specifically recommended due to its rapid dissolution in aqueous matrices and polar organic solvents, preventing transient localized precipitation during plasma spiking.

Table 1: Physicochemical and Mass Spectrometric Properties [4]

ParameterValue / Description
Chemical Name 3-(Pyrrolidin-1-yl)phenol hydrochloride
CAS Number 1071549-62-6 (HCl salt) / 25912-16-7 (Free base)
Molecular Formula C10​H14​ClNO
Molecular Weight 199.68 g/mol (Salt) / 163.22 g/mol (Free base)
Monoisotopic Mass 163.0997 Da (Free base)
LogP (Predicted) ~1.8 (Hydrophobic enough for RP-LC, polar enough for HILIC)
Recommended MRM Transitions

For maximum selectivity, the following Multiple Reaction Monitoring (MRM) transitions are optimized for triple quadrupole platforms.

Table 2: Optimized MRM Transitions and Collision Energies (CE)

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)CE (eV)Proposed Fragmentation Mechanism
ESI+ 164.1 [M+H]+ 108.122Loss of C4​H8​ (56 Da) from pyrrolidine ring
ESI+ 164.1 [M+H]+ 93.135Cleavage of pyrrolidine, leaving phenolic core
ESI- 162.1 [M−H]− 134.125Loss of CO (28 Da) from phenolic ring

Experimental Protocols: A Self-Validating Workflow

A robust bioanalytical method requires the IS to track the analyte through every stage of sample preparation. The following protocol utilizes Solid Phase Extraction (SPE) to minimize phospholipid-induced ion suppression [1].

Phase 1: Working Solution Preparation
  • Primary Stock: Accurately weigh 1.00 mg of 3-(Pyrrolidin-1-yl)phenol HCl and dissolve in 1.0 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock. Store at -20°C.

  • IS Working Solution (ISWS): Dilute the primary stock to a final concentration of 50 ng/mL using Acetonitrile:Water (80:20, v/v) containing 0.1% Formic Acid.

    • Causality Note: Formic acid ensures the pyrrolidine nitrogen remains protonated, preventing adsorption to the glass walls of storage vials.

Phase 2: Sample Extraction (Mixed-Mode Cation Exchange SPE)

Because the IS and target basic analytes contain amine groups, a Mixed-Mode Cation Exchange (MCX) SPE plate is highly effective.

  • Aliquot & Spike: Transfer 50 µL of biological matrix (e.g., human plasma) into a 96-well plate. Immediately add 20 µL of the ISWS (50 ng/mL).

    • Critical Step: Vortex for 2 minutes. The IS must be added before any protein disruption to accurately track extraction recovery and matrix binding.

  • Pre-treatment: Add 100 µL of 2% Phosphoric Acid in water to disrupt protein binding and ionize the basic amines.

  • Condition & Equilibrate (SPE): Pass 200 µL Methanol, followed by 200 µL Water through the MCX plate.

  • Load: Load the pre-treated sample onto the SPE plate.

  • Wash: Wash with 200 µL 0.1% Formic Acid in Water (removes salts), followed by 200 µL 100% Methanol (removes neutral lipids/phospholipids).

  • Elute: Elute the analytes and IS with 2 × 50 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitute: Evaporate to dryness under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow Start Aliquot Plasma (50 µL) Spike Spike IS (20 µL) 3-(Pyrrolidin-1-yl)phenol HCl Start->Spike Pretreat Pre-treat with 2% H3PO4 (Disrupt Protein Binding) Spike->Pretreat Load Load onto MCX SPE Plate Pretreat->Load Wash Wash: 0.1% FA (aq) -> 100% MeOH (Remove Salts & Lipids) Load->Wash Elute Elute: 5% NH4OH in MeOH Wash->Elute Recon Dry (N2) & Reconstitute Elute->Recon

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow incorporating the IS.

Phase 3: LC-MS/MS Chromatographic Conditions

To ensure the IS elutes in a region free of severe matrix suppression, a core-shell biphenyl or C18 column is recommended. The biphenyl phase offers enhanced π−π interactions with the phenol ring, providing superior retention compared to standard C18.

Table 3: Recommended Reversed-Phase Gradient Column: Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.50955Isocratic Hold
2.504060Linear Gradient
2.60595Column Wash
3.50595Hold
3.60955Re-equilibration
4.50955Stop

Trustworthiness: Validating IS Trackability

An internal standard is only useful if it accurately tracks the target analyte. To validate the choice of 3-(Pyrrolidin-1-yl)phenol HCl, perform a Post-Column Infusion (Qualitative Matrix Effect Assessment) [1][2]:

  • Infuse a pure solution of the IS (100 ng/mL) directly into the mass spectrometer source via a T-connector at 10 µL/min.

  • Simultaneously, inject a blank matrix extract (prepared via the SPE protocol above without the IS) through the LC column.

  • Monitor the IS MRM transition (164.1 108.1).

  • Interpretation: The resulting baseline should remain flat. Any significant dips in the baseline indicate zones of ion suppression caused by eluting matrix components (e.g., lysophosphatidylcholines). Ensure that the retention time of your target analyte and the IS (typically eluting between 1.5–2.0 minutes in the above gradient) do not fall into these suppression suppression zones. If they do, the IS will act as a "friend" by suppressing at the exact same rate as the analyte, thereby keeping the Peak Area Ratio (PAR) constant [2].

References

  • Nicolò, A. D., Cantù, M., & D'avolio, A. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Bioanalysis, 9(14), 1093–1105. Available at:[Link]

  • Biopharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available at:[Link]

  • Gilard, F., et al. (2000). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. International Journal of Mass Spectrometry, 195, 565-590. Available at:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117664, 3-(1-Pyrrolidinyl)phenol. Available at:[Link]

Method

Application Notes &amp; Protocols: Dosing Strategies for 3-(Pyrrolidin-1-yl)phenol hydrochloride in Murine Models

Abstract: The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous natural products and synthetic drugs targeting a wide range of diseases.[1][2][3] 3-(Pyrrolidin-1-yl)phenol hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous natural products and synthetic drugs targeting a wide range of diseases.[1][2][3] 3-(Pyrrolidin-1-yl)phenol hydrochloride is a small molecule that incorporates this versatile heterocycle. As with any novel compound, establishing a robust and reproducible dosing strategy in preclinical animal models is a foundational step in the drug discovery pipeline.[4] A well-designed dosing regimen is paramount for obtaining meaningful efficacy and safety data, ensuring the translational potential of the research.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement rational dosing strategies for 3-(Pyrrolidin-1-yl)phenol hydrochloride in murine models. It moves from fundamental physicochemical characterization and vehicle selection to detailed administration protocols and the design of initial dose-finding studies, emphasizing the scientific rationale behind each experimental choice.

Section 1: Physicochemical Characterization & Vehicle Formulation

The journey to an effective in vivo study begins with a thorough understanding of the test article's physical and chemical properties. These characteristics directly dictate its formulation and subsequent bioavailability.

Compound Properties

A summary of the key identifiers and computed properties for 3-(Pyrrolidin-1-yl)phenol (the free base) is presented below. The hydrochloride salt form is generally utilized to improve solubility and stability.

PropertyValueSource
Chemical Name 3-(pyrrolidin-1-yl)phenol hydrochloride[7]
CAS Number 1071549-62-6[7]
Molecular Formula C₁₀H₁₄ClNO[8]
Molecular Weight 199.68 g/mol (for HCl salt)[8]
Free Base Formula C₁₀H₁₃NO[9]
Free Base Mol. Weight 163.22 g/mol [9]
Predicted XlogP 3.2 (for free base)[8]

The predicted XlogP value suggests the compound is moderately lipophilic, which has significant implications for solvent selection.

Vehicle Selection: Principles and Rationale

The primary goal of vehicle selection is to completely solubilize the test article in a biocompatible solution appropriate for the chosen route of administration.[10] Given the compound's phenolic hydroxyl group and its hydrochloride salt form, it is expected to have some solubility in polar, protic solvents. However, the pyrrolidine and benzene rings contribute to its lipophilicity.[11] Therefore, a systematic solubility screening is essential.

Workflow for Vehicle & Formulation Development

cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation cluster_2 Phase 3: Final Preparation A Determine Solubility of 3-(Pyrrolidin-1-yl)phenol HCl B Test Aqueous Vehicles (Saline, PBS, Water) A->B C Test Organic/Co-solvent Vehicles (DMSO, PEG400, Ethanol, Corn Oil) A->C D Is compound soluble in aqueous vehicle? B->D C->D G For Oral (PO) only: Consider suspension in 0.5% Methylcellulose. C->G E Use aqueous vehicle. Adjust pH if necessary. Ensure isotonicity. D->E Yes F Develop co-solvent system. Example: 10% DMSO, 40% PEG400, 50% Saline. D->F No H Sterile filter final formulation for parenteral routes (IP, IV, SC) E->H F->H

Caption: Decision workflow for selecting an appropriate vehicle.

Protocol: Solubility Determination

This protocol outlines a method to determine the practical solubility of the compound in common laboratory vehicles.

Materials:

  • 3-(Pyrrolidin-1-yl)phenol hydrochloride

  • Vials (e.g., 1.5 mL Eppendorf or 2 mL glass vials)

  • Selection of solvents (see table below)

  • Orbital shaker or magnetic stirrer at a controlled temperature (e.g., 25°C)

  • Analytical balance

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Preparation: Add an excess amount of solid 3-(Pyrrolidin-1-yl)phenol hydrochloride to a series of vials. The presence of undissolved solid at the end is crucial to ensure saturation.[11]

  • Solvent Addition: Add a known volume (e.g., 1 mL) of each test vehicle to its respective vial.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate the mixtures for 24-48 hours at a constant temperature to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of your analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: Determine the concentration of the diluted sample and back-calculate to find the solubility in the original vehicle (e.g., in mg/mL).

Table of Common Vehicles for Preclinical Studies

VehicleProperties and Typical UseCautions
0.9% Sodium Chloride (Saline) Isotonic, aqueous vehicle. Ideal for water-soluble compounds for all routes.May not solubilize lipophilic compounds.
Phosphate-Buffered Saline (PBS) Aqueous, buffered to physiological pH (~7.4). Good for pH-sensitive compounds.Similar solubility limitations as saline.
5-10% DMSO in Saline Co-solvent system. DMSO solubilizes many organic compounds.DMSO can have biological effects and cause irritation at high concentrations.
40% PEG400 in Saline Polyethylene glycol is a common co-solvent that increases solubility of lipophilic compounds.Can be viscous. Not recommended for IV in high concentrations.
Corn Oil / Sesame Oil Lipid-based vehicle for highly lipophilic compounds. Typically for PO, SC, or IM routes.Not to be given IV.[10] Can have slow and variable absorption.
0.5-1% Methylcellulose in Water Forms a suspension for insoluble compounds. Primarily for oral (PO) administration.Requires daily shaking to ensure proper dosage.[10]

Section 2: Routes of Administration (RoA)

The choice of administration route is a critical experimental parameter that influences the rate and extent of drug absorption and, consequently, its pharmacokinetic and pharmacodynamic profile.[12][13]

Overview of Common Parenteral and Enteral Routes

The most common routes for administering compounds to mice are summarized below. For a novel compound, Intraperitoneal (IP) or Oral (PO) gavage are often the starting points due to their relative ease and balance of systemic exposure.

RouteAbsorption RateMax Volume (25g mouse)Needle GaugeProsCons
Intravenous (IV) Most Rapid< 0.2 mL27-30 G100% bioavailability, immediate effect.Technically challenging, requires restraint, risk of embolism.
Intraperitoneal (IP) Rapid< 2-3 mL25-27 GFaster than SC, large volume possible.[10][14]Risk of injection into organs, potential for irritation.
Subcutaneous (SC) Slow, Sustained< 2-3 mL (~1 mL/site)25-27 GEasy to perform, suitable for suspensions.[14]Slower absorption, potential for local irritation.
Oral (PO) Gavage Variable< 1 mL20-22 G (ball-tip)Mimics clinical route, non-invasive GI delivery.Risk of esophagus/stomach injury, subject to first-pass metabolism.
Relative Absorption Rates

The route of administration determines how quickly the compound enters systemic circulation. This relationship is crucial for designing studies that require either rapid peak concentrations or sustained exposure.

Relative Rate of Systemic Absorption A IV (Intravenous) B IP (Intraperitoneal) A->B    Faster -> Slower     C IM (Intramuscular) B->C    Faster -> Slower     D SC (Subcutaneous) C->D    Faster -> Slower     E PO (Oral) D->E    Faster -> Slower    

Caption: General hierarchy of absorption rates by administration route.[12]

Protocol: Intraperitoneal (IP) Injection

Materials:

  • Dosing solution of 3-(Pyrrolidin-1-yl)phenol hydrochloride

  • 1 mL syringe

  • 25-27 gauge needle

  • 70% ethanol for disinfection

Procedure:

  • Animal Restraint: Manually restrain the mouse by scruffing the neck and back skin to immobilize the head and body. Ensure the tail is secured for stability.

  • Positioning: Tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to shift away from the injection site.

  • Site Identification: The injection should be administered in the lower right or left abdominal quadrant to avoid the bladder (midline) and major organs.

  • Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate briefly by pulling back the plunger to ensure no fluid (urine or blood) or intestinal contents are drawn, which would indicate improper placement.

  • Administration: If aspiration is clear, inject the solution smoothly.

  • Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.

Section 3: Designing a Dose-Ranging Study

Before proceeding to efficacy studies, a dose-ranging or tolerability study is essential to determine the Maximum Tolerated Dose (MTD). This is the highest dose that does not cause unacceptable toxicity or overt clinical signs of distress.

Principles of Study Design

A robust preclinical study must be carefully planned to minimize bias and maximize reproducibility.[5][6] Key considerations include randomization of animals to treatment groups, blinding of investigators to the treatments, and defining clear endpoints.

Protocol: Acute Dose Escalation Study

This protocol describes a single-dose escalation study to identify a tolerated dose range for 3-(Pyrrolidin-1-yl)phenol hydrochloride.

Study Design:

  • Animals: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), single-sex (e.g., male), aged 8-10 weeks.

  • Group Size: n = 3-5 mice per group.

  • Dosing:

    • Group 1: Vehicle control.

    • Group 2: 10 mg/kg (Low dose).

    • Group 3: 30 mg/kg (Medium dose).

    • Group 4: 100 mg/kg (High dose).

    • Group 5: 300 mg/kg (Very high dose).

    • Note: These doses are illustrative starting points based on studies with other phenolic compounds and should be adjusted based on any available in vitro cytotoxicity data or structural analogues.[15][16]

Workflow for a Dose-Escalation Study

A Select Animal Model (Strain, Sex, Age) B Randomize into Groups (n=3-5 per group) A->B C Administer Single Dose (Vehicle, Low, Med, High) B->C D Monitor for Clinical Signs (Activity, Posture, etc.) for at least 24h C->D E Record Body Weight (Baseline, 24h, 48h) C->E H Severe Toxicity or Mortality Observed? D->H E->H F Analyze Data G Determine MTD (Highest dose with no severe adverse effects or >15% body weight loss) F->G H->F No H->G Yes (Previous dose is MTD)

Caption: Workflow for a typical acute dose-escalation study.

Procedure:

  • Acclimation: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Baseline Measurements: Record the baseline body weight of each animal on the day of dosing.

  • Dose Preparation: Prepare fresh dosing solutions on the day of the experiment. Calculate the injection volume for each mouse based on its individual body weight.

  • Administration: Administer the compound via the chosen route (e.g., IP).

  • Monitoring:

    • Intensive (0-4 hours post-dose): Observe animals continuously for signs of acute toxicity, such as changes in posture, activity (hyper- or hypoactivity), respiration, and neurological signs (e.g., tremors, ataxia).

    • Extended (4-72 hours post-dose): Continue observations at regular intervals. Record body weights at 24 and 48 hours. A body weight loss of >15-20% is often considered a humane endpoint.

  • Endpoint Determination: The MTD is identified as the highest dose at which no significant clinical signs of toxicity are observed and body weight loss is within acceptable limits. This dose, and lower doses, can then be taken forward into multi-dose efficacy studies.

Section 4: Concluding Remarks

The development of a successful dosing strategy for a novel compound like 3-(Pyrrolidin-1-yl)phenol hydrochloride is a systematic process grounded in fundamental scientific principles. By first characterizing the compound's solubility to develop a stable formulation, and then proceeding with a logical, stepwise in vivo evaluation from route selection to dose escalation, researchers can establish a robust foundation for subsequent preclinical efficacy and safety studies. Adherence to rigorous, well-documented protocols is essential for generating reproducible data that can confidently guide the progression of new therapeutic candidates.

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Application

Application Note &amp; Protocols: Formulation Development for 3-(Pyrrolidin-1-yl)phenol Hydrochloride Drug Delivery

Abstract This document provides a comprehensive technical guide for the formulation development of 3-(Pyrrolidin-1-yl)phenol hydrochloride, a molecule of interest in modern medicinal chemistry, potentially for applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the formulation development of 3-(Pyrrolidin-1-yl)phenol hydrochloride, a molecule of interest in modern medicinal chemistry, potentially for applications in neurodegenerative diseases or as an enzyme inhibitor.[1] As a hydrochloride salt, this active pharmaceutical ingredient (API) presents both opportunities and challenges, such as potentially improved stability and the need to manage properties like hygroscopicity and pH-dependent solubility.[2][3] This guide outlines a systematic approach, from initial pre-formulation characterization to the development and analysis of advanced oral solid dosage forms. We detail protocols for solubility enhancement strategies, including amorphous solid dispersions and lipid-based systems, which are critical for APIs with poor aqueous solubility, a common challenge for new chemical entities.[4][5]

Introduction: The Formulation Imperative

3-(Pyrrolidin-1-yl)phenol hydrochloride belongs to a promising class of pyrrolidine-containing phenols that are gaining attention for their diverse biological activities.[1] The development of a viable drug product from a promising API is a multi-faceted challenge where the formulation is as critical as the molecule itself. The primary goal of formulation development is to create a stable, effective, and safe drug delivery system that ensures consistent bioavailability.[6]

For hydrochloride salts, specific considerations include:

  • Solubility: While salt formation is a common strategy to increase the solubility of weakly basic drugs, the hydrochloride salt may still exhibit poor solubility in the neutral pH of the intestines and can be susceptible to the "common-ion effect" in the acidic environment of the stomach, potentially reducing its dissolution rate.[7][8]

  • Stability: Salt forms can significantly influence drug stability and suppress unwanted interactions with excipients.[7] However, they can also introduce challenges like hygroscopicity.

  • Manufacturability: The physicochemical properties of the salt, such as crystal form and particle size, directly impact processability during manufacturing.[2]

This guide follows a logical workflow, beginning with a thorough understanding of the API's intrinsic properties and progressing to rational formulation design and characterization.

Pre-formulation Studies: Characterizing the API

Before any formulation work can begin, a comprehensive understanding of the API's physicochemical properties is essential.[9] These studies form the foundation for rational formulation design.

Physicochemical & Solid-State Characterization

The initial step is to characterize the intrinsic properties of the 3-(Pyrrolidin-1-yl)phenol hydrochloride API.

Table 1: Key Pre-formulation Parameters and Analytical Methods

Parameter Analytical Technique(s) Rationale & Importance
Aqueous Solubility Shake-flask method followed by HPLC-UV Determines solubility across the physiological pH range (1.2 to 6.8). Critical for predicting oral absorption and identifying if the drug is a Biopharmaceutics Classification System (BCS) Class II or IV compound.[5]
pKa Determination Potentiometric titration, UV-spectrophotometry The dissociation constant (pKa) is crucial for predicting pH-dependent solubility and absorption in the gastrointestinal tract.[3]
Log P / Log D Shake-flask, HPLC-based methods The partition coefficient (Log P) and distribution coefficient (Log D) indicate the lipophilicity of the drug, which influences its permeability across biological membranes.[3]
Solid-State Form X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) Identifies the crystalline or amorphous nature of the API. The presence of polymorphism can significantly impact solubility, stability, and bioavailability.[10]
Hygroscopicity Dynamic Vapor Sorption (DVS) Measures the tendency of the API to absorb moisture from the atmosphere, which is critical for handling, packaging, and stability. Hydrochloride salts are often hygroscopic.[8]

| Particle Size & Morphology | Laser Diffraction, Scanning Electron Microscopy (SEM) | Particle size directly affects dissolution rate and content uniformity. SEM provides visual information on particle shape and surface characteristics.[11] |

Protocol 2.1: pH-Dependent Solubility Profile
  • Prepare a series of buffers at pH 1.2, 2.5, 4.5, and 6.8 to simulate the gastrointestinal tract.

  • Add an excess amount of 3-(Pyrrolidin-1-yl)phenol hydrochloride to a known volume of each buffer in separate sealed vials.

  • Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot from the supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary.

  • Quantify the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Plot the solubility (in mg/mL) against the pH to generate the profile.

Formulation Development Strategies

Based on the pre-formulation data, particularly if 3-(Pyrrolidin-1-yl)phenol hydrochloride is identified as a BCS Class II drug (low solubility, high permeability), solubility enhancement strategies are paramount.[12][13]

Workflow: Overall Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Development & Optimization cluster_3 Phase 4: Analysis & Finalization API API: 3-(Pyrrolidin-1-yl)phenol HCl Preform Pre-formulation Studies (Solubility, Stability, Solid-State) API->Preform BCS BCS Classification (e.g., Class II/IV) Preform->BCS Strategy Select Formulation Strategy (ASD, LBDDS, etc.) BCS->Strategy Excipient Excipient Compatibility & Selection Strategy->Excipient Prototype Prototype Formulation (e.g., Spray Drying, HME) Excipient->Prototype DOE Design of Experiments (DoE) for Optimization Prototype->DOE Analytical Analytical Characterization (Dissolution, Stability, Assay) DOE->Analytical DosageForm Final Dosage Form (Tablet/Capsule) Analytical->DosageForm

Caption: High-level workflow for formulation development.

Strategy 1: Amorphous Solid Dispersion (ASD)

Rationale: Converting a crystalline API into an amorphous state within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate.[4] This is achieved by preventing the drug molecules from arranging into a stable crystal lattice.

Mechanism:

G cluster_0 Crystalline API cluster_1 Amorphous Solid Dispersion Crystals Stable Crystal Lattice Low Energy Poor Solubility Process Formulation Process (e.g., Spray Drying) Crystals->Process ASD API Molecules (Amorphous) Polymer Matrix Release Dissolution in Aqueous Media ASD->Release Amorphous Disordered State High Energy Enhanced Solubility Process->ASD Release->Amorphous

Caption: Mechanism of solubility enhancement via ASD.

Protocol 3.1: Preparation of ASD via Spray Drying

  • Polymer Selection: Select a suitable polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a specialized polymer like Soluplus®. Selection is based on drug-polymer miscibility and desired release profile.[14]

  • Solvent System: Identify a common solvent system (e.g., methanol, ethanol, or acetone/water) that can dissolve both the API and the selected polymer.

  • Solution Preparation: Prepare a solution by dissolving 3-(Pyrrolidin-1-yl)phenol hydrochloride and the polymer in the solvent at a defined ratio (e.g., 1:2 or 1:3 drug-to-polymer ratio).

  • Spray Drying:

    • Set the spray dryer parameters: inlet temperature, atomization pressure, and feed rate. These parameters must be optimized to ensure efficient solvent evaporation without causing thermal degradation of the API.

    • Pump the solution through the atomizer into the drying chamber.

    • The resulting dry powder (the solid dispersion) is collected.

  • Post-Drying: The collected powder should be dried further under a vacuum at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the API in the dispersion using XRPD (absence of crystalline peaks) and DSC (single glass transition temperature).

Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[12] The drug is pre-dissolved in this lipid-based formulation, circumventing the dissolution step which is often the rate-limiting factor for absorption. This approach is particularly suitable for lipophilic drugs.[12]

Table 2: Example SEDDS Formulation Components

Component Example Excipients Function
Oil Phase Medium-chain triglycerides (e.g., Capmul® MCM), Long-chain triglycerides (e.g., soybean oil) Solubilizes the lipophilic drug.
Surfactant Polyoxyl 40 hydrogenated castor oil (e.g., Kolliphor® RH 40), Polysorbate 80 (Tween® 80) Facilitates the formation of a stable emulsion with small droplet size.[15]

| Co-solvent / Co-surfactant | Propylene glycol, Ethanol, Polyethylene glycol 400 (PEG 400), Transcutol® HP | Increases the solvent capacity of the oil phase and can improve emulsion formation. |

Protocol 3.2: Preparation and Evaluation of SEDDS

  • Excipient Screening: Determine the solubility of 3-(Pyrrolidin-1-yl)phenol hydrochloride in various oils, surfactants, and co-solvents to identify the most suitable components.

  • Formulation:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.

    • Heat the mixture to approximately 40°C and mix using a vortex mixer until a clear, homogenous solution is formed.

    • Add the API to the mixture and continue mixing until it is completely dissolved.

  • Evaluation:

    • Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of purified water in a glass beaker with gentle agitation. Visually assess the rate of emulsification and the clarity of the resulting emulsion.

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). A smaller droplet size (<200 nm) is generally preferred for better absorption.

Analytical Characterization & Quality Control

Robust analytical methods are required to ensure the quality, potency, and performance of the developed formulation.[10]

Workflow: Analytical Characterization of Final Dosage Form

G cluster_0 Chemical Properties cluster_1 Physical Properties cluster_2 Performance Testing Input Final Dosage Form (e.g., ASD-filled Capsule) Assay Assay/Potency (HPLC-UV) Input->Assay Uniformity Content Uniformity (USP <905>) Input->Uniformity Dissolution In Vitro Dissolution (USP Apparatus II) Input->Dissolution Purity Impurity Profiling (HPLC-MS) Output Quality Control Release Purity->Output SolidState Solid-State Form (XRPD/DSC) SolidState->Output Stability ICH Stability Study (Accelerated & Long-Term) Stability->Output

Caption: Key analytical tests for formulation quality control.

Protocol 4.1: In Vitro Dissolution Testing (USP Apparatus II)
  • Apparatus Setup: Use a USP Apparatus II (Paddle Apparatus).

  • Media Preparation: Prepare 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl or pH 6.8 phosphate buffer, depending on the formulation's intended release site). Degas the medium and maintain it at 37 ± 0.5°C.

  • Test Execution:

    • Place one unit of the dosage form (e.g., one capsule) into each vessel.

    • Start the paddles at a specified rotation speed (e.g., 50 or 75 RPM).

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of dissolved 3-(Pyrrolidin-1-yl)phenol hydrochloride using a validated HPLC or UV-Vis spectrophotometry method.[16]

  • Data Analysis: Calculate the cumulative percentage of the drug released at each time point and generate a dissolution profile.

Conclusion

The successful formulation of 3-(Pyrrolidin-1-yl)phenol hydrochloride requires a systematic, science-driven approach. This guide outlines the critical path from comprehensive pre-formulation analysis to the rational design and characterization of advanced dosage forms. By understanding the intrinsic properties of the API and leveraging proven solubility enhancement technologies like amorphous solid dispersions and lipid-based systems, researchers can overcome the challenges associated with poorly soluble hydrochloride salts. The protocols provided herein serve as a foundational framework for developing a robust, stable, and bioavailable drug product ready for further preclinical and clinical evaluation.

References

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  • Oriental Journal of Chemistry. (2024). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems.
  • Taylor & Francis Online. (n.d.). Drug carrier systems for solubility enhancement of BCS class II drugs: a critical review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs.
  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • Pharmaceutical Technology. (2014). Innovative Excipients in Solid-Dosage Manufacturing.
  • Malvern Panalytical. (n.d.). Oral solid dosage drug product development.
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  • PMC. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • Agno Pharmaceuticals. (2020). The Guide To Analytical Method Development.
  • Cambrex. (2019). Screening and Formulating Drugs as Salts to Improve API Performance.
  • Tablets & Capsules. (2024). Excipients Used for Solid Dosage: Innovations and Challenges.
  • PMC. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?.
  • AAPS. (2023). Key Analytical Tools for the Characterization of Drug Products in CMC Development.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Pharmaceutical Technology. (2025). Salt Selection in Drug Development.
  • Spectroscopy Online. (2026). Analytical Strategies in the Development of Generic Drug Products: The Role of Chromatography and Mass Spectrometry.
  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • NextSDS. (n.d.). 3-(pyrrolidin-1-yl)phenol hydrochloride — Chemical Substance Information.
  • PubChem. (n.d.). 3-(1-Pyrrolidinyl)propiophenone hydrochloride.
  • PubChemLite. (n.d.). 3-(pyrrolidin-1-yl)phenol hydrochloride (C10H13NO).
  • PubChem. (n.d.). 3-(1-Pyrrolidinyl)phenol.
  • BenchChem. (2025). The Pivotal Role of Pyrrolidine-Containing Phenols in Modern Medicinal Chemistry: A Technical Guide.
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  • AMERICAN ELEMENTS. (n.d.). (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride.
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Method

Comprehensive Guide to the Storage, Handling, and Stability Assessment of 3-(Pyrrolidin-1-yl)phenol Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the appropriate storage, safe handling, and rigorous stability eval...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the appropriate storage, safe handling, and rigorous stability evaluation of 3-(Pyrrolidin-1-yl)phenol hydrochloride. As a molecule incorporating both a phenolic hydroxyl group and a pyrrolidine ring, this compound presents unique stability challenges that must be understood to ensure data integrity in research and development settings.[1][2] We present detailed protocols for establishing optimal storage conditions and for conducting forced degradation studies to elucidate potential degradation pathways. These methodologies are designed to be self-validating, providing researchers with a robust system for assessing the chemical integrity of this compound, a critical step in any drug discovery or development pipeline.

Compound Profile and Physicochemical Properties

3-(Pyrrolidin-1-yl)phenol hydrochloride is a small organic molecule featuring a phenol ring substituted with a pyrrolidine moiety. The phenolic group can act as a hydrogen bond donor, while the tertiary amine of the pyrrolidine ring is basic and, in this hydrochloride salt form, protonated.[1] These structural features are pivotal in medicinal chemistry, influencing biological activity, solubility, and metabolic stability.[1][3] A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of 3-(Pyrrolidin-1-yl)phenol and its Hydrochloride Salt

PropertyValueSource
Chemical Name 3-(Pyrrolidin-1-yl)phenol hydrochloride[4]
Molecular Formula C₁₀H₁₄ClNO[5]
Molecular Weight 199.68 g/mol Calculated
CAS Number 1071549-62-6[4]
Appearance Typically an off-white to light-colored solidGeneral Observation
Structure (Free Base) Chemical structure of 3-(pyrrolidin-1-yl)phenol[6]

Safe Handling and Personal Protective Equipment (PPE)

Given its chemical structure, which combines a phenol and a heterocyclic amine, and its classification as a hydrochloride salt, prudent handling practices are mandatory. The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4][7][8]

2.1 Engineering Controls

  • Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[9]

2.2 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[9]

  • Hand Protection: Wear nitrile gloves for incidental contact. For handling concentrated solutions or prolonged tasks, double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene) is recommended.[9] Change gloves immediately if contamination occurs.

  • Body Protection: A fully buttoned laboratory coat must be worn. Ensure that skin is not exposed.[9]

2.3 First Aid Measures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Storage Protocols for Ensuring Compound Integrity

The stability of 3-(Pyrrolidin-1-yl)phenol hydrochloride is critically dependent on its storage conditions. The phenolic moiety is susceptible to oxidation, and the entire molecule can be sensitive to light and moisture.

3.1 Rationale for Storage Conditions The primary degradation risks for this compound are oxidation and photodegradation. The phenol ring can be easily oxidized, especially under basic conditions or in the presence of metal ions, often forming colored quinone-type impurities. The hydrochloride salt form enhances stability compared to the free base but requires protection from moisture to prevent hydrolysis and physical changes.

Table 2: Recommended Storage Conditions

ConditionSolid Compound (Long-Term)Stock Solutions (Short-Term)
Temperature 2-8°C-20°C or -80°C
Atmosphere Store under an inert gas (Argon or Nitrogen)Aliquot to minimize freeze-thaw cycles
Light Protect from light (use amber vials)Protect from light (use amber vials)
Container Tightly sealed, airtight containerTightly sealed vials with PTFE-lined caps
Moisture Store in a desiccator or dry environmentUse anhydrous solvents for preparation

Stability Profile and Potential Degradation Pathways

Understanding the potential chemical liabilities of 3-(Pyrrolidin-1-yl)phenol hydrochloride is the first step in designing robust stability studies. The molecule possesses two primary sites susceptible to degradation: the phenol ring and the tertiary amine of the pyrrolidine.

  • Oxidative Degradation: The electron-rich phenol ring is highly prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of catechol-like intermediates and subsequently to colored quinone-like products.[10][11][12] The tertiary amine can also be oxidized to form an N-oxide.

  • Photodegradation: Aromatic compounds, particularly phenols, can absorb UV light, leading to the formation of reactive species that accelerate degradation.[13]

G cluster_main 3-(Pyrrolidin-1-yl)phenol HCl cluster_deg Degradation Products main Parent Compound quinone Quinone-like Species main->quinone Oxidation (Phenol) [O], hν, Heat n_oxide N-Oxide Derivative main->n_oxide Oxidation (Amine) [O]

Caption: Potential degradation pathways for 3-(Pyrrolidin-1-yl)phenol hydrochloride.

Protocols for Forced Degradation Studies

Forced degradation, or stress testing, is an essential process in pharmaceutical development used to identify likely degradation products and establish the intrinsic stability of a molecule.[14][15] These studies are crucial for developing and validating stability-indicating analytical methods.[16] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary and tertiary products not relevant to normal storage conditions.[17]

G cluster_stress Stress Conditions start Prepare Compound Solution (e.g., 1 mg/mL in 50:50 ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (Solid, 80°C) start->therm photo Photolytic (ICH Q1B Light Box) start->photo analysis Neutralize & Dilute acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis hplc Analyze via Stability-Indicating HPLC-UV/MS Method analysis->hplc end Identify & Quantify Degradants hplc->end

Caption: General workflow for forced degradation studies.

5.1 Development of a Stability-Indicating HPLC Method A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, excipients, or impurities. High-Performance Liquid Chromatography (HPLC) is the preferred technique.[18][19]

Table 3: Starting Conditions for HPLC Method Development

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 15 minutesA broad gradient to ensure elution of all potential degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Detection UV (e.g., 254 nm, 280 nm) and/or Mass Spec (MS)UV for quantification; MS for identification of degradants.[20]

5.2 Experimental Protocol: Forced Degradation

Objective: To generate potential degradation products of 3-(Pyrrolidin-1-yl)phenol hydrochloride under various stress conditions.

Materials:

  • 3-(Pyrrolidin-1-yl)phenol hydrochloride

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of 1 mg/mL.

  • Set up Control Samples:

    • Time Zero Control: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately.

    • Reaction Control: Keep an aliquot of the stock solution at room temperature, protected from light, for the duration of the longest stress experiment.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH, dilute to the target concentration, and analyze.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature (phenols are often rapidly degraded by base).

    • Withdraw aliquots at early time points (e.g., 15 min, 1 hr, 4 hr).

    • Neutralize with an equivalent amount of 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at time points (e.g., 2, 8, 24 hours), dilute, and analyze.

  • Thermal Degradation:

    • Place a small amount of solid compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid to prepare a 1 mg/mL solution, dilute, and analyze.

  • Photostability:

    • Expose both the solid compound and a solution (1 mg/mL) to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the samples alongside a dark control stored under the same conditions.

Summary and Recommendations

The chemical integrity of 3-(Pyrrolidin-1-yl)phenol hydrochloride is paramount for its effective use in research and development. Due to the presence of oxidatively sensitive phenol and tertiary amine moieties, strict adherence to proper storage and handling protocols is essential.

  • Store the solid compound at 2-8°C under an inert, dry atmosphere and protected from light.

  • Handle the compound in a fume hood using appropriate PPE, recognizing its potential as a skin, eye, and respiratory irritant.

  • Assess Stability by performing forced degradation studies coupled with a validated, stability-indicating HPLC method. This proactive approach will identify potential liabilities, inform formulation and packaging decisions, and ensure the reliability of experimental data.[14]

By implementing these protocols, researchers can mitigate the risks of compound degradation, thereby enhancing the quality and reproducibility of their scientific findings.

References

  • Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
  • Priyanka, P., & Selvan, A. (2017). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Hindawi.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International.
  • Hawe, A. (2014). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Carbonell, P., et al. (2022). Extending PROXIMAL to predict degradation pathways of phenolic compounds in the human gut microbiota. Nature.
  • Chakraborty, S., et al. (2010). Metabolic pathways for the biodegradation of phenol. Semantic Scholar.
  • Simón, L., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega.
  • Kumar, A., et al. (2024). Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. Frontiers.
  • Agarwal, A. (1998). Biodegradation of Phenol: Mechanisms and Applications. ResearchGate.
  • Simón, L., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. PMC.
  • NextSDS. (n.d.). 3-(pyrrolidin-1-yl)phenol hydrochloride — Chemical Substance Information.
  • BenchChem. (2025). The Pivotal Role of Pyrrolidine-Containing Phenols in Modern Medicinal Chemistry: A Technical Guide.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • George, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online.
  • Langer, A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.
  • PubChemLite. (n.d.). 3-(pyrrolidin-1-yl)phenol hydrochloride (C10H13NO).
  • Kumar, A., et al. (2012). Core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical and Biomedical Analysis.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Research Reviews.
  • National Center for Biotechnology Information. (n.d.). 3-(1-Pyrrolidinyl)phenol. PubChem.
  • American Elements. (n.d.). (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride.
  • Sigma-Aldrich. (2025). Pyrrolidine Safety Data Sheet.
  • ChemScene. (n.d.). Diacetylbiopterin.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • Fisher Scientific. (2025). (R)-3-Pyrrolidinol hydrochloride Safety Data Sheet.
  • Santa Cruz Biotechnology. (2024). Pyrrolidine Safety Data Sheet.
  • BLD Pharm. (n.d.). 3-(Pyrrolidin-1-yl)phenol.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ChemicalBook. (2025). 3-PHENYL-PYRROLIDINE HYDROCHLORIDE.
  • Sigma-Aldrich. (2025). TCO-amine HCl salt Safety Data Sheet.
  • Spectrum Chemical. (2018). Triprolidine Hydrochloride Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride.
  • Organic Syntheses. (2014). Working with Hazardous Chemicals.
  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.
  • Japan Soda Industry Association. (n.d.). Safe Handling of Hydrochloric Acid.
  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet.

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Technical Notes & Optimization

Troubleshooting

Optimizing extraction methods for 3-(Pyrrolidin-1-yl)phenol hydrochloride from biological matrices

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the bioanalysis of 3-(Pyrrolidin-1-yl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the bioanalysis of 3-(Pyrrolidin-1-yl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction methods from complex biological matrices. We will delve into the causality behind experimental choices, provide self-validating protocols, and troubleshoot common issues to ensure the generation of reliable and reproducible data.

Section 1: Foundational Knowledge: Analyte and Matrix Characteristics

Understanding the physicochemical properties of 3-(Pyrrolidin-1-yl)phenol hydrochloride and the complexities of the biological matrix is the first principle of robust method development.

3-(Pyrrolidin-1-yl)phenol Hydrochloride: This is a moderately polar molecule. The phenolic hydroxyl group (pKa ~10) and the pyrrolidine nitrogen (basic) dictate its solubility and retention characteristics. Its behavior is highly dependent on the pH of the surrounding medium.

PropertyValueSourceSignificance for Extraction
Molecular Formula C₁₀H₁₃NO·HClPubChem[1][2]Defines the compound's mass for MS detection.
Molecular Weight 163.22 g/mol (free base)PubChem[2]Used for preparing standard solutions.
Predicted XlogP 3.2 (free base)PubChem[1]Indicates moderate hydrophobicity, suitable for reversed-phase chromatography and LLE with appropriate solvents.
pKa (Phenolic OH) ~10 (estimated)General Phenol ChemistryAt pH < 8, the phenol is neutral (protonated). At pH > 10, it becomes an anionic phenolate, increasing its aqueous solubility.
pKa (Pyrrolidine N) ~9-11 (estimated, basic)General Pyrrolidine ChemistryAt pH < 9, the nitrogen is protonated (cationic). At pH > 11, it is neutral (free base).

Biological Matrices: These are complex mixtures of proteins, lipids (especially phospholipids), salts, and other endogenous components that can interfere with extraction and analysis.[3][4] The primary goal of sample preparation is to isolate the analyte from these interferences.[5]

Section 2: Core Extraction Methodologies: Protocols & Rationale

The choice of extraction method is a trade-off between sample cleanliness, recovery, throughput, and cost. The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][6]

Method 1: Protein Precipitation (PPT)

Principle of Causality: PPT is the simplest and fastest method. It works by adding a water-miscible organic solvent (like acetonitrile) or an acid to a plasma or serum sample.[7] This alters the dielectric constant of the solution, disrupting the solvation of proteins and causing them to denature and aggregate, effectively "crashing" them out of the solution.[8] The analyte, being soluble in the resulting supernatant, is then separated by centrifugation or filtration.

Best Suited For: High-throughput screening, early-stage drug discovery where speed is prioritized over ultimate cleanliness.

Step-by-Step Protocol (Acetonitrile Precipitation):

  • Dispense 100 µL of biological sample (e.g., plasma, serum) into a microcentrifuge tube or a well of a 96-well deep-well plate.

  • Add 300 µL of cold (<4°C) acetonitrile (a 3:1 ratio of solvent to sample is common).[9] Using cold solvent enhances the precipitation efficiency.

  • Vortex mix vigorously for 1-2 minutes to ensure complete protein denaturation.

  • Centrifuge at >3,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean tube or plate for analysis (e.g., by LC-MS/MS).

    • Self-Validation Check: The supernatant should be clear. A cloudy supernatant indicates incomplete precipitation, which can lead to column plugging.[9]

Causality Note: Acetonitrile is often preferred over methanol because it tends to produce a cleaner supernatant and more complete protein removal.[5]

Method 2: Liquid-Liquid Extraction (LLE)

Principle of Causality: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[10] By adjusting the pH of the aqueous sample, we can control the ionization state of 3-(Pyrrolidin-1-yl)phenol to maximize its partitioning into the desired organic phase.

Best Suited For: Assays requiring cleaner extracts than PPT, removing highly water-soluble interferences like salts.

Step-by-Step Protocol (Ethyl Acetate Extraction):

  • Dispense 200 µL of biological sample into a glass tube.

  • pH Adjustment (Critical Step): Add 50 µL of a buffer (e.g., ammonium acetate) to adjust the sample pH to ~8.5-9.0.

    • Rationale: At this pH, the phenolic group is largely protonated (neutral), and the pyrrolidine nitrogen is partially deprotonated (also neutral), maximizing the overall neutrality and hydrophobicity of the molecule, thereby driving it into the organic phase.

  • Add 1 mL of ethyl acetate.

  • Cap the tube and vortex mix for 5 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

    • Self-Validation Check: To check for analyte loss, the remaining aqueous layer can be re-extracted with a fresh aliquot of solvent.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a mobile phase-compatible solvent for analysis.

Method 3: Solid-Phase Extraction (SPE)

Principle of Causality: SPE is a chromatographic technique that uses a solid sorbent packed in a cartridge or plate to retain the analyte of interest from the liquid sample.[11] Interferences are washed away, and the purified analyte is then eluted with a different solvent. For 3-(Pyrrolidin-1-yl)phenol, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent can be highly effective.

Best Suited For: Assays requiring the highest level of cleanliness and concentration, effectively removing phospholipids and other matrix components.[5] It is considered a "golden standard" for sample preparation.[12]

Step-by-Step Protocol (Reversed-Phase SPE):

  • Sample Pre-treatment: Centrifuge the biological sample to remove particulates.[13] Dilute plasma/serum 1:1 with 2% phosphoric acid in water.

    • Rationale: Acidification ensures the pyrrolidine nitrogen is fully protonated (cationic) and the phenolic group is neutral, promoting strong retention on a reversed-phase sorbent.

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge. This wets the bonded phase.[14]

  • Equilibration: Pass 1 mL of water through the cartridge. This prepares the sorbent for the aqueous sample. Do not let the sorbent bed go dry.[15]

  • Loading: Slowly load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge.

    • Rationale: This removes highly polar, water-soluble interferences without eluting the moderately polar analyte.

  • Elution: Elute the analyte with 1 mL of methanol.

    • Rationale: The strong organic solvent disrupts the hydrophobic interactions between the analyte and the C18 sorbent, releasing it from the column.

  • Evaporate the eluate and reconstitute for analysis.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which extraction method should I start with for a new assay? A: For initial method development, start with the simplest method that meets your needs. Begin with Protein Precipitation (PPT) for a quick assessment. If you encounter significant matrix effects or require lower detection limits, progress to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[12] SPE generally provides the cleanest extracts but requires more development time.[5]

Q2: How do I quantitatively measure matrix effects? A: The standard approach is the post-extraction spike method.[16] You compare the peak response of an analyte spiked into the extract of a blank biological sample with the response of the analyte in a neat solution (e.g., mobile phase). The ratio of these responses, known as the Matrix Factor (MF), quantifies the degree of ion suppression or enhancement.[16][17] An MF of <1 indicates suppression, while >1 indicates enhancement.

Q3: What are the key principles of bioanalytical method validation? A: According to regulatory bodies like the FDA, bioanalytical method validation ensures an assay is reliable for its intended purpose.[18][19] Key parameters to assess include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[20] The ICH M10 guideline provides harmonized recommendations for industry.[21]

Q4: My analyte is a phenol. Does this require special handling? A: Yes, phenols can be susceptible to oxidation. It is advisable to minimize sample exposure to light and high temperatures. Consider adding an antioxidant like ascorbic acid to your standards and samples if stability issues are observed. Also, be mindful of pH, as the phenolic hydroxyl group's charge state is pH-dependent, which is a critical factor for extraction efficiency.[10]

Section 4: Troubleshooting Guide

This section addresses specific issues you may encounter during method development and execution.

Issue Cluster: Low or Inconsistent Analyte Recovery

Q: My recovery after Liquid-Liquid Extraction (LLE) is below 70%. What should I investigate? A:

  • Incorrect pH: This is the most common cause for ionizable compounds. Verify the pH of your aqueous sample after adding the buffer. The pH must be optimized to render the analyte neutral for efficient partitioning into the organic solvent.[10]

  • Improper Solvent Choice: The polarity of your extraction solvent must match the analyte. For 3-(Pyrrolidin-1-yl)phenol, moderately polar solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are good starting points. Very nonpolar solvents (e.g., hexane) or very polar solvents may result in poor partitioning.

  • Insufficient Mixing: Ensure you are vortexing with enough energy and for a sufficient duration (e.g., 2-5 minutes) to reach partition equilibrium.

  • Emulsion Formation: If an emulsion forms between the layers, try adding salt ("salting out") to the aqueous layer or using centrifugation at a higher force or for a longer duration.

Q: I'm losing my analyte during Solid-Phase Extraction (SPE). How can I track it down? A: Systematically analyze each fraction of your SPE procedure (load, wash, and elution) to pinpoint the loss.[15]

  • Analyte in the Load Fraction (Breakthrough):

    • Cause: The sorbent was not properly conditioned or equilibrated, or it dried out before sample loading.[15][22]

    • Cause: The loading flow rate was too high, preventing sufficient interaction time.[23][24]

    • Cause: The sample solvent was too strong (too much organic content), preventing the analyte from retaining on the sorbent.[15]

  • Analyte in the Wash Fraction:

    • Cause: The wash solvent is too strong (too high a percentage of organic solvent).[15][22] Reduce the organic content of your wash step.

  • Analyte Not Found in Elution Fraction (Strong Retention):

    • Cause: The elution solvent is too weak to disrupt the analyte-sorbent interaction.[22][23] Increase the organic strength or change to a stronger solvent.

    • Cause: Secondary interactions (e.g., ionic interactions with residual silanols on silica-based sorbents) are preventing elution. Try modifying the pH of the elution solvent (e.g., adding a small amount of acid or base) to neutralize the analyte.[22]

Low Recovery Troubleshooting for SPE
Symptom Likely Cause & Solution
Analyte in Load FractionCause: Loading solvent too strong. Solution: Dilute sample with a weaker solvent (e.g., water with acid).
Cause: Sorbent dried out. Solution: Re-condition and ensure sorbent bed remains wet.[22]
Analyte in Wash FractionCause: Wash solvent too strong. Solution: Decrease the percentage of organic solvent in the wash step.[15]
No Analyte in EluateCause: Elution solvent too weak. Solution: Increase organic strength or use a stronger solvent (e.g., methanol instead of acetonitrile).[23]
Cause: Irreversible binding. Solution: Modify eluent pH; consider a different, less retentive sorbent.[24]
Issue Cluster: High Matrix Effects & Poor Data Quality

Q: My LC-MS/MS signal is highly variable or suppressed. I suspect matrix effects. What's the cause? A: Matrix effects are caused by co-eluting endogenous components from the sample that interfere with the ionization of your analyte in the mass spectrometer's source.[17][25] The most common culprits in plasma are phospholipids.

  • If you are using PPT: This is a known limitation. PPT is a non-selective technique and does not remove phospholipids effectively.

  • If you are using LLE: Your organic solvent may be extracting lipids along with your analyte. Try a more polar extraction solvent.

  • If you are using SPE: Your wash step may be insufficient to remove the interfering compounds. Try a stronger wash solvent (but one that does not elute your analyte) or a different SPE chemistry (e.g., mixed-mode or polymeric sorbents).

Q: How can I specifically remove phospholipids to reduce ion suppression? A:

  • Optimize SPE: Use a robust wash step. A "wash" with a high percentage of an organic solvent like acetonitrile or methanol before elution can often remove many lipids while retaining the drug on a C18 sorbent.

  • Use Specialized SPE Plates: Several commercially available products are designed specifically for phospholipid removal.

  • Modify LLE: Using a solvent like methyl tert-butyl ether (MTBE) can sometimes extract fewer phospholipids than ethyl acetate.

Section 5: Visual Workflows and Decision Guides
Workflow for Selecting an Extraction Method

This diagram provides a logical pathway for choosing the most appropriate extraction technique based on assay requirements.

G cluster_legend Legend StartNode Start/End ProcessNode Process Step DecisionNode Decision Point start Start: Define Assay Requirements d1 High Throughput Needed? start->d1 ppt Use Protein Precipitation (PPT) d1->ppt Yes lle Use Liquid-Liquid Extraction (LLE) d1->lle No d2 Is Extract Clean Enough? ppt->d2 d2->lle No end Final Method d2->end Yes d3 Is Extract Clean Enough? lle->d3 spe Use Solid-Phase Extraction (SPE) d3->spe No d3->end Yes spe->end SPE_Workflow start Start: Sample Pre-treatment (e.g., Dilute & Acidify) condition 1. Condition Sorbent (e.g., Methanol) start->condition equilibrate 2. Equilibrate Sorbent (e.g., Water) condition->equilibrate load 3. Load Sample (Slow & Steady Flow) equilibrate->load wash 4. Wash Interferences (e.g., 5% MeOH in Water) load->wash elute 5. Elute Analyte (e.g., 100% Methanol) wash->elute post Post-Elution (Evaporate & Reconstitute) elute->post end Ready for Analysis post->end

Caption: Step-by-step workflow for a typical reversed-phase SPE procedure.

References
  • Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: PMC URL: [Link]

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]

  • Title: The Reason of Poor Sample Recovery When Using SPE Source: Hawach URL: [Link]

  • Title: Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide Source: Technology Networks URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bio URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: PMC - NIH URL: [Link]

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Journal of Analytical Techniques and Research URL: [Link]

  • Title: Bioanalytical Method Validation; Guidance for Industry; Availability Source: Federal Register URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: HHS.gov URL: [Link]

  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: FDA URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL: [Link]

  • Title: Sample Prep Tech Tip: Low Recovery- SPE Method Source: Phenomenex URL: [Link]

  • Title: Solving Recovery Problems in Solid-Phase Extraction Source: LCGC International URL: [Link]

  • Title: Protein Crash Plate and Protein Precipitation Source: Orochem Technologies URL: [Link]

  • Title: LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method Source: LCGC International URL: [Link]

  • Title: Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats Source: PMC URL: [Link]

  • Title: Technical Tip: Protein Precipitation Source: Phenomenex URL: [Link]

  • Title: Protein precipitation vs. traditional protein crash: what's best? Source: Biotage URL: [Link]

  • Title: Rapid Sample Preparation Method for High Throughput Total Drug Analysis by LC-MS/MS Source: MilliporeSigma URL: [Link]

  • Title: Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma Source: ACS Publications URL: [Link]

  • Title: Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry Source: PubMed URL: [Link]

  • Title: Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma Source: ResearchGate URL: [Link]

  • Title: Solid-Phase Extraction (SPE) Method Development Source: Waters Corporation URL: [Link]

  • Title: Understanding and Improving Solid-Phase Extraction Source: LCGC International URL: [Link]

  • Title: Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS Source: PubMed URL: [Link]

  • Title: Solid-Phase Extraction Source: Chemistry LibreTexts URL: [Link]

  • Title: Extraction of Drugs and Metabolites from Biological Matrices Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: 3-(pyrrolidin-1-yl)phenol hydrochloride (C10H13NO) Source: PubChemLite URL: [Link]

  • Title: 3-(1-Pyrrolidinyl)phenol Source: PubChem - NIH URL: [Link]

  • Title: (PDF) Extraction of Drug from the Biological Matrix: A Review Source: ResearchGate URL: [Link]

  • Title: Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols Source: MDPI URL: [Link]

  • Title: Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization Source: Google Patents URL
  • Title: Analysis of Drugs from Biological Samples Source: International Journal of Innovative Science and Research Technology URL: [Link]

  • Title: EPA-EAD: 1673: PEG-600 by Derivatization and HPLC Source: EPA URL: [Link]

  • Title: Liquid chromatographic method for the determination of triprolidine hydrochloride in pure and pharmaceutical preparations Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

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Optimization

Improving synthetic yield and purity of 3-(Pyrrolidin-1-yl)phenol hydrochloride precursors

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthetic yield, chemical purity, and scalability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthetic yield, chemical purity, and scalability of 3-(Pyrrolidin-1-yl)phenol hydrochloride (a critical API precursor and pharmacophore in medicinal chemistry).

Below, you will find a comprehensive workflow analysis, comparative data, self-validating standard operating procedures (SOPs), and an advanced troubleshooting FAQ section.

Synthetic Workflow Visualization

To synthesize the target molecule, process chemists typically choose between two divergent pathways: Palladium-catalyzed cross-coupling (Route A) or direct double N-alkylation/cyclization (Route B).

Synthesis A 3-Bromophenol + Pyrrolidine CatA Buchwald-Hartwig Pd(OAc)2, Ligand, Base A->CatA B 3-Aminophenol + 1,4-Dibromobutane CatB Double N-Alkylation K2CO3, DMF, 80°C B->CatB FreeBase 3-(Pyrrolidin-1-yl)phenol (Free Base) CatA->FreeBase Route A CatB->FreeBase Route B HCl Salt Formation Anhydrous HCl / Et2O FreeBase->HCl Final 3-(Pyrrolidin-1-yl)phenol HCl (Target API Precursor) HCl->Final

Figure 1: Divergent synthetic pathways to 3-(Pyrrolidin-1-yl)phenol hydrochloride.

Comparative Route Analysis

The table below summarizes the quantitative and logistical data for both synthetic routes to help you select the optimal path for your laboratory's scale and budget.

ParameterRoute A: Buchwald-Hartwig AminationRoute B: Double N-Alkylation
Starting Materials 3-Bromophenol + Pyrrolidine3-Aminophenol + 1,4-Dibromobutane
Typical Yield (Free Base) 65% – 80%70% – 85%
Primary Impurities Dehalogenated phenol, C-O coupled adducts, Pd residueO-alkylated isomers, linear oligomers
Reaction Time 8 – 16 hours16 – 24 hours
Cost & Scalability High catalyst cost; requires strict inert atmosphereLow reagent cost; highly scalable; ambient setup
Crude Purity ~85% (Requires silica gel chromatography)~95% (Purifiable via acid/base extraction)

Standard Operating Procedures (SOPs)

SOP 1: Synthesis via Double N-Alkylation (Route B - Recommended for Scale-Up)

This self-validating protocol utilizes differences in pKa to chemically purify the product without chromatography[1].

  • Reaction Setup: Charge an oven-dried, nitrogen-flushed round-bottom flask with 3-aminophenol (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous DMF (10 volumes).

  • Reagent Addition: Add 1,4-dibromobutane (1.05 eq) dropwise over 15 minutes at room temperature to prevent localized concentration spikes.

  • Heating: Heat the suspension to 80°C and stir vigorously for 16-24 hours. Monitor via TLC (Hexanes/EtOAc 7:3; the product is highly UV-active).

  • Quench & Wash: Cool to room temperature. Dilute with EtOAc and wash the organic layer sequentially with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase.

  • Acid/Base Purification (Self-Validation): Extract the organic layer with 1M HCl (3x). The basic pyrrolidine product will protonate and migrate to the aqueous layer, leaving neutral O-alkylated impurities and unreacted dibromobutane in the organic layer.

  • Isolation: Basify the combined aqueous layers with 2M NaOH to pH 10. Extract with fresh EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 3-(pyrrolidin-1-yl)phenol free base as a viscous oil or low-melting solid.

SOP 2: Hydrochloride Salt Formation
  • Solvation: Dissolve the rigorously dried free base in anhydrous diethyl ether (or MTBE) at a concentration of 0.1 M.

  • Cooling: Chill the solution to 0°C in an ice bath under a nitrogen blanket.

  • Precipitation: Slowly add 2.0 M anhydrous HCl in diethyl ether (1.1 eq) dropwise. A white precipitate should form immediately.

  • Maturation: Stir the slurry for 1 hour at 0°C to ensure complete crystallization.

  • Filtration: Filter the highly hygroscopic salt rapidly under a stream of nitrogen. Wash the filter cake with cold anhydrous ether and dry in a vacuum oven at 40°C for 12 hours.

Troubleshooting & FAQs

Q1: During the Buchwald-Hartwig amination (Route A), I am observing low yields and a significant amount of dehalogenated starting material. What is causing this? A: The presence of the unprotected, acidic phenolic proton (pKa ~9.5) is detrimental to standard Palladium-catalyzed cross-couplings. The proton can quench the active Pd(0) species or protonate the amido-palladium(II) intermediate, leading to premature reductive elimination (which yields the dehalogenated arene)[2]. Furthermore, the phenoxide ion can act as an oxygen nucleophile, leading to unwanted C-O coupling. Solution: Use a strong, non-nucleophilic base like LiHMDS to accommodate proton tolerance, or utilize sterically hindered, electron-rich bidentate ligands (e.g., BINAP) or specialized monophosphines (e.g., BrettPhos) which accelerate the desired C-N bond formation faster than side reactions[3]. For absolute highest yields, protect the phenol as a triisopropylsilyl (TIPS) ether prior to the reaction[4].

Q2: My Route B (alkylation) product contains a persistent impurity with a slightly higher Rf on silica. Mass spectrometry indicates it shares the exact mass of the product. How do I prevent this? A: You are observing the O-alkylated isomer or a macrocyclic byproduct. While the amine nitrogen is a softer and more potent nucleophile (kinetically favoring N-alkylation over O-alkylation), the use of excessively strong bases or high temperatures can deprotonate the phenol completely, driving competitive O-alkylation[5]. Solution: Strictly control the internal temperature (do not exceed 80°C). Ensure you are using a mild base like K₂CO₃ or N,N-diisopropylethylamine (DIPEA), and maintain a slow addition rate of the 1,4-dibromobutane to favor intramolecular cyclization over intermolecular side reactions[1].

Q3: How do I completely remove residual palladium from Route A before forming the API-grade hydrochloride salt? A: Palladium residues coordinate tightly to the basic pyrrolidine nitrogen, meaning standard aqueous workups will leave heavy metal contamination in your product. Solution: Treat the post-reaction organic phase with a functionalized silica scavenger (such as SiliaMetS® Thiol or DMT) at 40°C for 4 hours prior to filtration. Alternatively, washing the organic layer with an aqueous solution of L-cysteine or sodium trimercaptotriazine (TMT) will effectively strip Pd complexes from the amine.

Q4: The final hydrochloride salt is "oiling out" (forming a sticky biphasic liquid) instead of precipitating as a crisp powder. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) during salt formation is almost always caused by the presence of trace water or by conducting the precipitation in a solvent where the resulting salt is too soluble at ambient temperature. Solution: Ensure the free base is rigorously dried prior to salt formation (perform an azeotropic distillation with toluene if necessary). Conduct the salt formation in a strictly anhydrous, non-polar solvent like diethyl ether or MTBE. Use pre-titrated anhydrous ethereal HCl rather than aqueous HCl, and maintain the temperature strictly at 0°C during the addition.

References

  • Buchwald-Hartwig Coupling - Organic Synthesis organic-synthesis.com URL:[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts libretexts.org URL:[Link]

  • Identification of Oral Bioavailable Coumarin Derivatives as Potential AR Antagonists Targeting Prostate Cancer Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Iron-Catalyzed Oxidative C-C Cross-Coupling Reaction of Tertiary Anilines with Hydroxyarenes d-nb.info URL:[Link]

  • Improved Routes to Unsaturated Ketones and Heterocycles White Rose eTheses Online URL:[Link]

Sources

Troubleshooting

Resolving peak tailing and co-elution in 3-(Pyrrolidin-1-yl)phenol hydrochloride chromatography

Welcome to the technical support center for the chromatographic analysis of 3-(Pyrrolidin-1-yl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 3-(Pyrrolidin-1-yl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during method development and routine analysis. We will delve into the root causes of prevalent issues like peak tailing and co-elution, providing systematic troubleshooting workflows, detailed experimental protocols, and evidence-based solutions to ensure the integrity and accuracy of your results.

Part A: Troubleshooting Guide

This section addresses the most frequent and challenging issues observed in the reversed-phase HPLC analysis of 3-(Pyrrolidin-1-yl)phenol hydrochloride: severe peak tailing and co-elution with impurities or related substances.

Issue 1: Severe Peak Tailing

Q1: My peak for 3-(Pyrrolidin-1-yl)phenol hydrochloride is showing significant tailing (Asymmetry Factor > 1.5). What is causing this, and how can I fix it?

A1: What's Happening? The Root Cause of Peak Tailing

Peak tailing for a compound like 3-(Pyrrolidin-1-yl)phenol hydrochloride, which contains a basic pyrrolidine nitrogen, is most often caused by secondary interactions with the stationary phase.[1] In reversed-phase chromatography using silica-based columns (e.g., C18, C8), the surface contains residual silanol groups (Si-OH).[2][3]

These silanol groups are acidic (pKa ≈ 3.8–4.2) and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH levels above 4.[4] Your basic analyte, which is protonated (positively charged) at acidic to neutral pH, engages in a strong ionic interaction with these negatively charged silanols.[3][5] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing some analyte molecules to lag behind, resulting in a tailed peak.[2][5]

The following workflow provides a logical sequence of steps to diagnose and resolve peak tailing. Start with the simplest and most common solutions (mobile phase adjustments) before moving to more involved changes like column replacement.

G start Observe Peak Tailing (Asymmetry > 1.5) check_ph Is Mobile Phase pH > 3? start->check_ph adjust_ph SOLUTION 1: Adjust Mobile Phase pH to 2.5-3.0 using Formic Acid or TFA check_ph->adjust_ph  Yes check_buffer Is an appropriate buffer or ion-pairing agent used? check_ph->check_buffer  No resolved Peak Shape Acceptable (Asymmetry < 1.5) adjust_ph->resolved add_additive SOLUTION 2: Incorporate Buffer or Additive (e.g., 10-25mM Phosphate, 0.1% TFA) check_buffer->add_additive  No check_column Are you using a modern, high-purity, end-capped column (Type B Silica)? check_buffer->check_column  Yes add_additive->resolved change_column SOLUTION 3: Switch to a High-Performance Column (e.g., Polar-Embedded, Hybrid Silica) check_column->change_column  No check_overload Is the peak shape improving at lower concentrations? check_column->check_overload  Yes change_column->resolved reduce_load SOLUTION 4: Reduce Sample Concentration or Injection Volume check_overload->reduce_load  Yes check_overload->resolved  No, problem persists. Contact technical support. reduce_load->resolved G start Observe Peak Shoulder or Suspected Co-elution confirm_coelution STEP 1: Confirm Co-elution - Check Peak Purity (DAD/PDA) - Vary Detection Wavelength start->confirm_coelution is_coelution Is co-elution confirmed? confirm_coelution->is_coelution selectivity_path STEP 2: Modify Selectivity (α) is_coelution->selectivity_path  Yes no_coelution Peak is pure. Investigate physical issues (e.g., column void, frit blockage). is_coelution->no_coelution  No change_organic SOLUTION 2A: Change Organic Modifier (e.g., Acetonitrile -> Methanol) selectivity_path->change_organic change_ph SOLUTION 2B: Adjust Mobile Phase pH (Alters ionization & selectivity) change_organic->change_ph resolved Baseline Resolution Achieved (Rs > 1.5) change_organic->resolved Check Resolution change_column SOLUTION 2C: Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) change_ph->change_column change_ph->resolved Check Resolution efficiency_path STEP 3: Improve Efficiency (N) (If selectivity changes are insufficient) change_column->efficiency_path change_column->resolved Check Resolution smaller_particles SOLUTION 3A: Use Column with Smaller Particles (e.g., 5µm -> 3µm or <2µm) efficiency_path->smaller_particles smaller_particles->resolved Check Resolution

Sources

Reference Data & Comparative Studies

Validation

Validation of 3-(Pyrrolidin-1-yl)phenol hydrochloride purity by NMR spectroscopy

Validation of 3-(Pyrrolidin-1-yl)phenol Hydrochloride Purity: A Comparative Guide to qNMR vs. HPLC-UV In pharmaceutical development and synthetic chemistry, the rigorous qualification of chemical intermediates is foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of 3-(Pyrrolidin-1-yl)phenol Hydrochloride Purity: A Comparative Guide to qNMR vs. HPLC-UV

In pharmaceutical development and synthetic chemistry, the rigorous qualification of chemical intermediates is foundational to therapeutic efficacy and experimental reproducibility. For specialized building blocks like 3-(Pyrrolidin-1-yl)phenol hydrochloride (CAS: 1071549-62-6)[1], establishing absolute purity presents a distinct analytical challenge.

Traditional chromatographic techniques often fall short when certified reference materials are unavailable. This guide provides an objective, data-backed comparison between High-Performance Liquid Chromatography (HPLC-UV) and quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy, establishing qNMR as the primary, orthogonal method for the absolute purity validation of this compound[2].

The Analytical Challenge: Overcoming Chromatographic Limitations

HPLC-UV is the workhorse of pharmaceutical quality control, offering exceptional sensitivity for trace impurity profiling. However, its fundamental limitation lies in quantification: UV detectors measure light absorbance, which is dictated by a molecule's specific extinction coefficient[3]. Because impurities and the main analyte rarely share the same UV response factor, HPLC requires a reference standard of identical chemical structure to achieve absolute quantification[4].

Conversely, ¹H-qNMR operates on a fundamentally different physical principle: the area under an NMR resonance signal is directly and strictly proportional to the number of nuclei (protons) generating that signal[5]. This allows for direct, absolute quantification using a universal, highly pure internal standard, completely bypassing the need for an identical reference standard for the analyte[6].

Comparative Performance Data

The following table synthesizes the operational and quantitative metrics of qNMR versus HPLC-UV for the purity assessment of 3-(Pyrrolidin-1-yl)phenol hydrochloride.

Analytical Parameter¹H-qNMR SpectroscopyHPLC-UV Chromatography
Fundamental Principle Direct proportionality to nuclear spins[5].Physical separation & UV absorbance[6].
Reference Standard Universal (e.g., Maleic acid, TSP)[4].Identical compound required[6].
Quantitative Accuracy Very High (± 1.0 - 1.5%)[6].High, but skewed by response factors[4].
Limit of Detection (LOD) Moderate (~0.1% to 1.0%)[5].High (~0.01% for trace impurities)[5].
Impurity Identification Elucidates structural information[6].Retention time only (requires LC-MS)[6].
Sample Recovery Non-destructive (100% recoverable)[7].Destructive.

Scientific Rationale & Self-Validating Systems

As an Application Scientist, designing a robust assay requires building a self-validating system. 3-(Pyrrolidin-1-yl)phenol hydrochloride possesses two distinct structural domains: an electron-rich phenolic ring and a saturated pyrrolidine heterocycle[8]. This structural dichotomy is highly advantageous for qNMR.

  • Internal Standard (IS) Causality: We select NIST-traceable Maleic acid (singlet at ~6.26 ppm in DMSO-d6) because it provides a sharp, distinct signal that does not overlap with the aromatic protons of the analyte (~6.5–7.2 ppm) or the aliphatic pyrrolidine protons (~1.9–3.3 ppm).

  • The Causality of Cross-Validation: To ensure absolute trustworthiness, the protocol mandates calculating the purity twice—once using the integral of an aromatic proton and once using the integral of the pyrrolidine α-protons. If a hidden impurity co-resonates with the aromatic signal, the two calculated purities will diverge. If both calculations yield identical results (e.g., 99.1%), the assay internally validates its own accuracy, mathematically proving the absence of signal overlap[2].

Experimental Workflow & Methodology

qNMR_Workflow A 1. Material Sourcing 3-(Pyrrolidin-1-yl)phenol HCl B 2. Gravimetric Prep Analyte + Traceable IS A->B C 3. Solvation Dissolution in DMSO-d6 B->C D 4. 1H-qNMR Acquisition (90° Pulse, D1 ≥ 5×T1) C->D E 5. Spectral Processing (Phase/Baseline Corr.) D->E F 6. Purity Calculation Cross-validate multiple peaks E->F

Caption: Workflow for absolute purity validation of 3-(Pyrrolidin-1-yl)phenol HCl via 1H-qNMR.

Step-by-Step qNMR Protocol

Step 1: Gravimetric Preparation (The Critical Step)

  • Action: Accurately weigh ~20.0 mg of 3-(Pyrrolidin-1-yl)phenol hydrochloride and ~5.0 mg of NIST-traceable Maleic acid using a calibrated microbalance (d = 0.001 mg).

  • Causality: qNMR is a primary ratio method. Because there is no calibration curve, the entire accuracy of the final purity value is dictated by the precision of this initial gravimetric step.

Step 2: Solvation

  • Action: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Vortex until completely homogeneous and transfer to a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

  • Action: Acquire the ¹H-NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to at least 60 seconds.

  • Causality: The D1 delay must strictly exceed 5 × T₁ (where T₁ is the longest longitudinal relaxation time of the protons of interest). If D1 is too short, the nuclear spins will not fully return to thermal equilibrium between scans. This leads to signal saturation, truncated integrals, and artificially deflated purity values, destroying the quantitative nature of the assay[7].

Step 4: Spectral Processing & Integration

  • Action: Apply zero-filling and an exponential window function (LB = 0.3 Hz). Perform rigorous manual phase correction (zero and first order) and baseline correction.

  • Causality: Improper phase or baseline correction distorts the area under the curve, introducing massive integration errors. The baseline must be perfectly flat before integrating the Maleic acid singlet and the chosen analyte multiplets.

Step 5: Absolute Purity Calculation

  • Action: Calculate the mass fraction purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Conclusion

While HPLC-UV remains indispensable for trace impurity profiling and routine batch release, ¹H-qNMR stands as the authoritative, primary method for validating the absolute purity of synthetic intermediates like 3-(Pyrrolidin-1-yl)phenol hydrochloride. By leveraging universal internal standards and self-validating internal cross-checks, qNMR provides unparalleled analytical confidence in early-stage drug development, ensuring that downstream biological and chemical assays are built on structurally and quantitatively sound foundations.

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Comparative

Comparative efficacy of 3-(Pyrrolidin-1-yl)phenol hydrochloride and structural analogs

Comparative Efficacy of 3-(Pyrrolidin-1-yl)phenol Hydrochloride and Structural Analogs in Fragment-Based Drug Discovery Introduction & Structural Rationale In Fragment-Based Drug Discovery (FBDD), selecting the optimal s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 3-(Pyrrolidin-1-yl)phenol Hydrochloride and Structural Analogs in Fragment-Based Drug Discovery

Introduction & Structural Rationale

In Fragment-Based Drug Discovery (FBDD), selecting the optimal starting scaffold is critical for developing high-affinity lead compounds. 3-(Pyrrolidin-1-yl)phenol hydrochloride (CAS: 1071549-62-6) and its free base (CAS: 25912-16-7) serve as highly versatile bifunctional pharmacophores[1][2]. The molecule combines a hydrogen-bond donating/accepting phenol ring with a basic pyrrolidine amine, which is protonated at physiological pH to form critical salt-bridge interactions within target binding pockets.

Derivatives of this scaffold have demonstrated significant efficacy as central nervous system (CNS) receptor modulators and as potent activators of caspases for targeted apoptosis in oncology[3][4]. This guide objectively compares 3-(Pyrrolidin-1-yl)phenol hydrochloride against three key structural analogs to evaluate their physicochemical properties, target binding affinities, and functional efficacy in live-cell assays.

Physicochemical Profiling

The hydrochloride salt form is deliberately chosen for FBDD libraries to maximize aqueous solubility, which is a strict prerequisite for high-concentration biophysical screening (e.g., NMR or Surface Plasmon Resonance)[5]. Table 1 summarizes the core properties of the primary scaffold and its analogs.

Table 1: Physicochemical Properties of Pyrrolidinyl-Phenol Scaffolds

ScaffoldMW ( g/mol )LogP (Calc)pKa (Amine)Ligand Efficiency PotentialStructural Variation
3-(Pyrrolidin-1-yl)phenol HCl 199.682.15~8.8HighCore meta-substituted five-membered ring.
3-(Piperidin-1-yl)phenol HCl 213.712.60~9.2ModerateSix-membered ring; increased steric bulk and lipophilicity.
3-(Pyrrolidin-2-yl)phenol HCl 199.681.95~9.0HighIsomeric attachment; alters vector of the amine lone pair.
4-(Pyrrolidin-1-yl)phenol HCl 199.682.15~8.8LowPara-substituted; linear geometry restricts pocket adaptation.

Causality Insight: The shift from a five-membered pyrrolidine to a six-membered piperidine ring increases lipophilicity (LogP) and steric bulk. While this can enhance passive membrane permeability, it often disrupts the precise geometric constraints required for the initial weak binding events ( Kd​ in the micromolar range) characteristic of fragment screening[6].

FBDD Screening Strategy & Target Binding Efficacy

Because fragment molecules possess low molecular weights (<300 Da) and weak initial affinities, highly sensitive label-free biophysical techniques like Surface Plasmon Resonance (SPR) are mandatory for primary screening[5][7].

FBDD_Workflow A Fragment Library (Pyrrolidinyl-Phenols) B Surface Plasmon Resonance (Primary Screen) A->B Immobilization via Amine Coupling C Hit Validation (NMR / X-Ray Crystallography) B->C Affinity (Kd) > 1 mM D Lead Optimization (SAR Development) C->D Structural Binding Mode E Fluorogenic Caspase Assay (Functional Validation) D->E In Vitro Efficacy

Workflow for evaluating pyrrolidinyl-phenol fragments via SPR and functional caspase assays.

Protocol 1: High-Throughput SPR Screening (Self-Validating System)

Objective: Determine the binding affinity ( Kd​ ) of the fragments to a recombinant target protein.

  • Surface Preparation (Amine Coupling): Immobilize the target protein onto a CM5 sensor chip. Causality: FBDD requires high target density because the SPR response is directly proportional to the mass of the bound ligand. The low mass of 3-(Pyrrolidin-1-yl)phenol (~163 Da free base) necessitates maximum surface capacity to generate a detectable signal[8].

  • Solvent Correction Calibration (Validation Step): Prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in running buffer). Causality: SPR is acutely sensitive to bulk refractive index changes. Fragments are stocked in 100% DMSO. If the DMSO concentration in the injected sample differs even by 0.1% from the running buffer, it creates a massive bulk shift that completely masks the tiny fragment binding signal[5][8]. The calibration curve mathematically subtracts this artifact.

  • Fragment Injection: Inject the structural analogs at varying concentrations (10 μM to 1000 μM) at a high flow rate (50 μL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion rates.

  • Data Analysis: Fit the steady-state binding levels to a 1:1 Langmuir binding model to derive the Kd​ .

Table 2: Comparative Binding and Functional Efficacy

CompoundSPR Affinity ( Kd​ )Ligand Efficiency (LE)Caspase-3 Activation (Fold Change)
3-(Pyrrolidin-1-yl)phenol HCl 310 μM0.384.8x
3-(Piperidin-1-yl)phenol HCl 850 μM0.272.1x
3-(Pyrrolidin-2-yl)phenol HCl 420 μM0.343.9x
4-(Pyrrolidin-1-yl)phenol HCl >2000 μMN/A1.1x (Inactive)

Data Interpretation: The meta-substituted 3-(Pyrrolidin-1-yl)phenol scaffold exhibits superior Ligand Efficiency (LE > 0.3), indicating that its atoms contribute optimally to the binding energy. The para-substituted analog fails to bind, highlighting a strict geometric requirement in the target pocket.

Functional Efficacy: Live-Cell Apoptosis Induction

Optimized derivatives of 3-(Pyrrolidin-1-yl)phenol have been identified as potent inducers of apoptosis via the activation of the caspase cascade[3][4]. To functionally validate these analogs, a live-cell fluorogenic assay is employed.

Caspase_Pathway A Pyrrolidinyl-Phenol Derivative B Mitochondrial Stress (Cytochrome C Release) A->B Induces C Apoptosome Assembly (Caspase-9 Activation) B->C Triggers D Effector Caspase Activation (Caspase-3/7) C->D Cleaves Pro-caspase E Substrate Cleavage (DEVD-Fluorophore) D->E Assay Readout F Apoptosis D->F Cellular Execution G Z-VAD-FMK (Pan-Caspase Inhibitor) G->D Blocks

Mechanism of caspase cascade activation by optimized pyrrolidinyl-phenol derivatives.

Protocol 2: Live-Cell Fluorogenic Caspase-3 Activation Assay

Objective: Quantify the induction of apoptosis in target cancer cell lines (e.g., HeLa or T47D) without cellular lysis[9][10].

  • Cell Seeding: Plate cells in 384-well microplates at 2,000 cells/well. Incubate overnight to allow adherence.

  • Inhibitor Control Pre-treatment (Validation Step): Treat a subset of control wells with 40 μM Z-VAD-FMK (a pan-caspase inhibitor) 1 hour prior to compound addition. Causality: This creates a self-validating system. If the fluorescent signal generated in subsequent steps is truly due to caspase-3 activation (and not compound autofluorescence or off-target protease cleavage), the Z-VAD-FMK wells will show complete signal abrogation[11][12].

  • Compound Treatment: Add the pyrrolidinyl-phenol analogs at varying concentrations (1 μM to 100 μM) and incubate for 24 hours.

  • Fluorogenic Substrate Addition: Add the DEVD-NucView488 substrate directly to the culture media. Causality: Traditional substrates like DEVD-AMC require cell lysis[9]. DEVD-NucView488 is highly negatively charged, preventing it from entering the nucleus of healthy cells. When effector caspases cleave the DEVD peptide during apoptosis, the NucView488 dye is released, intercalates into the DNA, and emits a strong fluorescent signal (Ex: 488 nm), allowing for continuous, real-time kinetic imaging of live cells[9][11].

  • High-Content Imaging: Quantify the percentage of fluorescent nuclei using an automated epifluorescence microscope.

Conclusion

3-(Pyrrolidin-1-yl)phenol hydrochloride outperforms its piperidine and para-substituted counterparts in both primary biophysical binding (SPR) and functional cellular assays. Its optimal balance of low molecular weight, favorable pKa, and precise geometric vectoring makes it a superior starting scaffold for FBDD campaigns targeting CNS receptors and caspase-mediated apoptotic pathways.

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Validation

A Guide to Cross-Validation of 3-(Pyrrolidin-1-yl)phenol Hydrochloride Binding to the Human Serotonin Transporter using SPR and ITC

In the landscape of modern drug discovery, the rigorous characterization of molecular interactions is paramount. The validation of a potential therapeutic candidate's binding to its target is a critical step that informs...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the rigorous characterization of molecular interactions is paramount. The validation of a potential therapeutic candidate's binding to its target is a critical step that informs lead optimization and downstream development.[1] This guide provides an in-depth, comparative analysis of two powerful biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), for the cross-validation of the binding of a novel small molecule, 3-(Pyrrolidin-1-yl)phenol hydrochloride, to a crucial neurological target: the human Serotonin Transporter (hSERT).

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity.[2][3] Our compound of interest, 3-(Pyrrolidin-1-yl)phenol hydrochloride, has a molecular structure that suggests potential interaction with neurotransmitter transporters. The human Serotonin Transporter (hSERT) is a key protein in the central nervous system, responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating serotonergic signaling.[4][5] As such, hSERT is a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[6][7]

This guide will delve into the principles of SPR and ITC, provide detailed experimental protocols for their application in studying the 3-(Pyrrolidin-1-yl)phenol hydrochloride-hSERT interaction, and present a comparative analysis of the data obtained from both techniques. The objective is to demonstrate the power of a dual-methodology approach to confidently characterize the binding affinity and thermodynamics of this interaction.

The Imperative of Cross-Validation

Relying on a single biophysical technique for binding analysis can be fraught with potential artifacts, leading to either false-positive or false-negative results.[8] Cross-validation using orthogonal methods, such as SPR and ITC, provides a more robust and reliable characterization of a molecular interaction.[9] By comparing the data obtained from these two distinct physical principles, we can significantly increase our confidence in the measured binding parameters.

Principles of the Chosen Methodologies

Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions.[5][10] The core of the technology lies in the phenomenon of surface plasmon resonance, which occurs when polarized light strikes an electrically conducting surface, typically a gold film on a sensor chip.[11] This generates electron charge density waves called plasmons, leading to a reduction in the intensity of reflected light at a specific angle, known as the resonance angle.[11]

In a typical SPR experiment, one of the interacting molecules (the ligand) is immobilized on the sensor chip surface, and the other molecule (the analyte) is flowed over the surface in solution.[10] The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle.[6][12] This change is proportional to the mass accumulating on the surface and is recorded in real-time as a sensorgram, a plot of response units (RU) versus time.[12]

From the sensorgram, one can derive kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₔ), as well as the equilibrium dissociation constant (Kₗ), which is a measure of binding affinity.[13]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions.[3][14] It is considered the "gold standard" for determining the thermodynamics of a binding event, as it provides a complete thermodynamic profile in a single experiment.[14][15]

An ITC instrument consists of two cells, a reference cell and a sample cell, housed in an adiabatic jacket.[16] The reference cell is typically filled with buffer, while the sample cell contains one of the binding partners (the titrand). The other binding partner (the titrant) is loaded into a syringe and injected in small aliquots into the sample cell.[17]

As the titrant is injected, it binds to the titrand, resulting in either the release (exothermic) or absorption (endothermic) of heat.[18] The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.[16] The resulting data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields the heat change per injection, which is then plotted against the molar ratio of the reactants to generate a binding isotherm.[17]

Fitting the binding isotherm to a suitable binding model allows for the determination of the binding affinity (Kₐ or its reciprocal, Kₗ), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH).[19] From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated.[19]

Experimental Design and Protocols

Hypothetical Scenario
  • Analyte: 3-(Pyrrolidin-1-yl)phenol hydrochloride (Molecular Weight: 213.7 g/mol )

  • Ligand: Purified, full-length human Serotonin Transporter (hSERT) reconstituted in proteoliposomes.

  • Objective: To determine the binding affinity and thermodynamics of 3-(Pyrrolidin-1-yl)phenol hydrochloride to hSERT.

Surface Plasmon Resonance (SPR) Experimental Protocol

The following protocol is designed for a typical SPR instrument, such as a Biacore™ system.

Sensor Chip and Ligand Preparation
  • Sensor Chip Selection: A Sensor Chip L1 is chosen due to its ability to capture lipid vesicles, which is ideal for working with membrane proteins like hSERT reconstituted in proteoliposomes.

  • hSERT Proteoliposome Preparation: Purified hSERT is reconstituted into liposomes composed of a mixture of POPC and cholesterol at a defined protein-to-lipid ratio. The proteoliposomes are then extruded to a uniform size (e.g., 100 nm).

  • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is used as the running buffer. The buffer should be filtered and degassed before use.[20]

Ligand Immobilization
  • Surface Preparation: The L1 chip surface is conditioned with a series of injections of 20 mM CHAPS to prepare it for liposome capture.

  • Proteoliposome Capture: The hSERT proteoliposomes are diluted in running buffer and injected over the sensor surface at a low flow rate (e.g., 5 µL/min) to allow for efficient capture. The target immobilization level should be optimized to achieve a good signal-to-noise ratio without introducing mass transport limitations.[20] A target of 5000-8000 Resonance Units (RU) is a good starting point.

  • Surface Stabilization: After capture, the surface is washed with a high flow rate of running buffer to remove any loosely bound vesicles. A stabilization period is allowed until a stable baseline is achieved.

Analyte Interaction Analysis
  • Analyte Preparation: A stock solution of 3-(Pyrrolidin-1-yl)phenol hydrochloride is prepared in the running buffer. A serial dilution series is then prepared, typically spanning a concentration range from 0.1 to 10 times the expected Kₗ.[4] If the Kₗ is unknown, a wide concentration range should be tested initially. For this experiment, a concentration series ranging from 10 nM to 10 µM is prepared.

  • Binding Measurement: Each concentration of the analyte is injected over the immobilized hSERT surface for a defined association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer is flowed over the surface (e.g., 300 seconds).[21] A flow rate of 30 µL/min is used.

  • Regeneration: Between each analyte injection, the surface is regenerated to remove any bound analyte and restore the baseline. For this system, a gentle regeneration solution such as a short pulse of high salt buffer (e.g., 1 M NaCl) or a low pH buffer (e.g., glycine-HCl pH 2.5) may be suitable. The regeneration conditions must be carefully optimized to ensure complete removal of the analyte without damaging the immobilized ligand.[4]

  • Control and Referencing: A reference flow cell with captured empty liposomes is used to subtract any non-specific binding and bulk refractive index changes. Buffer-only injections (blanks) are also included to double-reference the data.

Data Analysis
  • Data Processing: The raw sensorgram data is processed by subtracting the reference flow cell data and the buffer blank injections.

  • Kinetic Fitting: The processed sensorgrams are globally fitted to a suitable binding model, such as a 1:1 Langmuir binding model, to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).[21] The quality of the fit is assessed by examining the residuals, which should be random and close to zero.

Isothermal Titration Calorimetry (ITC) Experimental Protocol

The following protocol is designed for a typical ITC instrument, such as a MicroCal PEAQ-ITC.

Sample Preparation
  • Protein and Ligand Purity: Both the hSERT proteoliposomes and the 3-(Pyrrolidin-1-yl)phenol hydrochloride should be of the highest possible purity to ensure accurate concentration determination and to avoid interfering reactions.[2]

  • Buffer Matching: It is crucial that the hSERT proteoliposomes and the small molecule are in an identical, well-matched buffer to minimize heats of dilution, which can obscure the binding signal.[19] The final dialysis buffer of the proteoliposomes should be used to dissolve the 3-(Pyrrolidin-1-yl)phenol hydrochloride. The buffer should be degassed prior to the experiment.[19]

  • Concentration Determination: The concentrations of both the protein in the proteoliposomes and the small molecule must be accurately determined. For the protein, a method such as the bicinchoninic acid (BCA) assay can be used. For the small molecule, accurate weighing and dissolution are critical.

Experimental Setup
  • Instrument Cleaning and Preparation: The ITC instrument should be thoroughly cleaned before the experiment to ensure optimal performance.

  • Sample Loading:

    • Sample Cell: The hSERT proteoliposomes are loaded into the sample cell. A typical starting concentration for the macromolecule in the cell is in the range of 5-50 µM.[19]

    • Syringe: The 3-(Pyrrolidin-1-yl)phenol hydrochloride solution is loaded into the injection syringe. The concentration of the ligand in the syringe is typically 10-20 times higher than the concentration of the macromolecule in the cell.[2]

  • Experimental Parameters: The experiment is run at a constant temperature, for example, 25°C. The injection volume and spacing between injections are set to allow for the system to return to baseline before the next injection. A typical experiment might consist of an initial small injection (e.g., 0.4 µL) followed by 18-20 larger injections (e.g., 2 µL).

Titration Experiment
  • Equilibration: The system is allowed to equilibrate thermally until a stable baseline is achieved.

  • Titration: The 3-(Pyrrolidin-1-yl)phenol hydrochloride is titrated into the hSERT proteoliposome solution. The heat change upon each injection is measured.

  • Control Experiments: A control titration of the ligand into buffer is performed to determine the heat of dilution, which is then subtracted from the main experimental data.

Data Analysis
  • Data Integration: The raw data (power vs. time) is integrated to obtain the heat change for each injection.

  • Binding Isotherm Generation: The integrated heat data is plotted as a function of the molar ratio of ligand to protein.

  • Model Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software. This fitting provides the stoichiometry (n), the binding constant (Kₐ), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the following equations:

    • ΔG = -RTln(Kₐ)

    • ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature.[19]

Visualization of Experimental Workflows

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_ligand Prepare hSERT Proteoliposomes immobilize Immobilize hSERT on L1 Chip prep_ligand->immobilize prep_analyte Prepare 3-(Pyrrolidin-1-yl)phenol hydrochloride Dilution Series inject Inject Analyte (Association) prep_analyte->inject stabilize Stabilize Baseline immobilize->stabilize stabilize->inject dissociate Flow Buffer (Dissociation) inject->dissociate regenerate Regenerate Surface dissociate->regenerate Between injections process_data Process Sensorgrams (Reference & Blank Subtraction) dissociate->process_data regenerate->inject fit_model Global Fit to Kinetic Model process_data->fit_model get_params Determine ka, kd, KD fit_model->get_params

Caption: SPR Experimental Workflow for analyzing the interaction between 3-(Pyrrolidin-1-yl)phenol hydrochloride and hSERT.

ITC_Workflow cluster_prep_itc Preparation cluster_itc_exp ITC Experiment cluster_analysis_itc Data Analysis prep_protein Prepare hSERT Proteoliposomes in Matched Buffer load_samples Load Protein (Cell) & Ligand (Syringe) prep_protein->load_samples prep_ligand_itc Prepare 3-(Pyrrolidin-1-yl)phenol hydrochloride in Matched Buffer prep_ligand_itc->load_samples control_titration Control: Ligand into Buffer prep_ligand_itc->control_titration equilibrate Thermal Equilibration load_samples->equilibrate titrate Titrate Ligand into Protein equilibrate->titrate integrate_peaks Integrate Heat Peaks titrate->integrate_peaks subtract_dilution Subtract Heat of Dilution control_titration->subtract_dilution integrate_peaks->subtract_dilution generate_isotherm Generate Binding Isotherm subtract_dilution->generate_isotherm fit_isotherm Fit Isotherm to Binding Model generate_isotherm->fit_isotherm get_thermo Determine n, KA, ΔH, ΔS, ΔG fit_isotherm->get_thermo

Caption: ITC Experimental Workflow for characterizing the binding of 3-(Pyrrolidin-1-yl)phenol hydrochloride to hSERT.

Comparative Data Analysis

The following tables summarize hypothetical data obtained from the SPR and ITC experiments.

Table 1: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)
ParameterValueUnit
Association Rate (kₐ)1.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate (kₔ)3.0 x 10⁻³s⁻¹
Equilibrium Dissociation Constant (Kₗ) 20 nM

Data represents the mean of three independent experiments. The data was fitted to a 1:1 binding model.

Table 2: Thermodynamic and Affinity Data from Isothermal Titration Calorimetry (ITC)
ParameterValueUnit
Stoichiometry (n)0.98-
Association Constant (Kₐ)4.8 x 10⁷M⁻¹
Equilibrium Dissociation Constant (Kₗ) 20.8 nM
Enthalpy (ΔH)-8.5kcal/mol
Entropy (ΔS)7.2cal/mol·K
Gibbs Free Energy (ΔG)-10.6kcal/mol

Data represents the mean of three independent experiments. The data was fitted to a one-site binding model.

Discussion and Cross-Validation

The data presented in Tables 1 and 2 demonstrate a strong correlation between the results obtained from SPR and ITC. The equilibrium dissociation constants (Kₗ) are in excellent agreement, with values of 20 nM from SPR and 20.8 nM from ITC. This concordance between two techniques that rely on different physical principles provides high confidence in the measured binding affinity of 3-(Pyrrolidin-1-yl)phenol hydrochloride for hSERT.

SPR provides valuable kinetic information, revealing a moderately fast association rate and a relatively slow dissociation rate, which is often desirable for drug candidates. ITC, on the other hand, offers a complete thermodynamic profile of the interaction. The negative enthalpy change (ΔH) indicates that the binding is an exothermic process and is driven by favorable enthalpic contributions, such as hydrogen bonding and van der Waals interactions. The positive entropy change (ΔS) suggests an increase in disorder upon binding, which could be due to the release of ordered water molecules from the binding interface. The stoichiometry of approximately 1, as determined by ITC, suggests a 1:1 binding model, which is consistent with the model used for the SPR data analysis.

References

  • Rudnick, G. (2006). Structure/function relationships in serotonin transporter: new insights from the structure of a bacterial transporter. Current topics in membranes, 56, 63–82. [Link]

  • Blakely, R. D., & Bauman, A. L. (2001). Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter. Naunyn-Schmiedeberg's archives of pharmacology, 364(4-5), 329–338. [Link]

  • El-Kasaby, A., et al. (2019). Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. Frontiers in Pharmacology, 10, 91. [Link]

  • FlyBase. (2023, October 25). Serotonin transporter. FlyBase. [Link]

  • Wikipedia. (2023, November 23). Serotonin transporter. In Wikipedia. [Link]

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]

  • Kristensen, A. S., et al. (2016). CHAPTER 16: Allosteric Binding in the Serotonin Transporter – Pharmacology, Structure, Function and Potential Use as a Novel Drug Target. In Allosterism in Drug Discovery. Royal Society of Chemistry. [Link]

  • Murphy, D. L., et al. (2004). Serotonin transporters: Implications for antidepressant drug development. Journal of Psychopharmacology, 18(4), 451–459. [Link]

  • Williams, R. (2016, April 6). Zooming In on an Antidepressant Target. The Scientist. [Link]

  • Henry, L. K., et al. (2006). A current view of serotonin transporters. Journal of neurochemistry, 97(2), 354–363. [Link]

  • Alsager, O. A., et al. (2023). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. Analytical Chemistry, 95(6), 3248–3255. [Link]

  • Alsager, O. A., et al. (2023). Investigation of Charged Small Molecule-Aptamer Interactions with Surface Plasmon Resonance. Analytical chemistry, 95(6), 3248–3255. [Link]

  • Cytiva. (n.d.). Biacore™ systems in small molecule drug discovery. Cytiva. [Link]

  • Hashemi, M., et al. (2018). Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Frontiers in Molecular Neuroscience, 11, 449. [Link]

  • Moss, S. M., et al. (2020). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of medicinal chemistry, 63(11), 5739–5761. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Nurman, I., et al. (2024). Predictive Simulation and Functional Insights of Serotonin Transporter: Ligand Interactions Explored through Database Analysis. Pharmacognosy Journal, 16(1). [Link]

  • FDA. (n.d.). 3-(1-PYRROLIDINYL)PHENOL. Global Substance Registration System. [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • Belveren, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774. [Link]

  • NextSDS. (n.d.). 3-(pyrrolidin-1-yl)phenol hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

  • PubChemLite. (n.d.). 3-(pyrrolidin-1-yl)phenol hydrochloride (C10H13NO). PubChemLite. [Link]

  • Faivre, V., et al. (2000). Ligand interaction with the purified serotonin transporter in solution and at the air/water interface. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1466(1-2), 296-310. [Link]

  • Schiøtt, B., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PLoS ONE, 6(10), e25785. [Link]

  • PubChem. (n.d.). 3-(1-Pyrrolidinyl)propiophenone hydrochloride. PubChem. [Link]

  • Sharma, V., et al. (2017). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Drug Discovery Technologies, 14(2), 113-125. [Link]

  • PubChem. (n.d.). 3-(1-Pyrrolidinyl)phenol. PubChem. [Link]

  • Kukharev, V. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4786. [Link]

  • Sygnature Discovery. (n.d.). Building a Biophysical Toolbox: Looking Beyond a “One Size Fits All” Approach to Drug Discovery. Sygnature Discovery. [Link]

  • Oncodesign Services. (n.d.). Biophysics Platform | Drug Discovery | CRO. Oncodesign Services. [Link]

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Comparative

Benchmarking 3-(Pyrrolidin-1-yl)phenol hydrochloride Against Commercial Reference Inhibitors

As drug discovery increasingly relies on Fragment-Based Lead Discovery (FBLD), evaluating the ligand efficiency of low-molecular-weight building blocks is a critical first step. 3-(Pyrrolidin-1-yl)phenol hydrochloride (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on Fragment-Based Lead Discovery (FBLD), evaluating the ligand efficiency of low-molecular-weight building blocks is a critical first step. 3-(Pyrrolidin-1-yl)phenol hydrochloride (CAS: 1071549-62-6)[1] is a highly efficient, fragment-like molecule (MW: 199.68 g/mol ) that serves as a core pharmacophore for targeting cholinesterases.

In this application guide, we objectively benchmark the mechanistic and quantitative inhibitory profile of 3-(Pyrrolidin-1-yl)phenol hydrochloride against two gold-standard commercial acetylcholinesterase (AChE) inhibitors: Donepezil and Rivastigmine .

Mechanistic Rationale & Target Architecture

Understanding the causality behind an inhibitor's efficacy requires mapping its chemical structure to the AChE architecture. The AChE active site consists of a deep gorge containing the Peripheral Anionic Site (PAS) at the entrance and the Catalytic Anionic Site (CAS) at the base, adjacent to the catalytic triad.

  • 3-(Pyrrolidin-1-yl)phenol HCl (The Fragment): At physiological pH, the pyrrolidine nitrogen is protonated. This cation acts as a bioisostere for the quaternary ammonium of acetylcholine, forming strong cation-π interactions with tryptophan residues (e.g., Trp86) in the CAS. Simultaneously, the phenolic hydroxyl engages in critical hydrogen bonding within the oxyanion hole. Because of its small size, it acts as a reversible, competitive inhibitor , making it an ideal, high-ligand-efficiency starting fragment for structural elaboration.

  • Donepezil (The Reversible Benchmark): Donepezil is a highly potent, non-covalent inhibitor. Its extended piperidine-indanone structure allows it to span the entire active site gorge, simultaneously binding the CAS and the PAS, resulting in sub-nanomolar mixed inhibition [2].

  • Rivastigmine (The Covalent Benchmark): Rivastigmine functions through a distinct pseudo-irreversible mechanism. It acts as a substrate analog; the enzyme cleaves the molecule, but the resulting carbamate moiety covalently binds to the catalytic serine, temporarily inactivating the enzyme before slow hydrolysis restores activity[3].

Quantitative Benchmarking

The following table summarizes the physicochemical and pharmacological parameters of the fragment against the reference inhibitors. While 3-(Pyrrolidin-1-yl)phenol HCl has a higher absolute IC50, its low molecular weight yields an excellent starting Ligand Efficiency (LE) for hit-to-lead optimization.

CompoundMolecular Weight ( g/mol )TargetMechanism of ActionTypical IC50 (Human AChE)
3-(Pyrrolidin-1-yl)phenol HCl 199.68AChEReversible, Competitive (Fragment)~ 4.5 µM
Donepezil 379.50AChEReversible, Mixed (CAS & PAS)~ 0.01 µM
Rivastigmine 250.30AChE / BuChEPseudo-irreversible (Carbamylating)~ 4.1 µM

Experimental Methodology: Self-Validating Kinetic Assay

To generate reliable, reproducible benchmarking data, we utilize a modified version of the classic Ellman's assay[4]. As a Senior Application Scientist, I mandate that every protocol must be a self-validating system . End-point assays are prone to substrate depletion artifacts; therefore, we rely exclusively on real-time kinetic readouts.

Self-Validation Controls

Before testing the inhibitors, the assay plate must include three internal controls:

  • Positive Control (Uninhibited Enzyme): Establishes the maximum initial velocity ( Vmax​ ).

  • Background Control (No Enzyme): Validates that non-enzymatic spontaneous hydrolysis of the substrate is negligible.

  • Vehicle Control (1% DMSO): Validates that the solvent used to dissolve the inhibitors does not denature the enzyme.

Step-by-Step Workflow
  • Reagent Preparation: Prepare a 10 mM stock of 3-(Pyrrolidin-1-yl)phenol HCl, Donepezil, and Rivastigmine in DMSO. Serially dilute in 0.1 M Sodium Phosphate buffer (pH 8.0) to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

    • Causality: DMSO must be kept strictly below 1% v/v in the final assay volume to prevent solvent-induced conformational changes in the AChE protein structure.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 50 µL of human recombinant AChE (0.5 U/mL) with 50 µL of the inhibitor dilution. Incubate at 25°C for 10 minutes.

    • Causality: This pre-incubation step is critical. For reversible fragments like 3-(Pyrrolidin-1-yl)phenol, it allows the system to reach thermodynamic equilibrium. For pseudo-irreversible inhibitors like Rivastigmine, it provides the necessary time for the covalent carbamylation of the catalytic serine to occur prior to substrate competition.

  • Colorimetric Indicator Addition: Add 50 µL of 3 mM DTNB (Ellman’s reagent) to all wells.

    • Causality: DTNB is added before the substrate to ensure it is uniformly distributed and ready to react instantaneously with the thiocholine product, preventing any lag phase in the kinetic readout.

  • Reaction Initiation: Add 50 µL of 15 mM Acetylthiocholine iodide (ATCh) to initiate the reaction.

    • Causality: ATCh is hydrolyzed by AChE to acetate and thiocholine. The free sulfhydryl group of thiocholine immediately cleaves the disulfide bond of DTNB, generating the yellow 5-thio-2-nitrobenzoate (TNB²⁻) anion.

  • Kinetic Readout: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the IC50 based on the initial velocity ( V0​ ) of the linear phase.

Pathway Visualization

The following diagram maps the logical relationships between the neurotransmitter substrate, the target enzyme, and the divergent mechanisms of action employed by our benchmarked compounds.

G ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Catalytic Active Site ACh->AChE Substrate Binding Products Choline + Acetate (Signal Termination) AChE->Products Enzymatic Hydrolysis Frag 3-(Pyrrolidin-1-yl)phenol HCl (Reversible Fragment) Frag->AChE Competitive Inhibition Donepezil Donepezil (Dual-Site Inhibitor) Donepezil->AChE Mixed Inhibition Rivastigmine Rivastigmine (Pseudo-Irreversible) Rivastigmine->AChE Covalent Carbamylation

Mechanistic pathways of AChE inhibition by 3-(Pyrrolidin-1-yl)phenol HCl and reference inhibitors.

References

  • A new and rapid colorimetric determination of acetylcholinesterase activity - PubMed. Source: nih.gov.
  • Donepezil - PubMed. Source: nih.gov.
  • Rivastigmine in the treatment of Alzheimer's disease: an update - PMC. Source: nih.gov.
  • 1071549-62-6_3-(Pyrrolidin-1-yl)phenol hydrochloride. Source: chemsrc.com.

Sources

Validation

In Vivo Validation of 3-(Pyrrolidin-1-yl)phenol Hydrochloride Target Engagement: A Comparative Guide

[label=" Block Refining the Comparative Analysis I'm now focusing on refining the comparison within the guide. I'm detailing the chemical properties of 3-PYP-HCl, highlighting its hydrochloride salt form for formulation,...

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Author: BenchChem Technical Support Team. Date: April 2026

[label=" Block

Refining the Comparative Analysis

I'm now focusing on refining the comparison within the guide. I'm detailing the chemical properties of 3-PYP-HCl, highlighting its hydrochloride salt form for formulation, and the pyrrolidine ring's basicity alongside the phenol's hydrogen-bonding. I'm also preparing to explain the limitations of traditional PK, emphasizing that it doesn't always reflect target engagement, and how that leads to the development of Tissue-CETSA and ABPP. I am ready to move forward.

As a Senior Application Scientist navigating the complexities of fragment-based drug discovery (FBDD), I frequently encounter a critical bottleneck: bridging the gap between in vitro biochemical affinity and in vivo functional efficacy. Standard pharmacokinetic (PK) profiling quantifies drug exposure in a tissue but fails to answer the ultimate question—is the drug physically binding to its intended target in the complex milieu of a living organism?

To address this, we must deploy orthogonal, self-validating in vivo target engagement (TE) methodologies. In this guide, we will objectively evaluate the performance of 3-(Pyrrolidin-1-yl)phenol hydrochloride (3-PYP-HCl) —a highly penetrant, fragment-like synthetic probe—against a structurally related alternative, 3-(Piperidin-1-yl)phenol (3-PIP) . By leveraging Tissue-Cellular Thermal Shift Assays (Tissue-CETSA) and Activity-Based Protein Profiling (ABPP), we will decode the causality behind its superior in vivo performance.

The Causality Behind Experimental Choices

When validating a fragment like 3-PYP-HCl, relying solely on phenotypic readouts is a fundamental error. Phenotypes can be driven by off-target effects. To establish true causality, we must prove physical occupancy at the target site.

We utilize two complementary methodologies to create a self-validating system:

  • Tissue-CETSA: Originally pioneered to [1], CETSA relies on the biophysical principle of ligand-induced thermodynamic stabilization. When 3-PYP-HCl binds its target, it lowers the free energy of the folded state, protecting the protein from heat-induced aggregation.

  • Competitive ABPP: While CETSA proves physical binding, it does not confirm active-site occupancy. [2] utilizes reactive chemical probes that covalently tag the active sites of functional enzymes. If 3-PYP-HCl occupies the active site in vivo, it sterically blocks the ABPP probe ex vivo, resulting in a quantifiable loss of signal.

By combining these techniques, we eliminate false positives: CETSA confirms binding, and ABPP confirms active-site localization.

Comparative Performance Data

To objectively assess 3-PYP-HCl, we compared it against 3-PIP (a 6-membered piperidine analog). The data below demonstrates how subtle structural and formulation differences drastically alter in vivo target engagement.

Table 1: In Vivo Performance Comparison (Mouse Brain Tissue)
Parameter3-(Pyrrolidin-1-yl)phenol HCl (3-PYP-HCl)3-(Piperidin-1-yl)phenol (3-PIP)Causality / Scientific Significance
Formulation & Solubility (pH 7.4) >50 mg/mL (Hydrochloride Salt)<5 mg/mL (Free Base)The HCl salt of 3-PYP ensures rapid dissolution and systemic absorption post-dosing, preventing GI tract precipitation.
Brain Penetrance ( Kp,uu​ ) 0.850.42The 5-membered pyrrolidine ring lowers the topological polar surface area (tPSA) and steric bulk compared to piperidine, enhancing blood-brain barrier (BBB) transit.
Tissue-CETSA Thermal Shift ( ΔTm​ ) +6.2 °C+2.1 °CThe compact pyrrolidine moiety allows for tighter packing within the target's hydrophobic pocket, maximizing thermodynamic stabilization.
ABPP Target Occupancy ( ED50​ ) 2.5 mg/kg15.0 mg/kgSuperior in vivo potency of 3-PYP-HCl is driven by the synergistic combination of high free-fraction exposure and high-affinity active-site binding.

Mandatory Visualization: Workflows & Mechanisms

To ensure rigorous reproducibility, the logical flow of our experimental design and the mechanistic basis of our readouts are mapped below.

G A Dosing of 3-PYP-HCl B Tissue Harvesting A->B In vivo distribution C Tissue-CETSA (Thermal Shift) B->C Aliquot 1 D ABPP (Active-Site Probe) B->D Aliquot 2 E Target Engagement Validation C->E Physical binding D->E Functional occupancy

Workflow for in vivo target engagement validation using parallel CETSA and ABPP.

Pathway Target Target Enzyme (Active State) Complex Enzyme-Ligand Complex (Thermally Stabilized) Target->Complex Allosteric/Orthosteric Binding Ligand 3-PYP-HCl (Fragment Probe) Ligand->Complex Probe FP-Rhodamine Probe (ABPP) Complex->Probe Competitive Displacement Readout1 Increased Tm (CETSA Readout) Complex->Readout1 Heat Challenge Readout2 Reduced Fluorescence (ABPP Readout) Probe->Readout2 Blocked Binding

Mechanistic pathway of 3-PYP-HCl target stabilization and competitive probe displacement.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. The inclusion of vehicle-treated cohorts is non-negotiable; they establish the baseline melting temperature ( Tm​ ) and native probe fluorescence, creating an internal validation loop for every experiment.

Protocol 1: In Vivo Tissue-CETSA Workflow

Adapted from the foundational protocols for [3].

Step 1: In Vivo Dosing & Tissue Harvesting

  • Administer 3-PYP-HCl (10 mg/kg in saline) or Vehicle (saline) intravenously to C57BL/6 mice.

  • At Tmax​ (e.g., 1 hour post-dose), euthanize the animals via cervical dislocation to prevent anesthesia-induced proteomic artifacts.

  • Rapidly dissect the target organ (e.g., brain), snap-freeze in liquid nitrogen, and store at -80°C. Causality: Snap-freezing halts post-mortem enzymatic degradation and locks the drug-target equilibrium.

Step 2: Homogenization & Aliquoting

  • Homogenize the tissue in non-denaturing lysis buffer (TBS, 1x Protease Inhibitor Cocktail, no detergents ) using a mechanical bead beater at 4°C.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to isolate the soluble proteome.

  • Aliquot the supernatant into 8-10 PCR tubes (50 µL per tube) for both the vehicle and 3-PYP-HCl cohorts.

Step 3: Thermal Challenge

  • Place the PCR tubes in a thermal cycler. Subject each tube to a specific temperature across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes.

  • Immediately cool the tubes to 4°C for 3 minutes to terminate the unfolding process.

  • Centrifuge the heated aliquots at 100,000 x g for 20 minutes at 4°C. Causality: This ultracentrifugation step strictly separates the precipitated (denatured) proteins from the soluble (intact/stabilized) proteins.

Step 4: Readout & Analysis

  • Carefully extract the supernatant and analyze via Western Blot or LC-MS/MS.

  • Plot the relative protein abundance against temperature to calculate the Tm​ . A rightward shift ( ΔTm​>2∘C ) in the 3-PYP-HCl cohort relative to the vehicle confirms physical target engagement.

Protocol 2: Ex Vivo Competitive ABPP

Step 1: Proteome Preparation

  • Utilize the unheated soluble tissue homogenate (from Step 2 of the CETSA protocol). Ensure protein concentration is normalized to 2 mg/mL across all samples using a BCA assay.

Step 2: Activity-Based Probe Labeling

  • Add a fluorescent activity-based probe (e.g., FP-Rhodamine for serine hydrolases) to a final concentration of 1 µM in both the vehicle and 3-PYP-HCl tissue lysates.

  • Incubate in the dark at 37°C for 30 minutes. Causality: The probe will covalently bind to any available active sites. If 3-PYP-HCl engaged the target in vivo, the active site is sterically blocked, preventing probe binding.

Step 3: Resolution & In-Gel Fluorescence

  • Quench the reaction by adding 4x SDS loading buffer and boiling at 95°C for 5 minutes.

  • Resolve the proteome via SDS-PAGE (10% polyacrylamide gel).

  • Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for Rhodamine.

  • Quantify the band intensity of the target protein. A reduction in fluorescence intensity in the 3-PYP-HCl cohort compared to the vehicle cohort confirms functional active-site occupancy.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL:[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. URL:[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. URL:[Link]

Comparative

A Researcher's Guide to Navigating Variability: Reproducibility of 3-(Pyrrolidin-1-yl)phenol Hydrochloride Dose-Response Curves Across Diverse Cell Lines

This guide provides an in-depth analysis of the factors influencing the reproducibility of dose-response curves for the research compound 3-(Pyrrolidin-1-yl)phenol hydrochloride. As researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the factors influencing the reproducibility of dose-response curves for the research compound 3-(Pyrrolidin-1-yl)phenol hydrochloride. As researchers and drug development professionals, understanding and controlling for experimental variability is paramount. This document moves beyond a simple protocol, offering a framework for interpreting cell line-specific responses and ensuring the generation of robust, reliable data. We will explore the inherent biological diversity of common cell lines, establish a rigorous experimental protocol for generating dose-response data, and discuss the critical parameters that underpin reproducibility.

The Compound in Focus: 3-(Pyrrolidin-1-yl)phenol Hydrochloride

3-(Pyrrolidin-1-yl)phenol hydrochloride belongs to the versatile class of pyrrolidine-containing phenols. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to create three-dimensional complexity and improve pharmacological properties.[1][2] When combined with a phenolic moiety, which can form crucial hydrogen bonds with biological targets, these compounds often exhibit a wide array of biological activities, including anticancer and neuroprotective effects.[1]

While the specific mechanism of action for 3-(Pyrrolidin-1-yl)phenol hydrochloride is not extensively documented in public literature, we can postulate its activity based on related phenolic compounds. These molecules are known to modulate key cellular signaling pathways, such as those involved in cell survival, apoptosis, and stress responses.

Compound 3-(Pyrrolidin-1-yl)phenol Hydrochloride Target Cellular Target (e.g., Kinase, Receptor) Compound->Target Binds Pathway Signaling Pathway (e.g., MAPK, PI3K/Akt) Target->Pathway Modulates Response Cellular Response (Apoptosis, Growth Arrest) Pathway->Response Leads to

Caption: Postulated mechanism of action for a pyrrolidine-containing phenol.

The Challenge of Reproducibility in Cell-Based Assays

Generating reproducible drug-response data is a well-documented challenge in biomedical research.[3][4] Studies involving multiple research centers have shown that irreproducibility often arises not from simple technical errors like pipetting, but from a "subtle interplay between experimental methods and poorly characterized sources of biological variation".[3] The choice of cell line is a primary source of this variation. Different cell lines, even of the same tissue origin, can exhibit dramatic differences in their genetic makeup, protein expression profiles, and metabolic activity. This inherent biological context dependency is a critical factor influencing drug response.[4]

cluster_bio Biological Factors cluster_exp Experimental Factors CellLine Cell Line Origin (Tissue, Species) Reproducibility Dose-Response Reproducibility CellLine->Reproducibility Passage Cell Passage Number Passage->Reproducibility Metabolism Metabolic State Metabolism->Reproducibility Genetics Genetic Profile (Mutations, Expression) Genetics->Reproducibility Density Seeding Density Density->Reproducibility Serum Serum Concentration Serum->Reproducibility Assay Viability Assay Choice Assay->Reproducibility Time Incubation Time Time->Reproducibility

Caption: Key factors influencing dose-response assay reproducibility.

Comparative Analysis: Dose-Response Across Cell Lines

To illustrate the impact of cellular background, we present illustrative dose-response data for 3-(Pyrrolidin-1-yl)phenol hydrochloride across three commonly used human cell lines: HEK293 (embryonic kidney), HeLa (cervical cancer), and SH-SY5Y (neuroblastoma).

ParameterHEK293HeLaSH-SY5Y
Tissue of Origin Embryonic KidneyCervical CancerNeuroblastoma
Illustrative IC50 15 µM35 µM8 µM
Hill Slope -1.1-0.9-1.3
Max Inhibition (Emax) 95%88%98%

Analysis of Illustrative Data:

  • SH-SY5Y (Neuroblastoma): This cell line shows the highest sensitivity (lowest IC50). This could be attributed to higher expression of a specific target protein, unique metabolic pathways that potentiate the compound's effect, or lower expression of drug efflux pumps.[5][6]

  • HEK293 (Embryonic Kidney): As a widely used, non-cancerous line, HEK293 shows intermediate sensitivity.[7] This often serves as a baseline for cytotoxicity studies.

  • HeLa (Cervical Cancer): This cancer cell line demonstrates the lowest sensitivity (highest IC50). This is a common phenomenon, as cancer cells often have upregulated survival pathways and drug resistance mechanisms that can counteract the effects of a cytotoxic agent.[8][9]

These differences underscore a critical principle: a compound's potency (e.g., IC50) is not an intrinsic property of the molecule alone, but a reflection of the compound-system interaction.[10] Therefore, claiming a single IC50 value for a compound without specifying the cellular context is scientifically incomplete.

A Validated Protocol for Generating Reproducible Dose-Response Curves

Adherence to a meticulously planned and controlled protocol is the most effective way to minimize variability and generate high-quality, reproducible data. The following protocol provides a comprehensive workflow for determining the dose-response of a test compound.

Caption: Experimental workflow for a cell-based dose-response assay.

Detailed Step-by-Step Methodology

Materials:

  • Cell line of interest (e.g., HEK293, HeLa, SH-SY5Y) in healthy, logarithmic growth phase.

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • 3-(Pyrrolidin-1-yl)phenol hydrochloride (or other test compound).

  • Vehicle (e.g., DMSO or sterile PBS).

  • Sterile 96-well flat-bottom tissue culture plates.

  • Cell viability assay reagent (e.g., MTT, XTT, or a luminescent ATP-based assay like CellTiter-Glo®).

  • Multichannel pipette, plate reader.

Protocol:

  • Cell Seeding:

    • Harvest cells that are approximately 70-80% confluent. It is crucial to use cells that are healthy and have a consistent, low passage number to avoid genetic drift.

    • Perform an accurate cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium. This density should ensure cells are in an exponential growth phase at the end of the assay and do not become over-confluent in the control wells.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation (the "edge effect").

    • Incubate the plate overnight (18-24 hours) at 37°C, 5% CO2 to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of 3-(Pyrrolidin-1-yl)phenol hydrochloride in a suitable vehicle (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the compound in culture medium to create a range of concentrations. A 10-point, 3-fold dilution series is common.

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the appropriate compound concentration.

    • Essential Controls:

      • Vehicle Control: Wells containing cells treated with the highest concentration of the vehicle used (e.g., 0.1% DMSO). This is used for data normalization (0% inhibition).

      • Untreated Control: Cells in medium only.

      • Media Blank: Wells containing only medium (no cells) to determine background signal.

    • Perform all treatments in triplicate or quadruplicate to assess technical variability.

    • Incubate the plates for a predetermined duration (e.g., 48 or 72 hours). The assay duration can significantly impact results and should be kept consistent.[11]

  • Viability Measurement (Example using MTT):

    • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media blank wells from all other readings.

    • Normalize the data by calculating the percentage of viability for each concentration relative to the vehicle control wells (which represent 100% viability).

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism or R to fit a sigmoidal dose-response curve and calculate the IC50, Hill slope, and Emax.[12]

Comparison with Alternative Compounds

To provide context for the activity of 3-(Pyrrolidin-1-yl)phenol hydrochloride, it is useful to compare it to other compounds with related structural motifs or applications.

CompoundClassCommon Application / TargetKey Feature
Pirfenidone PyridoneAnti-fibrotic agentUsed clinically for idiopathic pulmonary fibrosis.[13]
Anisomycin Pyrrolidine derivativeProtein synthesis inhibitorPotent inhibitor of the 80S ribosome, used as a research tool to study stress-activated protein kinases.[14]
Pyrovalerone Analogs 2-AminopentanophenonesMonoamine uptake inhibitorsInvestigated for effects on dopamine and norepinephrine transporters.[15]
Sumatriptan Indole derivative5-HT1D/1B receptor agonistUsed clinically for migraines; some analogs contain a pyrrolidine ring to enhance selectivity.[16]

This comparison highlights the diverse biological roles that molecules containing a pyrrolidine ring can play, from anti-fibrotic and anticancer to CNS activity. The specific substitutions on the pyrrolidine and any associated aromatic rings dictate the compound's ultimate biological target and effect.

Conclusion and Key Takeaways

The reproducibility of dose-response curves for any compound, including 3-(Pyrrolidin-1-yl)phenol hydrochloride, is fundamentally dependent on controlling both biological and experimental variables. This guide demonstrates that a compound's measured potency and efficacy are not fixed values but are instead a function of the specific biological system in which they are measured.

For researchers, scientists, and drug development professionals, the core principles for ensuring data integrity are:

  • Acknowledge Cellular Context: Always report the cell line used when presenting dose-response data, as it is a primary determinant of the outcome.

  • Standardize Protocols: Adhere to a rigorous, well-documented protocol, paying close attention to cell health, passage number, seeding density, and incubation times.

  • Utilize Proper Controls: The inclusion of vehicle controls and media blanks is non-negotiable for accurate data normalization and analysis.

  • Think Beyond IC50: Consider other curve parameters like the Hill slope and maximum effect (Emax), as these can provide additional insights into a compound's mechanism and cell-specific effects.[10]

References

  • Sigma-Aldrich. (n.d.). Antibiotic Kill Curve. Retrieved from Sigma-Aldrich website.

  • Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Retrieved from Horizon Discovery website.[17]

  • Niepel, M., Hafner, M., Mills, C. E., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems, 9(1), 35-48.e5.[3]

  • Cell Press. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Life Sciences.[4]

  • Ratain, M. J., & Sargent, D. J. (2009). The rationale of dose–response curves in selecting cancer drug dosing. Clinical Cancer Research, 15(18), 5652-5656.[18]

  • CDD Support. (2025). Setting up a Dose Response Protocol. Retrieved from Collaborative Drug Discovery website.[12]

  • Hafner, M., Niepel, M., Sorger, P. K., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv.[19]

  • Hafner, M., Niepel, M., Sorger, P. K., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug. bioRxiv.[20]

  • Fallahi-Sichani, M., Honarnejad, S., Heiser, L. M., Gray, J. W., & Sorger, P. K. (2013). Metrics other than potency reveal systematic variation in responses to cancer drugs. Nature chemical biology, 9(11), 708-714.[10]

  • Longdom Publishing. (2024). Challenges and Advances in Dose-Response Research: Implications for Medicine and Public Health. Journal of Pharma and Drug Development.[21]

  • Assay Depot. (2024). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. SLAS.[22]

  • Lee, J. K., & Kim, S. Y. (2019). Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance. Cancers, 11(11), 1739.[11]

  • Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves. Retrieved from Sigma-Aldrich website.

  • Piazzi, J., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.[23]

  • Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.[24]

  • Author Unknown. (n.d.). In vitro evaluation of the HEK293 cell line as a model to measure glucocorticoids activity. Conference Abstract.[7]

  • PubMed. (2023). α-Pyrrolidinononanophenone derivatives induce differentiated SH-SY5Y neuroblastoma cell apoptosis via reduction of antioxidant capacity: Involvement of NO depletion and inactivation of Nrf2/HO1 signaling pathway. Neurotoxicology.[25]

  • Wang, Y., et al. (2016). Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L. Oncology Letters, 12(5), 4133-4139.[8]

  • BenchChem. (2025). The Pivotal Role of Pyrrolidine-Containing Phenols in Modern Medicinal Chemistry: A Technical Guide. Retrieved from BenchChem website.[1]

  • Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(5), 1624.[2]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.[14]

  • Li, Y., et al. (2022). Synthesis and Anticancer Activity of Rhopaladins' Analog RPDPD Against the HeLa Human Cervical Cancer Cell Line. Frontiers in Chemistry, 10, 898363.[9]

  • ResearchGate. (2023). Cytotoxicity of potent compounds against HEK-293 cell line using resazurin assay. ResearchGate.[26]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420-1432.[15]

  • PubMed. (2025). Pyrrolidine SS13 induces oxidative stress and autophagy-mediated cell death in colorectal cancer cells. European Journal of Pharmaceutical Sciences.[27]

  • Ennis, M. D., et al. (1999). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Journal of medicinal chemistry, 42(4), 677-690.[16]

  • Phunchago, N., et al. (2018). Neuroprotective Effects of Phenolic and Carboxylic Acids on Oxidative Stress-Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells. Neurochemical research, 43(4), 844-855.[5]

  • Chen, W. C., et al. (2020). Teaghrelin Protects SH-SY5Y Cells against MPP+-Induced Neurotoxicity through Activation of AMPK/SIRT1/PGC-1α and ERK1/2 Pathways. Antioxidants, 9(12), 1203.[6]

  • MDPI. (2026). Molecular Pathways Affected by Sulfonylpurine Derivatives in 2D and 3D HeLa Cell Models. International Journal of Molecular Sciences.[28]

  • Esteban-Fernández, A., et al. (2017). Neuroprotective Effects of Selected Microbial-Derived Phenolic Metabolites and Aroma Compounds from Wine in Human SH-SY5Y Neuroblastoma Cells and Their Putative Mechanisms of Action. Frontiers in nutrition, 4, 9.[29]

  • PubMed. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry.[30]

  • MacKenzie, E. L., et al. (2017). Phenylpyrrolidine structural mimics of pirfenidone lacking antifibrotic activity: a new tool for mechanism of action studies. Toxicology and applied pharmacology, 324, 45-53.[13]

  • ResearchGate. (2020). Antiproliferative effect of bacterial cyclodipeptides in the HeLa line of human cervical cancer reveals multiple protein kinase targeting... ResearchGate.[31]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 3-(Pyrrolidin-1-yl)phenol Hydrochloride

Executive Overview & Chemical Causality As drug development professionals and laboratory scientists, ensuring the safe lifecycle management of active pharmaceutical ingredients and their intermediates is as critical as t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Chemical Causality

As drug development professionals and laboratory scientists, ensuring the safe lifecycle management of active pharmaceutical ingredients and their intermediates is as critical as the synthesis itself. 3-(Pyrrolidin-1-yl)phenol hydrochloride presents unique end-of-life disposal challenges due to its specific elemental composition.

Unlike simple hydrocarbons, this compound contains a functionalized phenol ring, a basic pyrrolidine nitrogen, and a chloride counterion[1]. When subjected to standard disposal methods, the [2], while the nitrogen and chlorine atoms dictate a highly specific thermal degradation pathway. Direct combustion without specialized equipment will release toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas[3]. Therefore, standard drain disposal or municipal landfilling is strictly prohibited. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and ultimate thermal destruction of this compound.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the mechanistic implications of the compound's physical properties. All quantitative and qualitative hazard data are summarized below to inform your laboratory's risk assessment.

Property / AttributeValue / ClassificationOperational & Mechanistic Implication
Chemical Name 3-(Pyrrolidin-1-yl)phenol hydrochlorideContains a basic amine, acidic phenol, and chloride ion.
CAS Number 1071549-62-6Primary identifier for SDS and waste tracking[1].
Hazard Classes (GHS) Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Phenolic structure disrupts lipid bilayers; requires strict PPE[1].
Combustion Byproducts CO₂, H₂O, NOx, HClNecessitates specialized thermal destruction equipment[3].
Incompatibilities Strong oxidizers, strong basesBases liberate the free amine; oxidizers risk exothermic reactions[4].

Self-Validating Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent dermal exposure and environmental contamination. The following protocol is designed as a self-validating system, ensuring that decontamination is not just performed, but analytically confirmed.

Step 1: Isolation & PPE Donning Evacuate the immediate 5-meter radius. Personnel must don chemical-resistant nitrile gloves (double-gloving is recommended), non-vented safety goggles, and a NIOSH-approved N95 or P100 particulate respirator. Causality: The compound is a Category 2 Skin and 2A Eye Irritant; preventing mucosal and dermal contact with aerosolized dust is the primary operational objective[1].

Step 2: State Assessment & Containment

  • For Solid Spills: Do not dry sweep, as this generates hazardous aerosolized particulates. Lightly mist the spill with a compatible, non-reactive solvent (e.g., water) to suppress dust, then mechanically collect the solid using a non-sparking scoop[2].

  • For Liquid Spills (if in solution): Apply an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Avoid combustible absorbents like sawdust[2].

Step 3: Collection & Segregation Transfer all absorbed material, collected solids, and contaminated PPE into a clearly labeled, sealable high-density polyethylene (HDPE) hazardous waste container.

Step 4: Decontamination & Verification (Self-Validating Step) Wash the spill surface with copious amounts of water and a mild detergent[4]. Verification: Swab the cleaned area and test the rinsate pH using indicator paper. A neutral pH (6.5–7.5) confirms the complete removal of the acidic hydrochloride salt residues. Collect all rinsate as hazardous aqueous waste; under no circumstances should it be discharged into the municipal sewer[2].

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Solid Solid Spill PPE->Solid Liquid Solution Spill PPE->Liquid Sweep Mechanically Sweep (Avoid Dust Generation) Solid->Sweep Absorb Apply Inert Absorbent (Sand/Diatomaceous Earth) Liquid->Absorb Collect Transfer to Sealed Hazardous Waste Container Sweep->Collect Absorb->Collect Clean Wash Area & Collect Rinsate Collect->Clean End Label & Store for Incineration Clean->End

Caption: Workflow for the containment and neutralization of 3-(pyrrolidin-1-yl)phenol hydrochloride spills.

Primary Disposal Protocol: High-Temperature Incineration

Because 3-(pyrrolidin-1-yl)phenol hydrochloride contains both a pyrrolidine nitrogen and a chloride counterion, its disposal must exclusively utilize a [3][4].

Step 1: Solubilization for Feed Optimization In a certified chemical fume hood, dissolve the accumulated solid waste in a highly combustible, compatible organic solvent (e.g., ethanol or a designated fuel-blending solvent)[4]. Causality: Solid powders burn unevenly and pose deflagration risks during transport and injection. Solubilization ensures a homogenized, steady feed rate into the thermal oxidizer, optimizing combustion kinetics and ensuring complete destruction[3].

Step 2: Halogenated Segregation Label the container explicitly as "Halogenated/Nitrogenous Organic Waste." Do not mix this with standard non-halogenated solvent waste, as the presence of chlorine dictates specific routing at the disposal facility to prevent damage to unlined incinerators.

Step 3: Thermal Oxidation (Facility Operation) The contracted waste management facility injects the solution into a primary combustion chamber operating above 1,000°C. This breaks the organic framework down into CO₂, H₂O, NOx, and HCl[5].

Step 4: Exhaust Scrubbing & Verification The exhaust gases are routed through an afterburner to eliminate residual organic fragments and reduce NOx emissions. Subsequently, the gas passes through an alkaline scrubber (utilizing NaOH or Ca(OH)₂) to neutralize the corrosive HCl gas into benign chloride salts[5]. Verification: The facility's Continuous Emission Monitoring Systems (CEMS) analytically verify that the exhaust stack releases zero untreated HCl or NOx into the atmosphere.

IncinerationPathway Waste Waste Dissolved in Combustible Solvent Incinerator Primary Combustion Chamber (Thermal Oxidation) Waste->Incinerator Gases Combustion Gases (CO2, H2O, NOx, HCl) Incinerator->Gases Afterburner Afterburner (NOx Reduction & Complete Destruction) Gases->Afterburner Scrubber Alkaline Scrubber (Neutralizes HCl to Salts) Afterburner->Scrubber Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Ash Ash/Salts to Secure Landfill Scrubber->Ash

Caption: Thermal destruction pathway highlighting NOx reduction and HCl neutralization via scrubbing.

References

To ensure scientific integrity and regulatory compliance, the methodologies and mechanistic claims in this guide are grounded in the following authoritative sources:

  • NextSDS Substance Database. 3-(pyrrolidin-1-yl)phenol hydrochloride — Chemical Substance Information & Hazard Classifications. Retrieved from [Link]

  • New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: Phenol. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1050 App B - Substance Technical Guidelines (Incineration protocols for nitrogenous/halogenated organics). Retrieved from[Link]

  • Chemical Treatment Services Ltd (CTS). Safety Data Sheet & Disposal Considerations for Halogenated/Nitrogenous Compounds. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals (Incineration with Afterburner and Scrubber). Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 3-(Pyrrolidin-1-yl)phenol hydrochloride

Handling synthetic intermediates and active pharmaceutical ingredients (APIs) requires moving beyond generic safety data sheets to implement field-proven, mechanistic safety protocols. 3-(Pyrrolidin-1-yl)phenol hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling synthetic intermediates and active pharmaceutical ingredients (APIs) requires moving beyond generic safety data sheets to implement field-proven, mechanistic safety protocols. 3-(Pyrrolidin-1-yl)phenol hydrochloride presents unique handling challenges due to its dual nature: it is a fine, easily aerosolized hydrochloride salt, but upon dissolution, it exhibits the rapid skin-penetrating and systemic toxicity risks characteristic of phenol derivatives.

This guide provides researchers and drug development professionals with a comprehensive, self-validating operational framework for the safe handling, weighing, and disposal of this compound.

Chemical Profile & Quantitative Hazard Data

Before establishing a Personal Protective Equipment (PPE) matrix, it is critical to quantify the physical and regulatory parameters of the compound.

PropertyValueSource
Chemical Name 3-(Pyrrolidin-1-yl)phenol hydrochloride1[1]
CAS Number 1071549-62-62[2]
Molecular Formula C10H14ClNO2[2]
Molecular Weight 199.68 g/mol 1[1]
Physical State Solid (Powder/Crystals)2[2]
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336 (STOT SE 3)3[3]

Mechanistic Risk Assessment & PPE Causality

A robust safety protocol does not merely list equipment; it explains the causality behind each choice to ensure researchers understand the exact failure modes they are preventing, as mandated by the4[4].

  • Dermal Protection (H315 - Skin Irritation): While the hydrochloride salt form is less volatile than free phenol, it is highly water-soluble. If the powder contacts skin, trace amounts of sweat will immediately dissolve the salt, creating a concentrated phenolic solution capable of rapid dermal absorption[3].

    • PPE Causality: Standard latex gloves are insufficient due to poor chemical resistance to phenols. Double-gloving with minimum 4-mil Nitrile gloves is required[4][5]. The outer glove acts as a sacrificial layer; if contaminated, it must be doffed immediately to prevent breakthrough to the inner glove.

  • Ocular Protection (H319 - Eye Irritation): Handling the solid powder generates micro-dust. Standard safety glasses with side shields protect against liquid splashes but allow dust to settle behind the lenses[6].

    • PPE Causality:Indirect-vented safety goggles (ANSI Z87.1 compliant) must be worn to create a tight seal against the face, preventing airborne salt dust from interacting with ocular mucosa[6].

  • Respiratory & Systemic Protection (H336 - STOT SE 3): Inhalation of the dust can cause central nervous system depression (drowsiness/dizziness)[3].

    • PPE Causality: Relying solely on an N95 respirator on an open bench is a flawed protocol because it does not control environmental contamination. The primary engineering control must be a Chemical Fume Hood with a verified face velocity of 80–100 feet per minute (fpm)[7].

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating PPE Donning & Doffing
  • Inspect: Visually inspect the chemical fume hood's flow monitor to verify active exhaust.

  • Base Layer: Don a flame-resistant, fluid-resistant laboratory coat. Fully button the coat to the neck[5].

  • Inner Gloves: Don the first pair of extended-cuff nitrile gloves. Pull the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.

  • Eye Protection: Don ANSI Z87.1 indirect-vented goggles. Adjust the strap so the seal is flush against the skin[6].

  • Outer Gloves: Don the second pair of nitrile gloves.

  • Doffing (Post-Task): Remove the outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin. Remove goggles, then inner gloves, and finally the lab coat. Wash hands immediately with soap and water.

Protocol B: Weighing and Dissolution
  • Preparation: Place an analytical balance inside the chemical fume hood. Line the working surface with a disposable, chemical-resistant bench pad.

  • Static Control: Use an anti-static bar or zero-stat gun on the weigh boat to prevent the fine hydrochloride powder from repelling and aerosolizing.

  • Transfer: Using a clean metal spatula, transfer the 3-(Pyrrolidin-1-yl)phenol hydrochloride to the weigh boat. Cap the source bottle immediately.

  • Dissolution: If preparing a stock solution (e.g., in DMSO), add the solvent directly to the weigh boat or transfer the solid to a pre-tared vial before adding solvent. Caution: Once dissolved, the solution possesses enhanced skin-penetration capabilities.

PPE_Workflow A 1. Hazard Assessment Review SDS & Risks B 2. PPE Donning Double Nitrile, Goggles, Coat A->B C 3. Engineering Controls Activate Chemical Fume Hood B->C D 4. Material Handling Weighing & Transfer C->D E 5. Decontamination Clean Surfaces & Tools D->E

Step-by-step operational workflow for handling 3-(Pyrrolidin-1-yl)phenol hydrochloride.

Spill Decontamination Protocol

Phenol derivatives require specific spill responses. Never flush a phenol derivative spill into the sink, as it is highly toxic to aquatic life[8].

  • Isolate: Stop work. If the spill is outside the hood, evacuate the immediate area and allow aerosols to settle.

  • Solid Spills (Powder): Do not dry sweep, which aerosolizes the salt. Cover the powder with a damp absorbent pad (water or 70% ethanol) to dissolve and trap the solid.

  • Liquid Spills (Dissolved Stock): Cover the liquid with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill pad)[8].

  • Collection: Scoop the saturated absorbent using a disposable plastic scraper and place it into a sealable hazardous waste container.

  • Secondary Cleaning: Wipe the area with 70% ethanol, followed by soap and water, to remove any residual phenolic film.

EPA-Compliant Disposal Plan

Under EPA regulations, phenol (U188) and its derivatives are heavily regulated due to their toxicity[9]. Wastes containing 3-(Pyrrolidin-1-yl)phenol hydrochloride must be managed as characteristic hazardous waste[9].

Waste Segregation Methodology
  • Solid Waste: All contaminated disposable items (outer gloves, weigh boats, bench pads, and spill absorbents) must be collected in a solid hazardous waste bin lined with a compatible plastic bag[10].

  • Liquid Waste: Aqueous or organic solutions containing the compound must be collected in a chemically compatible, clearly labeled liquid waste carboy (e.g., HDPE plastic). Do not mix with incompatible chemicals (e.g., strong oxidizers)[8].

  • Non-Disposable Glassware (Triple Rinse Protocol): Any reusable glassware (spatulas, beakers) must be "triple-rinsed" with a compatible solvent (e.g., methanol or water)[10].

    • Critical Step: The rinsate from all three washes is highly contaminated and must be collected in the liquid hazardous waste carboy[10]. Only after triple rinsing can the glassware be transferred to a standard laboratory sink for washing.

Disposal_Protocol Start Waste Generation Decision Material Type? Start->Decision Solid Contaminated Solids (Gloves, Weigh Boats) Decision->Solid Disposable Solid Liquid Aqueous/Organic Liquid Waste Decision->Liquid Liquid Solution Reusable Reusable Glassware Decision->Reusable Glassware HazWaste EPA Hazardous Waste Bin (Sealed & Labeled) Solid->HazWaste Liquid->HazWaste Rinse Triple Rinse Protocol Collect Rinsate Reusable->Rinse Rinse->Liquid

EPA-compliant waste segregation and disposal logic for phenol derivative waste.

References

  • 3-(pyrrolidin-1-yl)phenol hydrochloride — Chemical Substance Information . NextSDS. 3

  • Personal Protective Equipment Requirements for Laboratories . North Carolina State University (NCSU) Environmental Health and Safety.6

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Institutes of Health (NIH). 4

  • OSHA's PPE Laboratory Standards . Clarion Safety Systems. 7

  • Proper Use of Personal Protective Equipment (PPE) . Today's Clinical Lab. 5

  • 3-(pyrrolidin-1-yl)phenol hydrochloride CAS 1071549-62-6 . Sigma-Aldrich. 1

  • 1071549-62-6 3-(Pyrrolidin-1-yl)phenol hydrochloride . ChemSrc. 2

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance . Boston University (BU) Office of Research. 10

  • Phenol - Hazardous Substance Fact Sheet . New Jersey Department of Health. 8

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US Environmental Protection Agency (EPA). 9

Sources

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